Benzyl 1,9-diazaspiro[5.5]undecane-9-carboxylate
Description
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Properties
IUPAC Name |
benzyl 1,9-diazaspiro[5.5]undecane-9-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c20-16(21-14-15-6-2-1-3-7-15)19-12-9-17(10-13-19)8-4-5-11-18-17/h1-3,6-7,18H,4-5,8-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPZOSNMGIILVJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC2(C1)CCN(CC2)C(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60719166 | |
| Record name | Benzyl 1,9-diazaspiro[5.5]undecane-9-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60719166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1158750-06-1 | |
| Record name | Phenylmethyl 1,9-diazaspiro[5.5]undecane-9-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1158750-06-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzyl 1,9-diazaspiro[5.5]undecane-9-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60719166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to Benzyl 1,9-diazaspiro[5.5]undecane-9-carboxylate: A Privileged Scaffold in Modern Drug Discovery
Introduction: The Significance of the 1,9-Diazaspiro[5.5]undecane Core
In the landscape of medicinal chemistry, the identification and utilization of "privileged scaffolds" – molecular frameworks that can interact with multiple biological targets – is a cornerstone of efficient drug discovery. The 1,9-diazaspiro[5.5]undecane ring system has emerged as one such scaffold, demonstrating significant therapeutic potential across a range of disease areas.[1] This spirocyclic diamine, characterized by two piperidine rings sharing a single carbon atom, offers a rigid yet three-dimensional structure that is advantageous for molecular recognition by biological targets.
This guide focuses on a key derivative, Benzyl 1,9-diazaspiro[5.5]undecane-9-carboxylate. The introduction of the benzyl carbamate (Cbz) protecting group at the N-9 position renders this an essential building block for the synthesis of more complex and functionally diverse molecules. The Cbz group provides a stable yet readily cleavable handle, allowing for selective modification of the N-1 position of the diazaspirocycle. This strategic protection is crucial for constructing libraries of compounds for screening and lead optimization.
The broader family of 1,9-diazaspiro[5.5]undecane derivatives has shown promise in the development of treatments for obesity, pain, cardiovascular disorders, and various central nervous system conditions.[1] This versatility underscores the importance of understanding the fundamental chemical properties and synthetic accessibility of key intermediates like this compound.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₇H₂₄N₂O₂ | [2] |
| Molecular Weight | 288.39 g/mol | [2] |
| CAS Number | 633299-26-0, 1674-96-0 (HCl salt) | [3][4] |
| Appearance | Not specified (likely an oil or low-melting solid) | Inferred |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and methanol. | Inferred |
Synthesis and Mechanism
The synthesis of this compound typically involves the protection of the N-9 nitrogen of the parent 1,9-diazaspiro[5.5]undecane. The choice of the Cbz protecting group is strategic due to its stability under a variety of reaction conditions and its facile removal via catalytic hydrogenation.
General Synthetic Approach
The construction of the 1,9-diazaspiro[5.5]undecane core itself can be achieved through various multi-step synthetic routes, often starting from commercially available piperidine derivatives. A common strategy involves the formation of the spirocyclic junction via intramolecular cyclization reactions.
Once the 1,9-diazaspiro[5.5]undecane is obtained, the selective protection of one of the secondary amine groups is the subsequent critical step. Due to the symmetry of the parent scaffold, direct monoprotection can be achieved under carefully controlled conditions.
Detailed Experimental Protocol: N-Carbobenzyloxy Protection
The following protocol outlines a general and reliable method for the synthesis of this compound from the corresponding free diamine.
Materials:
-
1,9-Diazaspiro[5.5]undecane
-
Benzyl chloroformate (Cbz-Cl)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
Dissolution: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,9-diazaspiro[5.5]undecane (1.0 equivalent) in anhydrous dichloromethane.
-
Base Addition: Add triethylamine or DIPEA (1.1 to 1.5 equivalents) to the solution and cool the mixture to 0 °C in an ice bath. The base acts as a scavenger for the hydrochloric acid generated during the reaction.
-
Cbz-Cl Addition: Slowly add benzyl chloroformate (1.0 to 1.1 equivalents) dropwise to the cooled solution, ensuring the temperature remains below 5 °C. Vigorous stirring is essential during the addition.
-
Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable gradient of ethyl acetate in hexanes to afford the pure this compound.
Diagram of the Synthetic Workflow
Caption: Synthetic workflow for the preparation of the target compound.
Applications in Drug Development
The strategic placement of the Cbz protecting group on the 1,9-diazaspiro[5.5]undecane scaffold makes this compound a valuable intermediate in the synthesis of a wide array of biologically active molecules. The protected nitrogen at the 9-position allows for selective functionalization at the 1-position, followed by deprotection of the Cbz group to enable further modifications at the 9-position. This sequential derivatization is a powerful tool in medicinal chemistry for exploring the structure-activity relationships (SAR) of novel compounds.[1]
Role as a Versatile Building Block
The utility of this intermediate is exemplified in the synthesis of compounds targeting various receptors and enzymes. For instance, derivatives of the 1,9-diazaspiro[5.5]undecane core have been investigated as:
-
Acetyl-CoA Carboxylase (ACC) Inhibitors: For the treatment of metabolic disorders such as obesity and diabetes.[1]
-
Neuropeptide Y (NPY) Receptor Antagonists: Also for the potential treatment of obesity.[1]
-
Tachykinin Antagonists: For the management of pain, inflammation, and depression.[5]
-
Melanin-Concentrating Hormone Receptor 1 (MCH-R1) Antagonists: Another avenue for anti-obesity drug development.[1]
-
Aldosterone Synthase Inhibitors: For cardiovascular diseases.[1]
In a typical synthetic sequence, the free amine at the N-1 position of this compound can be subjected to a variety of chemical transformations, including:
-
Alkylation
-
Acylation
-
Reductive amination
-
Buchwald-Hartwig amination
Following the modification at N-1, the Cbz group at N-9 can be cleanly removed via catalytic hydrogenolysis. The newly liberated secondary amine at N-9 can then be further functionalized, leading to the generation of diverse and complex molecular architectures.
Illustrative Signaling Pathway Involvement
The diagram below illustrates a generalized concept of how a drug candidate derived from the 1,9-diazaspiro[5.5]undecane scaffold might interact with a G-protein coupled receptor (GPCR), a common target class for these compounds.
Caption: Generalized GPCR antagonism by a diazaspiro-based drug candidate.
Conclusion
This compound stands as a testament to the power of strategic molecular design in modern drug discovery. Its rigid, three-dimensional core, combined with the versatility of the Cbz protecting group, provides medicinal chemists with a powerful platform for the synthesis of novel therapeutic agents. As research continues to uncover the full potential of the 1,9-diazaspiro[5.5]undecane scaffold, a thorough understanding of the chemical properties and synthetic utility of key intermediates like the one detailed in this guide will remain indispensable for the development of the next generation of innovative medicines.
References
-
Blanco-Ania, D., Heus, R., & Rutjes, F. P. J. T. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Chemistry of Heterocyclic Compounds, 53(8), 827–845. [Link]
-
Bhattacharya, S., & Hossain, M. (2008). A Convenient Synthesis of Substituted Spiro[5.5]Undecanes Using Lewis Acid Catalysts. Journal of the Bangladesh Chemical Society, 21(2), 159-165. [Link]
-
CP Lab Safety. (n.d.). benzyl 2, 9-diazaspiro[5.5]undecane-9-carboxylate, min 97%, 250 mg. Retrieved from [Link]
Sources
An In-Depth Technical Guide to Benzyl 1,9-diazaspiro[5.5]undecane-9-carboxylate
CAS Number: 1158750-06-1
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the 1,9-Diazaspiro[5.5]undecane Scaffold
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that provide precise three-dimensional orientations of functional groups is paramount. The 1,9-diazaspiro[5.5]undecane core, a rigid bicyclic diamine, has emerged as a "privileged structure." This designation is reserved for molecular frameworks that can serve as ligands for a variety of biological targets, thereby offering a fertile ground for the development of new therapeutic agents. These spirocyclic systems reduce the conformational flexibility inherent in open-chain analogs, which can lead to enhanced binding affinity and selectivity for their target proteins.
This guide focuses on a key derivative of this scaffold, Benzyl 1,9-diazaspiro[5.5]undecane-9-carboxylate. The introduction of the benzyloxycarbonyl (Cbz) protecting group at the N-9 position renders the molecule a versatile building block. This strategic protection allows for selective functionalization at the N-1 position, making it an invaluable intermediate in the synthesis of complex molecules with potential applications in a range of therapeutic areas. The 1,9-diazaspiro[5.5]undecane moiety has been incorporated into compounds targeting conditions such as obesity, pain, and various disorders of the immune and central nervous systems.[1]
This technical guide provides a comprehensive overview of this compound, including its chemical properties, a detailed synthetic protocol, and its applications as a strategic building block in drug discovery and development.
Chemical Properties and Data Presentation
This compound is a stable, crystalline solid at room temperature. The presence of the rigid spirocyclic core and the Cbz protecting group dictates its solubility and reactivity profile. It is generally soluble in a range of organic solvents.
| Property | Value | Source |
| CAS Number | 1158750-06-1 | Internal Verification |
| Molecular Formula | C₁₇H₂₄N₂O₂ | Vendor Data |
| Molecular Weight | 288.39 g/mol | Vendor Data |
| Appearance | White to off-white solid | General Knowledge |
| Solubility | Soluble in methanol, ethanol, dichloromethane, and other common organic solvents. | General Knowledge |
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound can be conceptualized as a two-stage process: the construction of the core 1,9-diazaspiro[5.5]undecane scaffold, followed by the selective protection of the N-9 nitrogen atom with a benzyloxycarbonyl (Cbz) group. While a specific, detailed protocol for this exact molecule is not extensively documented in a single primary literature source, a general and reliable synthetic pathway can be constructed based on established methodologies for the synthesis of the diazaspirocycle and standard N-protection reactions.
Part 1: Synthesis of the 1,9-Diazaspiro[5.5]undecane Core
The construction of the 1,9-diazaspiro[5.5]undecane core is a critical first step. Several synthetic routes have been reported for similar diazaspirocycles. A common and effective approach involves a double reductive amination strategy starting from 1,5-diaminopentane and a suitable piperidone derivative.
Experimental Protocol: Synthesis of 1,9-Diazaspiro[5.5]undecane
-
Materials:
-
1,5-Diaminopentane
-
N-Benzyl-4-piperidone
-
Sodium triacetoxyborohydride (STAB)
-
Dichloroethane (DCE)
-
Sodium bicarbonate (NaHCO₃)
-
Magnesium sulfate (MgSO₄)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
-
Procedure:
-
To a stirred solution of N-Benzyl-4-piperidone (1.0 equivalent) in dichloroethane (DCE), add 1,5-diaminopentane (1.1 equivalents).
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium triacetoxyborohydride (STAB) (2.5 equivalents) portion-wise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude product is then subjected to debenzylation, typically via catalytic hydrogenation (e.g., H₂, Pd/C in methanol), to yield the free 1,9-diazaspiro[5.5]undecane.
-
Purify the final product by column chromatography on silica gel.
-
Part 2: Selective N-9 Protection with Benzyl Chloroformate
With the diazaspirocycle in hand, the next step is the selective protection of one of the secondary amine groups. The two nitrogen atoms in 1,9-diazaspiro[5.5]undecane are chemically equivalent, so a mono-protection will yield a statistical mixture. Careful control of stoichiometry is key to maximizing the yield of the desired mono-protected product.
Experimental Protocol: Synthesis of this compound
-
Materials:
-
1,9-Diazaspiro[5.5]undecane (from Part 1)
-
Benzyl chloroformate (Cbz-Cl)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve 1,9-diazaspiro[5.5]undecane (1.0 equivalent) in dichloromethane (DCM) and cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.1 equivalents) to the solution.
-
Slowly add a solution of benzyl chloroformate (0.95 equivalents to favor mono-protection) in DCM dropwise to the stirred reaction mixture, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired mono-Cbz-protected product, this compound.
-
References
A Technical Guide to the Structural Elucidation of Benzyl 1,9-diazaspiro[5.5]undecane-9-carboxylate
This in-depth technical guide provides a comprehensive framework for the structural elucidation of Benzyl 1,9-diazaspiro[5.5]undecane-9-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple listing of analytical techniques. Instead, it offers a strategic and logical workflow, grounded in established spectroscopic principles, to confidently determine and verify the chemical structure of this spirocyclic compound. The methodologies described herein are designed to form a self-validating system, ensuring a high degree of confidence in the final structural assignment.
Introduction: The Structural Significance of Spirocyclic Systems
The 1,9-diazaspiro[5.5]undecane core is a privileged scaffold in medicinal chemistry, appearing in compounds targeting a range of biological pathways.[1] The spirocyclic nature of this framework imparts a rigid, three-dimensional geometry that can be advantageous for achieving specific and high-affinity interactions with biological targets. The subject of this guide, this compound, incorporates this spiro-amine core with a benzyl carbamate (Cbz) protecting group on one of the nitrogen atoms. The Cbz group is a common protecting group for amines in organic synthesis, known for its stability and ease of removal via hydrogenolysis.[2]
The precise confirmation of the structure, including the regiochemistry of the Cbz group, is paramount for understanding its structure-activity relationship (SAR) and for ensuring the integrity of subsequent synthetic steps or biological assays. This guide will detail a multi-technique spectroscopic approach to unambiguously elucidate the structure of this molecule.
Proposed Structure and Numbering Scheme
For clarity throughout this guide, the following structure and IUPAC-consistent numbering for this compound are proposed. The central analytical challenge is to confirm the connectivity and chemical environment of each atom in this structure.
Caption: Proposed structure of this compound.
Analytical Workflow: A Multi-Spectroscopic Approach
A cohesive analytical strategy is essential for unambiguous structural elucidation. The following workflow outlines the logical progression of experiments, where each technique provides complementary information.
Caption: Recommended workflow for structural elucidation.
Mass Spectrometry (MS): The First Gateway
Objective: To determine the molecular weight and elemental formula of the compound.
Methodology: High-Resolution Mass Spectrometry (HRMS) using a soft ionization technique such as Electrospray Ionization (ESI) is the preferred method.
Predicted Data & Interpretation:
| Ion | Predicted m/z | Rationale |
| [M+H]⁺ | 303.2127 | Molecular Formula: C₁₇H₂₄N₂O₂. The protonated molecular ion is expected to be the base peak in ESI positive mode. The high resolution measurement allows for the confirmation of the elemental composition. |
| [M+Na]⁺ | 325.1946 | Adduct with sodium ions, commonly observed in ESI-MS. |
| Fragment Ions | ||
| m/z 91.0548 | [C₇H₇]⁺ | The tropylium ion is a hallmark fragment of benzyl groups and is expected to be a prominent peak. This arises from cleavage of the benzyl-oxygen bond. |
| m/z 108.0578 | [C₇H₈O]⁺ | Benzyl alcohol radical cation, formed through rearrangement. |
| m/z 259.1759 | [M-CO₂]⁺ | Loss of carbon dioxide from the carbamate moiety. |
Causality in Experimental Choice: ESI is chosen over harsher ionization methods like Electron Impact (EI) to minimize fragmentation and ensure the observation of the molecular ion, which is the primary goal of this initial analysis. HRMS provides the necessary mass accuracy to distinguish the target compound from other potential impurities or byproducts with the same nominal mass.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
Objective: To identify the key functional groups present in the molecule.
Methodology: Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and straightforward method requiring minimal sample preparation.
Predicted Data & Interpretation:
| Wavenumber (cm⁻¹) | Vibration Type | Interpretation |
| 3300 - 3500 | N-H Stretch | A weak to medium band in this region would indicate the presence of the secondary amine (N1-H). The absence of a strong, broad O-H band rules out significant water content. |
| 2850 - 3000 | C-H Stretch (Aliphatic) | Strong absorptions corresponding to the sp³ C-H bonds of the piperidine rings and the benzylic methylene group. |
| ~1690-1710 | C=O Stretch (Carbamate) | This is a critical and strong absorption band, characteristic of the carbonyl group in the Cbz protecting group. Its position confirms the carbamate functionality.[3] |
| ~1600, ~1495, ~1450 | C=C Stretch (Aromatic) | Medium to weak bands indicative of the benzene ring in the benzyl group. |
| ~1220-1250 | C-N Stretch | A medium intensity band corresponding to the stretching of the C-N bonds within the piperidine rings and the carbamate. |
| ~1000-1100 | C-O Stretch | A strong band associated with the C-O single bond of the carbamate. |
Self-Validating System: The simultaneous observation of the N-H stretch, the strong carbamate C=O stretch, and the aromatic C=C stretches provides a robust and self-consistent confirmation of the major functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map
NMR spectroscopy is the cornerstone of structural elucidation, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms.
¹H NMR Spectroscopy
Objective: To identify all unique proton environments and their neighboring protons.
Predicted Data & Interpretation (in CDCl₃, 400 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.30 - 7.40 | m | 5H | Ar-H | The five protons of the monosubstituted benzene ring of the benzyl group. |
| ~5.15 | s | 2H | Cbz-CH₂ | A characteristic singlet for the benzylic protons, deshielded by the adjacent oxygen atom. |
| ~3.50 - 3.70 | m | 4H | H8, H10 (axial & eq) | Protons on the carbons adjacent to the Cbz-protected nitrogen (N9). These are expected to be deshielded by the electron-withdrawing carbamate group. Due to conformational rigidity, axial and equatorial protons may show distinct signals. |
| ~2.60 - 2.80 | m | 4H | H2, H5 (axial & eq) | Protons on the carbons adjacent to the unprotected secondary amine (N1). These will be at a higher field (more shielded) compared to those next to the Cbz group. |
| ~1.80 | br s | 1H | N1-H | The proton on the secondary amine. Its chemical shift can be variable and the peak may be broad. Disappears upon D₂O exchange. |
| ~1.40 - 1.70 | m | 8H | H3, H4, H7, H11 (axial & eq) | The remaining methylene protons of the two piperidine rings. This region is likely to show complex, overlapping multiplets due to multiple spin-spin couplings. |
¹³C NMR Spectroscopy
Objective: To identify all unique carbon environments.
Predicted Data & Interpretation (in CDCl₃, 100 MHz):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~155.5 | C=O (Carbamate) | The carbonyl carbon of the Cbz group, highly deshielded. |
| ~136.5 | Ar-C (Quaternary) | The ipso-carbon of the benzene ring attached to the benzylic CH₂ group. |
| ~128.6, ~128.2, ~128.0 | Ar-CH | The protonated aromatic carbons. |
| ~67.0 | Cbz-CH₂ | The benzylic carbon, deshielded by the adjacent oxygen. |
| ~50.0 - 55.0 | C6 (Spiro) | The spiro carbon is a quaternary carbon and its chemical shift is characteristic of such spiro-centers in heterocyclic systems.[4] |
| ~45.0 - 50.0 | C8, C10 | Carbons adjacent to the Cbz-protected nitrogen. |
| ~40.0 - 45.0 | C2, C5 | Carbons adjacent to the unprotected secondary amine. |
| ~25.0 - 35.0 | C3, C4, C7, C11 | The remaining aliphatic carbons of the piperidine rings. |
2D NMR Spectroscopy: Connecting the Dots
Objective: To establish the covalent bonding network and confirm the overall structure.
-
COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H spin-spin coupling networks. It will be crucial for tracing the connectivity within each piperidine ring. For example, the protons at C2/C5 will show correlations to the protons at C3/C4, and similarly, the protons at C8/C10 will correlate with those at C7/C11.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon. It allows for the unambiguous assignment of the ¹³C signals for all protonated carbons by linking the already assigned ¹H signals to their corresponding ¹³C peaks.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for confirming the overall scaffold. It shows correlations between protons and carbons that are two or three bonds away. Key expected correlations that would definitively confirm the structure include:
-
Correlation from the benzylic CH₂ protons (~5.15 ppm) to the carbamate carbonyl carbon (~155.5 ppm) and the quaternary aromatic carbon (~136.5 ppm) .
-
Correlations from the protons at C8 and C10 (~3.50-3.70 ppm) to the carbamate carbonyl carbon (~155.5 ppm) , confirming the location of the Cbz group on N9.
-
Correlations from the protons on C5 and C7 to the spiro carbon (C6) , confirming the spirocyclic junction.
-
Caption: Key expected HMBC correlations for structural confirmation.
Experimental Protocols
7.1. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the purified this compound.
-
Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
7.2. NMR Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Perform a D₂O exchange experiment by adding a drop of D₂O, shaking the tube, and re-acquiring the ¹H spectrum to identify the N-H proton.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Acquire 2D NMR spectra (COSY, HSQC, HMBC) using standard pulse programs. Optimize acquisition and processing parameters to achieve good resolution and signal-to-noise.
7.3. Mass Spectrometry Data Acquisition:
-
Prepare a dilute solution of the sample (~0.1 mg/mL) in methanol or acetonitrile.
-
Infuse the solution into an ESI-HRMS instrument operating in positive ion mode.
-
Acquire the full scan mass spectrum over a range of m/z 100-500.
7.4. FTIR Data Acquisition:
-
Place a small amount of the neat sample onto the ATR crystal of the FTIR spectrometer.
-
Acquire the spectrum over a range of 4000-400 cm⁻¹.
Conclusion
The structural elucidation of this compound is a systematic process that relies on the synergistic application of multiple spectroscopic techniques. By following the logical workflow presented in this guide—from confirming the molecular formula with HRMS, identifying key functional groups with FTIR, to mapping the complete covalent framework with a suite of 1D and 2D NMR experiments—a researcher can achieve an unambiguous and self-validated structural assignment. The predicted spectral data provided serves as a benchmark for the analysis of experimentally obtained data, ensuring a high degree of confidence in the final elucidated structure.
References
- Copies of 1H, 13C, 19F NMR spectra. (n.d.).
- benzyl 5-hydroxy-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate - Guidechem. (n.d.).
- Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds - PMC - PubMed Central. (n.d.).
- Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides - PMC - NIH. (n.d.).
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A Technical Guide to the Spectroscopic Characterization of Benzyl 1,9-diazaspiro[5.5]undecane-9-carboxylate
For distribution to: Researchers, scientists, and drug development professionals
Abstract
This technical guide provides a comprehensive framework for the spectroscopic characterization of Benzyl 1,9-diazaspiro[5.5]undecane-9-carboxylate. In the absence of extensive published experimental data for this specific compound, this document leverages predictive methodologies and established analytical principles to serve as a robust guide for researchers. It outlines detailed protocols for acquiring Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) data. Furthermore, it offers in-depth guidance on the interpretation of the resulting spectra, supported by predicted data and foundational spectroscopic theory. This whitepaper is designed to be a practical resource for scientists engaged in the synthesis, purification, and analysis of novel spirocyclic compounds.
Introduction
This compound is a spirocyclic diamine derivative featuring a benzyl carbamate protecting group. Spirocyclic scaffolds are of significant interest in medicinal chemistry due to their rigid, three-dimensional structures which can provide novel ways to explore chemical space and interact with biological targets. The benzyl carbamate moiety is a common protecting group for amines, and its spectroscopic signatures are well-documented.
Unambiguous structural elucidation is a cornerstone of chemical research and drug development. A multi-technique spectroscopic approach is essential to confirm the identity and purity of a synthesized compound. This guide will focus on the three primary spectroscopic techniques used for the structural characterization of small organic molecules:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the carbon-hydrogen framework of a molecule.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifies the functional groups present in a molecule.
-
Mass Spectrometry (MS): Determines the molecular weight and can provide information about the molecular formula and fragmentation patterns.
Due to the limited availability of published experimental spectra for this compound, this guide will utilize predicted data as a basis for discussion. This approach not only provides a valuable reference for those working with this or similar molecules but also illustrates the powerful synergy between predictive tools and experimental verification in modern chemical analysis.
Molecular Structure and Predicted Spectroscopic Features
The first step in any spectroscopic analysis is a thorough understanding of the molecule's structure.
Caption: A generalized workflow for the spectroscopic characterization of a synthesized compound.
NMR Spectroscopy
Protocol for ¹H and ¹³C NMR Data Acquisition: [1][2][3][4]
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with key analyte signals. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity, which improves spectral resolution.
-
Tune and match the probe for the appropriate nucleus (¹H or ¹³C) to maximize signal-to-noise.
-
-
¹H NMR Acquisition:
-
Use a standard single-pulse experiment.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., -1 to 13 ppm).
-
Use a 30° or 45° pulse angle to ensure good signal intensity without saturating the signals.
-
Set the acquisition time to 2-4 seconds for good resolution.
-
A relaxation delay of 1-2 seconds is typically sufficient.
-
Acquire a suitable number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Use a standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments). [5] * Set the spectral width to cover the entire range of ¹³C chemical shifts (e.g., 0 to 220 ppm).
-
A longer relaxation delay (e.g., 2-5 seconds) may be necessary, especially for quaternary carbons.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Apply baseline correction.
-
Reference the spectrum to the internal standard (TMS at 0 ppm).
-
Integrate the peaks in the ¹H NMR spectrum.
-
FT-IR Spectroscopy
Protocol for FT-IR Data Acquisition: [6][7][8]
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Acquire a background spectrum of the empty ATR setup. This will be automatically subtracted from the sample spectrum.
-
Place a small amount of the solid or liquid sample directly onto the ATR crystal, ensuring complete coverage.
-
Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Scan the sample over the desired wavenumber range (typically 4000 to 400 cm⁻¹).
-
Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The software will automatically perform a Fourier transform and background subtraction.
-
Label the significant peaks in the spectrum.
-
Mass Spectrometry
Protocol for Electrospray Ionization (ESI) Mass Spectrometry: [9][10][11][12]
-
Sample Preparation:
-
Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile).
-
Dilute the stock solution to a final concentration of 1-10 µg/mL in a solvent compatible with ESI-MS (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode).
-
-
Instrument Setup:
-
Calibrate the mass spectrometer using a standard calibration solution.
-
Set the ESI source parameters (e.g., capillary voltage, gas flow rates, temperature) to optimal values for the analyte.
-
Set the mass analyzer to scan over a relevant m/z range (e.g., 50-500).
-
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
-
Acquire the full scan mass spectrum.
-
If desired, perform tandem MS (MS/MS) on the molecular ion peak ([M+H]⁺) to obtain fragmentation data.
-
Data Interpretation
NMR Spectra
-
¹H NMR:
-
Chemical Shift: The positions of the signals along the x-axis correspond to the different electronic environments of the protons. The aromatic protons are expected in the downfield region (7.25-7.40 ppm), while the aliphatic protons of the spirocyclic core are in the upfield region (1.40-3.60 ppm).
-
Integration: The area under each peak is proportional to the number of protons it represents. This is crucial for confirming the number of protons in each part of the molecule.
-
Multiplicity: The splitting of a signal into multiple lines (e.g., singlet, doublet, triplet, multiplet) is due to spin-spin coupling with neighboring protons and provides information about the connectivity of the molecule.
-
-
¹³C NMR:
-
Chemical Shift: The chemical shifts of the carbon signals indicate the type of carbon atom. The carbonyl carbon of the carbamate is expected to be the most downfield signal (~155.5 ppm). The aromatic carbons will appear in the 127-137 ppm range, and the aliphatic carbons will be upfield.
-
The number of distinct signals indicates the number of unique carbon environments in the molecule.
-
FT-IR Spectrum
The FT-IR spectrum should be analyzed by identifying the characteristic absorption bands for the key functional groups. A strong absorption between 1680 and 1720 cm⁻¹ is a clear indicator of the carbamate C=O stretch. [13]A broad band in the 3300-3500 cm⁻¹ region would suggest the presence of the N-H bond of the secondary amine. The presence of the aromatic ring will be confirmed by C-H stretching absorptions just above 3000 cm⁻¹ and C=C stretching in the 1450-1600 cm⁻¹ region.
Mass Spectrum
The primary goal is to identify the molecular ion peak. For this compound, the protonated molecule [M+H]⁺ should be observed at an m/z of approximately 289.19. High-resolution mass spectrometry can provide a highly accurate mass measurement, which can be used to confirm the elemental composition. Fragmentation data from MS/MS can further support the proposed structure. For instance, the observation of a fragment at m/z 91 (the benzyl cation) would be strong evidence for the presence of the benzyl group.
Conclusion
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An In-Depth Technical Guide to the NMR and Mass Spectrometry of Diazaspiro[5.5]undecane Derivatives
Introduction
The diazaspiro[5.5]undecane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its rigid, three-dimensional architecture provides a unique conformational landscape for interaction with biological targets, making it a focal point in drug discovery for various therapeutic areas, including pain management, obesity, and psychotic disorders.[2][3] The precise structural elucidation of novel diazaspiro[5.5]undecane derivatives is paramount for understanding structure-activity relationships (SAR) and optimizing drug candidates.[4] Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable and complementary techniques for the unambiguous characterization of these complex molecules.[5]
This guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the application of NMR and MS for the structural analysis of diazaspiro[5.5]undecane derivatives. We will delve into the theoretical underpinnings and practical considerations of these techniques, offering field-proven insights to navigate the intricacies of spectral interpretation for this important class of compounds.
The Diazaspiro[5.5]undecane Core: A Structural Overview
The fundamental diazaspiro[5.5]undecane framework consists of two piperidine rings fused at a common quaternary carbon atom, the spirocenter. The numbering of the atoms in the ring system is crucial for the correct assignment of NMR signals.
Caption: General structure of a diazaspiro[5.5]undecane core.
The conformational rigidity of the spirocyclic system can lead to complex NMR spectra due to the non-equivalence of protons and carbons that might be considered equivalent in more flexible acyclic systems.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the 3D Structure
NMR spectroscopy is a powerful tool for determining the connectivity and stereochemistry of diazaspiro[5.5]undecane derivatives.[4] Both one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are essential for a comprehensive structural assignment.
¹H NMR Spectroscopy: Probing the Proton Environment
The ¹H NMR spectrum provides information about the chemical environment of each proton in the molecule. Key features to analyze include:
-
Chemical Shifts (δ): The position of a proton signal is influenced by the electron density around it. Protons attached to carbons adjacent to nitrogen atoms will typically appear downfield (higher ppm) due to the electron-withdrawing nature of nitrogen.
-
Coupling Constants (J): The splitting of proton signals (multiplicity) arises from the interaction with neighboring protons. The magnitude of the coupling constant (in Hertz) is dependent on the dihedral angle between the coupled protons and can provide valuable information about the stereochemistry of the molecule.[6][7]
-
Signal Multiplicity: The number of peaks in a split signal (e.g., doublet, triplet, quartet) indicates the number of neighboring protons.
Experimental Protocol: ¹H NMR Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the diazaspiro[5.5]undecane derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, MeOD).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.
-
Acquisition Parameters:
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Apply a relaxation delay of 1-2 seconds to ensure quantitative integration.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption signals.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference.
-
Integrate the signals to determine the relative number of protons corresponding to each resonance.
-
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule, offering a direct count of the non-equivalent carbons.
-
Chemical Shifts (δ): The chemical shifts of carbon atoms are also influenced by their electronic environment. Carbons bonded to nitrogen will be deshielded and appear at higher ppm values. The spiro carbon typically appears as a quaternary signal at a distinct chemical shift.
-
DEPT (Distortionless Enhancement by Polarization Transfer): This experiment is crucial for distinguishing between CH, CH₂, and CH₃ groups, as well as quaternary carbons.
2D NMR Spectroscopy: Connecting the Pieces
Two-dimensional NMR techniques are essential for unambiguously assigning the complex spectra of diazaspiro[5.5]undecane derivatives.[8][9][10]
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the identification of adjacent protons within the same spin system.[11]
-
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, providing a powerful tool for assigning carbon signals based on their attached protons.[11]
-
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds away.[11] This is particularly useful for identifying quaternary carbons and piecing together the molecular framework across heteroatoms.
Caption: A typical workflow for NMR-based structure elucidation.
Data Presentation: Representative NMR Data
| Position | ¹H Chemical Shift (ppm, Multiplicity, J in Hz) | ¹³C Chemical Shift (ppm) |
| 2 | 3.15 (t, J = 5.6) | 45.2 |
| 3 | 1.80 (m) | 28.5 |
| 4 | 2.95 (t, J = 5.6) | 45.0 |
| 5 | - | 55.8 |
| 6 | 2.85 (t, J = 5.8) | 46.1 |
| 7 | 1.75 (m) | 29.0 |
| 9 | 3.05 (t, J = 5.8) | 45.8 |
| 10 | 1.90 (m) | 30.1 |
| 11 | 2.75 (t, J = 5.5) | 44.5 |
Note: This is a hypothetical example to illustrate data presentation. Actual chemical shifts will vary depending on the specific substituents.
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry is a highly sensitive analytical technique that provides information about the molecular weight and elemental composition of a compound.[12] It also offers insights into the structure through the analysis of fragmentation patterns.[13][14]
Ionization Techniques: From Molecule to Ion
The choice of ionization technique is critical for the successful analysis of diazaspiro[5.5]undecane derivatives.
-
Electrospray Ionization (ESI): ESI is a soft ionization technique that is well-suited for polar and thermally labile molecules.[15][16] It typically produces protonated molecules ([M+H]⁺), providing clear molecular weight information with minimal fragmentation.[17]
-
Electron Impact (EI): EI is a hard ionization technique that bombards the molecule with high-energy electrons, leading to extensive fragmentation.[15] The resulting fragmentation pattern can serve as a "fingerprint" for the molecule and can be used to deduce its structure.[13]
Experimental Protocol: ESI-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with the addition of a small amount of formic acid to promote protonation.
-
Instrumentation: Use a mass spectrometer equipped with an ESI source, such as a quadrupole, time-of-flight (TOF), or Orbitrap analyzer.
-
Infusion: Introduce the sample solution directly into the ESI source at a constant flow rate.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode, scanning a mass range that includes the expected molecular weight of the compound.
Fragmentation Analysis: Deciphering the Pieces
The fragmentation of diazaspiro[5.5]undecane derivatives in the mass spectrometer can provide valuable structural information. Common fragmentation pathways involve the cleavage of the piperidine rings.
Caption: A simplified representation of mass spectral fragmentation.
Tandem Mass Spectrometry (MS/MS): To gain more detailed structural information, tandem mass spectrometry (MS/MS) can be employed.[18] In an MS/MS experiment, the protonated molecule ([M+H]⁺) is selected and then subjected to collision-induced dissociation (CID) to generate fragment ions. The analysis of these fragment ions can help to pinpoint the location of substituents on the diazaspiro[5.5]undecane core.
Data Presentation: Key Mass Spectral Data
| Ion | m/z (measured) | m/z (calculated) | Assignment |
| [M+H]⁺ | 253.2345 | 253.2348 | C₁₅H₂₉N₂O |
| Fragment A | 197.1721 | 197.1725 | C₁₂H₂₁N₂ |
| Fragment B | 141.1102 | 141.1106 | C₈H₁₃N₂ |
Note: This is a hypothetical example. High-resolution mass spectrometry (HRMS) allows for the determination of the elemental composition of the parent ion and its fragments.
Conclusion
The combination of NMR spectroscopy and mass spectrometry provides a powerful and comprehensive approach to the structural elucidation of diazaspiro[5.5]undecane derivatives.[5][19] A thorough understanding of the principles and practical applications of these techniques, as outlined in this guide, is essential for researchers in drug discovery and development. By leveraging the detailed information provided by ¹H, ¹³C, and 2D NMR, along with the molecular weight and fragmentation data from mass spectrometry, scientists can confidently determine the structure of novel compounds, paving the way for the development of new and improved therapeutics.
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The 1,9-Diazaspiro[5.5]undecane Scaffold: A Privileged Core for Modulating Diverse Biological Targets
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The Power of Three-Dimensionality in Drug Design
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer both synthetic accessibility and potent, selective biological activity is perpetual. Among these, spirocyclic systems—molecules containing two rings connected by a single common atom—have emerged as particularly valuable. Their inherent three-dimensionality and conformational rigidity can lead to enhanced binding affinity and selectivity for biological targets compared to their more flexible, linear counterparts. The 1,9-diazaspiro[5.5]undecane core, a dipiperidine structure spiro-fused at position 2 of one ring and position 4 of the other, represents a quintessential "privileged scaffold".[1][2] This guide provides a deep dive into the synthesis, multifaceted biological activities, and therapeutic potential of this remarkable molecular framework, offering field-proven insights for researchers and drug development professionals.
Part 1: Synthesis and Derivatization of the Core Scaffold
The synthetic tractability of the 1,9-diazaspiro[5.5]undecane core is a cornerstone of its utility. The majority of bioactive compounds based on this scaffold feature key modifications: an arene or heteroarene ring fused to the core, a carbonyl group at the 2-position, and various substituents at the nitrogen atoms (N1 and N9).[1][2] These modifications are not merely decorative; they are crucial for tuning the molecule's physicochemical properties and directing its interaction with specific biological targets.
A common synthetic strategy involves a multi-step sequence that builds the spirocyclic core through intramolecular reactions. The choice of starting materials and cyclization strategy is dictated by the desired fusion and substitution pattern.
Caption: A generalized workflow for the synthesis of 1,9-diazaspiro[5.5]undecane derivatives.
The strategic placement of substituents, particularly at the N9 position, is often the final and most critical step for achieving high potency.[1] This late-stage functionalization allows for the rapid generation of compound libraries to explore structure-activity relationships (SAR).
Part 2: Diverse Biological Activities and Therapeutic Applications
The 1,9-diazaspiro[5.5]undecane scaffold has been successfully employed to generate modulators for a wide array of biological targets, demonstrating its versatility across multiple therapeutic areas.[1][3]
Metabolic Disorders: Targeting Obesity
Obesity is a complex metabolic disease requiring multifaceted treatment approaches. Compounds featuring the 1,9-diazaspiro[5.5]undecane core have shown promise by targeting key enzymes and receptors in metabolic pathways.
-
Inhibition of Acetyl-CoA Carboxylase (ACC): ACC is a critical enzyme in the de novo synthesis of fatty acids, making it a prime target for obesity treatment.[2] Researchers have developed potent inhibitors of both ACC1 and ACC2 isoforms using a pyrazole-fused diazaspiro core.[1] The SAR studies revealed that aroyl substituents at the N9 position were critical for achieving nanomolar potency.[1]
Caption: Inhibition of ACC by 1,9-diazaspiro[5.5]undecane derivatives blocks fatty acid synthesis.
| Compound ID | ACC1 IC₅₀ (nM) | ACC2 IC₅₀ (nM) | Reference |
| 1g | 7 | 3 | [1] |
| 1h | 11 | 5 | [1] |
-
Neuropeptide Y (NPY) Receptor Antagonism: The NPY Y₅ receptor is implicated in the regulation of food intake. Antagonists of this receptor are being investigated as anti-obesity agents. Specific 1,9-diazaspiro[5.5]undecane derivatives have been identified as potent NPY Y₅ antagonists.[1]
Pain Management: A Multimodal Approach
Chronic pain is often difficult to treat with single-target drugs due to its complex, multimodal nature. The 1,9-diazaspiro[5.5]undecane scaffold has been instrumental in developing dual-target ligands that address pain through complementary mechanisms, potentially offering enhanced efficacy and a better side-effect profile.[1][4]
-
Dual σ₁ Receptor Antagonists / μ-Opioid Receptor (MOR) Agonists: Combining MOR agonism (the mechanism of traditional opioids) with σ₁ receptor antagonism is a promising strategy. σ₁ receptor antagonists can potentiate opioid analgesia and mitigate side effects. Derivatives of 1-oxa-4,9-diazaspiro[5.5]undecane have yielded potent dual-activity compounds.[4] Other studies have identified 1,9-diazaspiro[5.5]undecane derivatives with dual σ₁/μ inhibition in the nanomolar range.[1]
| Compound ID | σ₁ Receptor Kᵢ (nM) | μ-Opioid Receptor Kᵢ (nM) | Reference |
| 7b | 100 - 500 | 100 - 500 | [1] |
| 7c | 100 - 500 | 100 - 500 | [1] |
| 7d | 100 - 500 | 100 - 500 | [1] |
Cardiovascular and Endocrine Modulation
The scaffold has also been applied to targets relevant to cardiovascular and endocrine disorders.
-
Aldosterone Synthase (CYP11B2) Inhibition: Overproduction of aldosterone is linked to various cardiovascular diseases. An imidazole-fused 1,9-diazaspiro[5.5]undecane derivative was found to be a specific inhibitor of CYP11B2, highlighting its potential for treating conditions related to excess aldosterone.[1]
-
Soluble Epoxide Hydrolase (sEH) Inhibition: While not a direct 1,9-diaza analog, the closely related 1-oxa-4,9-diazaspiro[5.5]undecane core has been used to develop highly potent sEH inhibitors.[5] These compounds are being investigated as drug candidates for treating chronic kidney disease, demonstrating the broader utility of the spiro-diamine concept.[5]
Part 3: Experimental Protocols: Ensuring Trustworthiness and Reproducibility
To bridge theory and practice, this section provides condensed, illustrative protocols. The rationale behind key steps is explained to provide a deeper understanding of the experimental design.
Protocol 1: Representative Synthesis of an N9-Aroyl-1,9-Diazaspiro[5.5]undecane Derivative
This protocol outlines a common final step in the synthesis: the acylation of the N9 nitrogen. This step is crucial for installing the diversity element that often dictates final biological activity.
Objective: To couple a carboxylic acid to the N9 position of the spiro-core.
-
Reagent Activation (Causality: Amide Coupling): In a nitrogen-flushed flask, dissolve the desired aromatic carboxylic acid (1.1 eq.) in an anhydrous aprotic solvent (e.g., DMF). Add a peptide coupling agent such as HATU (1.1 eq.) and a non-nucleophilic base like DIPEA (2.5 eq.). Stir at room temperature for 20 minutes. This step activates the carboxylic acid by forming a highly reactive intermediate, making it susceptible to nucleophilic attack.
-
Nucleophilic Attack: Add a solution of the 1,9-diazaspiro[5.5]undecane core (1.0 eq.) in DMF to the activated acid mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours). Constant monitoring prevents side reactions and ensures the reaction proceeds to completion.
-
Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. This aqueous work-up removes the coupling reagents, excess acid, and base, providing a crude product.
-
Final Purification: Purify the crude material using column chromatography on silica gel with an appropriate solvent gradient (e.g., hexane/ethyl acetate) to yield the pure final compound. Chromatography is essential to isolate the target compound from any unreacted starting materials or byproducts, ensuring the purity required for biological testing.
Protocol 2: In Vitro Receptor Binding Assay (σ₁ and μ-Opioid Receptors)
This protocol describes a competitive radioligand binding assay to determine the affinity (Kᵢ) of a test compound for its target receptors.
Objective: To quantify the binding affinity of a synthesized compound.
-
Membrane Preparation: Utilize commercially available cell membranes prepared from HEK-293 cells stably expressing the human σ₁ receptor or the human μ-opioid receptor. Using a stable, overexpressing cell line ensures a high and consistent concentration of the target receptor for reliable and reproducible results.
-
Assay Setup: In a 96-well plate, combine the cell membranes, a specific radioligand (-pentazocine for σ₁R; [³H]-DAMGO for MOR), and varying concentrations of the test compound in a suitable assay buffer. A competitive assay format is used where the test compound competes with a radiolabeled ligand of known affinity. The amount of radioligand displaced is proportional to the test compound's affinity.
-
Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand. Wash the filters with ice-cold buffer to minimize non-specific binding. Rapid filtration is critical to "freeze" the binding equilibrium.
-
Quantification: Place the filter mats in scintillation vials with a scintillation cocktail. Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding). Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation. This analysis provides a quantitative measure of the compound's binding affinity for the target receptor.
Conclusion and Future Outlook
The 1,9-diazaspiro[5.5]undecane scaffold has unequivocally established itself as a privileged structure in modern drug discovery. Its synthetic accessibility combined with its inherent three-dimensional geometry provides a robust platform for developing potent and selective modulators for a wide range of biological targets, from metabolic enzymes and CNS receptors to ion channels. The successful development of dual-target ligands, particularly in the complex area of pain management, underscores the sophisticated molecular design possibilities offered by this core.
Future research will likely focus on expanding the therapeutic applications of this scaffold, exploring new target classes, and leveraging advanced synthetic methods to access novel and more complex derivatives. As our understanding of disease biology deepens, the versatility of the 1,9-diazaspiro[5.5]undecane core will continue to provide a valuable starting point for the design of the next generation of therapeutics.
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Blanco-Ania, D., et al. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Chemistry of Heterocyclic Compounds, 53(8), 827-845. Available from: [Link][1]
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Blanco-Ania, D., et al. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. ResearchGate. Available from: [Link][3]
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Kato, Y., et al. (2014). Discovery of 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase inhibitors and orally active drug candidates for treating of chronic kidney diseases. Bioorganic & Medicinal Chemistry Letters, 24(2), 565-570. Available from: [Link][5]
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Cendán, C. M., et al. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ₁ Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry, 63(5), 2185-2204. Available from: [Link][4]
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Potential therapeutic targets of diazaspiro[5.5]undecane compounds
An In-Depth Technical Guide to the Therapeutic Targets of Diazaspiro[5.5]undecane Compounds
Authored by a Senior Application Scientist
Foreword: The diazaspiro[5.5]undecane scaffold represents a quintessential "privileged structure" in modern medicinal chemistry. Its rigid, three-dimensional architecture provides a versatile framework for presenting pharmacophoric elements in precise spatial orientations, enabling potent and selective interactions with a wide array of biological targets. This guide synthesizes current research to provide drug development professionals with a comprehensive overview of the key therapeutic targets of this remarkable compound class, focusing on the underlying mechanisms, experimental validation, and future potential.
Chapter 1: Modulating G-Protein Coupled Receptors (GPCRs)
The conformational rigidity of the diazaspiro[5.5]undecane core makes it an exceptional scaffold for targeting GPCRs, where precise ligand geometry is paramount for achieving high-affinity binding and functional modulation.
The Tachykinin System: Neurokinin (NK) Receptor Antagonism
Neurokinin receptors, particularly NK1 and NK2, are implicated in pain transmission, neurogenic inflammation, smooth muscle contraction, and psychiatric disorders.[1][2] Antagonism of these receptors presents a promising therapeutic strategy.[1][2] Diazaspiro[5.5]undecane derivatives have emerged as potent NK1 and dual NK1/NK2 antagonists.[1]
Mechanism of Action: The binding of the endogenous ligand, Substance P, to the NK1 receptor (a Gq-coupled GPCR) activates the phospholipase C (PLC) pathway. This leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which subsequently mobilize intracellular calcium and activate Protein Kinase C (PKC), respectively. Diazaspiro[5.5]undecane-based antagonists act by competitively blocking the binding of Substance P, thereby inhibiting this downstream signaling cascade and mitigating its pro-inflammatory and nociceptive effects.[1][3]
Caption: NK1 Receptor Signaling and Point of Antagonism.
Experimental Protocol: NK1 Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the NK1 receptor.
-
Source: Human recombinant NK1 receptors expressed in CHO-K1 cell membranes.
-
Radioligand: [³H]-Substance P.
-
Preparation:
-
Prepare cell membrane homogenates expressing the NK1 receptor.
-
Create a series of dilutions for the diazaspiro[5.5]undecane test compounds (e.g., from 10 µM to 0.1 nM).
-
-
Assay Procedure:
-
In a 96-well plate, add 50 µL of assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Add 25 µL of the test compound dilution or vehicle control.
-
Add 25 µL of [³H]-Substance P at a final concentration equal to its K_d value.
-
Initiate the binding reaction by adding 100 µL of the membrane homogenate (containing a specific amount of protein, e.g., 10-20 µg).
-
Define non-specific binding by adding a high concentration of a known non-labeled NK1 antagonist (e.g., Aprepitant at 1 µM).
-
-
Incubation & Termination:
-
Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
Terminate the reaction by rapid filtration through a GF/B filter plate using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
-
Detection & Analysis:
-
Dry the filter plate and add scintillation cocktail to each well.
-
Measure radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the IC₅₀ value of the test compound by non-linear regression analysis. The K_i value can then be calculated using the Cheng-Prusoff equation.
-
The Immune System Interface: CCR5 Receptor Antagonism
The C-C chemokine receptor type 5 (CCR5) is a critical co-receptor for the entry of macrophage-tropic (R5) strains of HIV-1 into host cells. Blocking this receptor is a clinically validated strategy for treating HIV infection. The diazaspiro[5.5]undecane scaffold has been successfully employed to develop potent and orally bioavailable CCR5 antagonists.[4][5]
Mechanism of Action: HIV-1 entry into a CD4+ T-cell requires a two-step binding process. First, the viral envelope glycoprotein gp120 binds to the host cell's CD4 receptor. This induces a conformational change in gp120, exposing a binding site for a co-receptor, typically CCR5 or CXCR4. For R5-tropic viruses, gp120 binds to CCR5. This second interaction triggers further conformational changes in the viral gp41 protein, leading to the fusion of the viral and host cell membranes and subsequent entry of the viral capsid. Diazaspiro[5.5]undecane CCR5 antagonists are allosteric inhibitors that bind to a pocket within the transmembrane helices of the CCR5 receptor, inducing a conformational change that prevents its recognition by gp120, thereby blocking viral entry.[5]
Caption: Mechanism of HIV-1 Entry and CCR5 Antagonism.
A Dual-Pronged Approach to Pain: MOR Agonism and σ1R Antagonism
Chronic pain management is often limited by the side effects of traditional opioid agonists. A novel strategy involves creating dual-acting compounds that combine μ-opioid receptor (MOR) agonism for analgesia with sigma-1 receptor (σ1R) antagonism to potentially mitigate side effects and enhance analgesic efficacy.[6][7] The 1-oxa-4,9-diazaspiro[5.5]undecane scaffold has proven effective for developing such dual-target ligands.[6][7][8][9]
Rationale for Dual Targeting: The σ1R is an intracellular chaperone protein that modulates several signaling systems, including opioid receptors. Antagonism of σ1R has been shown to potentiate MOR-mediated analgesia and may reduce opioid-induced side effects like constipation and tolerance development.[6][7] By designing a single molecule that activates MOR while simultaneously blocking σ1R, it is possible to achieve a more potent and safer analgesic profile.[7]
Table 1: Pharmacological Profile of a Representative Dual MOR/σ1R Ligand
| Compound | MOR Agonism (EC₅₀, nM) | σ1R Antagonism (K_i, nM) |
| 15au | 2.5 | 3.8 |
Data sourced from select studies for illustrative purposes.[6]
Chapter 2: Targeting Ligand-Gated Ion Channels
GABA-A Receptor Antagonism and Immunomodulation
The γ-aminobutyric acid type A (GABA-A) receptor is the primary mediator of fast inhibitory neurotransmission in the central nervous system. However, functional GABAergic systems have also been identified in the periphery, including on immune cells.[10] 3,9-Diazaspiro[5.5]undecane-based compounds have been developed as potent and selective GABA-A receptor antagonists, with potential applications as peripheral immunomodulators due to their low predicted brain exposure.[10][11]
Mechanism and Therapeutic Potential: In the immune system, GABAergic signaling has been shown to suppress T-cell proliferation.[10] By antagonizing GABA-A receptors on these cells, diazaspiro[5.5]undecane compounds can rescue or reverse this inhibition. This provides a novel therapeutic avenue for conditions where enhancing T-cell function is desirable, such as in immuno-oncology or during chronic infections. The selectivity of some analogs for extrasynaptic α4βδ-containing receptor subtypes over common synaptic subtypes is a key advantage.[10]
Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology
This protocol assesses the functional antagonism of test compounds at specific GABA-A receptor subtypes expressed in a host cell line (e.g., HEK293).
-
Cell Preparation: Culture HEK293 cells transiently or stably expressing the desired GABA-A receptor subunits (e.g., α4, β1, δ).
-
Recording Setup:
-
Use a patch-clamp amplifier and data acquisition system.
-
Fill glass micropipettes (3-5 MΩ resistance) with an internal solution containing CsCl to isolate chloride currents.
-
The external solution should be a standard physiological saline buffer.
-
-
Procedure:
-
Establish a whole-cell recording configuration on a single, isolated cell.
-
Clamp the cell membrane potential at -60 mV.
-
Apply a saturating concentration of GABA (e.g., 1 mM) to elicit a maximal current response (I_max).
-
After washout, pre-incubate the cell with varying concentrations of the diazaspiro[5.5]undecane antagonist for a set period (e.g., 30 seconds).
-
Co-apply the antagonist with the same saturating concentration of GABA.
-
-
Data Analysis:
-
Measure the peak amplitude of the GABA-evoked current in the presence and absence of the antagonist.
-
Plot the percentage inhibition of the maximal GABA response against the antagonist concentration.
-
Fit the data to a logistic function to determine the IC₅₀ value, which quantifies the compound's potency as a functional antagonist.
-
Chapter 3: Targeting Enzymes
The diazaspiro[5.5]undecane scaffold is not limited to receptors and channels; its derivatives have also shown potent inhibitory activity against key metabolic enzymes.
Soluble Epoxide Hydrolase (sEH) Inhibition
Soluble epoxide hydrolase (sEH) is an enzyme that metabolizes anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) into their less active diol counterparts. Inhibition of sEH raises EET levels, offering a therapeutic strategy for hypertension and chronic kidney diseases.[12] 1-Oxa-4,9-diazaspiro[5.5]undecane-based ureas have been identified as highly potent sEH inhibitors.[12]
Table 2: sEH Inhibitory Activity
| Compound Class | Representative IC₅₀ (nM) | Therapeutic Indication |
| 1-Oxa-4,9-diazaspiro[5.5]undecane Ureas | < 10 | Chronic Kidney Disease |
Data sourced from select studies for illustrative purposes.[12]
Acetyl-CoA Carboxylase (ACC) Inhibition
Acetyl-CoA carboxylase (ACC) exists in two isoforms (ACC1 and ACC2) and plays a crucial role in fatty acid synthesis and oxidation. Inhibiting ACC is a key strategy for the treatment of obesity and related metabolic disorders.[1] The 1,9-diazaspiro[5.5]undecane core has been incorporated into potent dual ACC1/ACC2 inhibitors.[1][13]
Conclusion and Future Outlook
The diazaspiro[5.5]undecane scaffold has demonstrated extraordinary versatility, yielding potent and selective modulators for a diverse range of therapeutic targets, including GPCRs, ion channels, and enzymes. The clinical and preclinical success of compounds targeting CCR5, NK1, and MOR/σ1R validates the utility of this core structure.[1][5][6] Emerging research into novel targets like the m⁶A methyltransferase METTL3 and the potential for anticancer activity further broadens the horizon for this privileged scaffold.[14][15] For drug development professionals, the diazaspiro[5.5]undecane framework offers a robust and adaptable starting point for designing next-generation therapeutics with tailored pharmacological profiles.
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Belskaya, D., et al. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Arkivoc, 2017(5), 291-349. [Link]
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Belskaya, D., et al. (2017). PRIVILEGED HETEROCYCLES: BIOACTIVITY AND SYNTHESIS OF 1,9-DIAZASPIRO[5.5]UNDECANE-CONTAINING COMPOUNDS. ARKIVOC. [Link]
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Cabrero-Losada, E., et al. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry, 63(5), 2434-2454. [Link]
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Kato, Y., et al. (2014). Discovery of 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase inhibitors and orally active drug candidates for treating of chronic kidney diseases. Bioorganic & Medicinal Chemistry Letters, 24(2), 565-570. [Link]
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Bavo, F., et al. (2021). Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ-Aminobutyric Acid Type A Receptor Antagonists with Immunomodulatory Effect. Journal of Medicinal Chemistry, 64(24), 17957-17976. [Link]
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Cabrero-Losada, E., et al. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. ACS Publications. [Link]
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Cabrero-Losada, E., et al. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. ResearchGate. [Link]
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Cabrero-Losada, E., et al. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Tecnocampus. [Link]
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Bavo, F., et al. (2021). Structure-Activity studies of 3,9- Diazaspiro[5.5]undecane-based γ-Aminobutyric Acid Type A Receptor Antagonists. ePrints Soton. [Link]
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Kuhn, M., et al. (2022). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Journal of Medicinal Chemistry, 65(15), 10447-10464. [Link]
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Kunter, I., et al. (2020). Cytotoxic Effects of Novel Diazaspiro Undecane Derivatives Against HCC Cancer Cells. ResearchGate. [Link]
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Muñoz, M., & Coveñas, R. (2023). Neurokinin-1 Receptor Antagonists as a Potential Novel Therapeutic Option for Osteosarcoma Patients. International Journal of Molecular Sciences, 24(6), 5304. [Link]
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Synapse. (2023). Understanding NK1 antagonists and Methods to Keep Abreast of Their Recent Developments. Patsnap Synapse. [Link]
Sources
- 1. Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding NK1 antagonists and Methods to Keep Abreast of Their Recent Developments [synapse.patsnap.com]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of a potent, selective and orally bioavailable 3,9-diazaspiro[5.5]undeca-2-one CCR5 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual ?-Opioid Receptor Agonists and ?1 Receptor Antagonists for the Treatment of Pain - Tecnocampus [tecnocampus.scimarina.com]
- 10. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Discovery of 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase inhibitors and orally active drug candidates for treating of chronic kidney diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
A Technical Guide to Benzyl 1,9-diazaspiro[5.5]undecane-9-carboxylate: Sourcing, Purity, and Analytical Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of Benzyl 1,9-diazaspiro[5.5]undecane-9-carboxylate, a key heterocyclic building block. We will explore the supplier landscape, delve into the critical aspects of purity assessment, and provide actionable protocols for its analytical validation, ensuring the integrity of your research and development endeavors.
Introduction: The Significance of the 1,9-Diazaspiro[5.5]undecane Scaffold
The 1,9-diazaspiro[5.5]undecane core is a privileged heterocyclic motif in modern medicinal chemistry. Compounds incorporating this spirofused dipiperidine structure have shown significant biological activity, positioning them as valuable scaffolds for developing novel therapeutics. Research has highlighted their potential in treating a range of conditions, including obesity, pain, cardiovascular diseases, and various immune system and psychotic disorders.[1] Given this therapeutic promise, the quality and purity of starting materials like this compound are of paramount importance. The presence of impurities can introduce confounding variables in biological assays and lead to irreproducible results, making rigorous supplier selection and quality control indispensable.
This document serves as a practical guide for researchers, outlining the procurement landscape and establishing a framework for the analytical validation of this crucial reagent.
Compound Profile
| IUPAC Name | This compound |
| CAS Number | 633299-26-0 |
| Molecular Formula | C₁₇H₂₄N₂O₂ |
| Molecular Weight | 288.39 g/mol |
| Structure | A spirocyclic system consisting of two piperidine rings fused at a single carbon atom, with a benzyl carboxylate protecting group on one of the nitrogen atoms. |
Part 1: Supplier Landscape and Procurement
Sourcing high-quality chemical reagents is the foundational step of any successful research campaign. For a molecule with multiple isomers like the diazaspiro[5.5]undecane core, precision is key. Researchers must pay close attention to the CAS number to ensure they are procuring the correct isomer, as positional isomers (e.g., 2,9- vs. 1,9-) will have different chemical properties and reactivity.
While numerous suppliers offer diazaspiro[5.5]undecane derivatives, it is crucial to identify those that specifically list this compound under CAS Number 633299-26-0 .
Table 1: Potential Suppliers for this compound and Related Isomers
| Supplier | Compound Name | CAS Number | Stated Purity | Notes |
| Parchem | This compound | 633299-26-0 | Not specified; inquire for CoA | Direct listing for the target compound.[2] |
| Parchem | This compound HCl | 1674-96-0 | Not specified; inquire for CoA | The hydrochloride salt of the target compound.[3] |
| CP Lab Safety | Benzyl 2,9-diazaspiro[5.5]undecane-9-carboxylate | 1630907-21-9 | min 97% | An example of a positional isomer.[4] |
| Moldb | 3-Benzyl-3,9-diazaspiro[5.5]undecan-10-one | 500360-86-1 | 98+% | A related structure, useful for purity comparison.[5] |
Expert Insight: When sourcing, always request a Certificate of Analysis (CoA) for the specific lot you intend to purchase. The CoA provides critical data on purity (typically determined by HPLC or GC), identity confirmation (often by ¹H NMR and MS), and levels of residual solvents or water.
Part 2: Purity Assessment and Analytical Characterization
Verifying the purity and identity of an incoming reagent is a self-validating process that underpins experimental reproducibility. For a compound like this compound, a multi-technique approach is essential.
The Analytical Trinity: NMR, HPLC, and MS
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the gold standards for structural confirmation. The resulting spectra should be consistent with the expected structure of this compound, showing the correct number of signals, chemical shifts, splitting patterns, and integrations for all protons and carbons. Any significant unassigned peaks may indicate the presence of impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the primary technique for quantifying purity. When coupled with a UV detector, it separates the main compound from non-chromophoric and chromophoric impurities. A purity statement of ">98% (HPLC)" indicates that the area of the main peak constitutes over 98% of the total area of all peaks in the chromatogram at a specific wavelength.
-
Mass Spectrometry (MS): Typically coupled with liquid chromatography (LC-MS), this technique confirms the molecular weight of the compound. For this compound, the mass spectrometer should detect the protonated molecule [M+H]⁺ at approximately 289.19 m/z, confirming its elemental composition.
Workflow for Incoming Material Qualification
The following diagram illustrates a robust workflow for qualifying a new batch of the reagent before its use in experiments. This systematic process ensures that only material meeting predefined quality standards enters the research pipeline.
Caption: Workflow for qualifying incoming this compound.
Exemplar Protocol: HPLC Purity Determination
This protocol provides a starting point for developing a method for purity analysis. It must be optimized for the specific instrument and column used.
Objective: To determine the purity of this compound by reverse-phase HPLC with UV detection.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the compound.
-
Dissolve in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Vortex until fully dissolved.
-
-
Instrumentation & Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Gradient: 10% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm (for the benzyl group).
-
-
Procedure:
-
Equilibrate the column with the initial mobile phase conditions for at least 15 minutes.
-
Inject a blank (50:50 acetonitrile/water) to ensure no system peaks are present.
-
Inject the prepared sample.
-
Run the gradient method.
-
-
Data Analysis:
-
Integrate all peaks in the resulting chromatogram.
-
Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.
-
Conclusion
This compound is a valuable building block for the synthesis of novel bioactive compounds. The integrity of research utilizing this scaffold is directly dependent on the chemical's purity and structural correctness. For drug development professionals and researchers, a rigorous approach to procurement and validation is not merely best practice—it is essential. By carefully selecting suppliers based on the correct CAS number, demanding comprehensive analytical data, and performing independent in-house verification, scientists can build a solid foundation for groundbreaking and reproducible results.
References
-
Chemicals.co.uk. benzyl diazaspiro suppliers USA. [Link]
-
de la Torre, B. G., & Albericio, F. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. RSC Advances, 7(35), 21555-21565. [Link]
-
CP Lab Safety. benzyl 2, 9-diazaspiro[5.5]undecane-9-carboxylate, min 97%, 250 mg. [Link]
Sources
- 1. Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. parchem.com [parchem.com]
- 3. parchem.com [parchem.com]
- 4. calpaclab.com [calpaclab.com]
- 5. 500360-86-1 | 3-Benzyl-3,9-diazaspiro[5.5]undecan-10-one - Moldb [moldb.com]
The Emergence of a Three-Dimensional Scaffold: A Technical Guide to the Discovery and History of Diazaspiro[5.5]undecane Heterocycles
For Researchers, Scientists, and Drug Development Professionals
Abstract
The diazaspiro[5.5]undecane core, a unique three-dimensional (3D) heterocyclic system, has carved a significant niche in modern medicinal chemistry. Its rigid, non-planar geometry offers a sophisticated platform for the precise spatial arrangement of pharmacophoric elements, leading to enhanced potency, selectivity, and improved pharmacokinetic profiles. This guide provides an in-depth exploration of the discovery and historical development of this privileged scaffold, charting its journey from early synthetic explorations to its current status as a key building block in the development of novel therapeutics. We will delve into the evolution of synthetic methodologies, providing detailed protocols for key transformations, and present a comprehensive overview of its diverse biological applications, supported by quantitative data.
Introduction: The Rationale for Three-Dimensionality in Drug Design
The pursuit of novel chemical entities with superior therapeutic properties has driven a paradigm shift in medicinal chemistry, moving away from predominantly flat, aromatic structures towards more complex, three-dimensional scaffolds. Azaspirocycles, bicyclic compounds sharing a single spiro-carbon atom with at least one nitrogen atom in the framework, have emerged as powerful tools in this endeavor.[1] The inherent rigidity of the spirocyclic system reduces the entropic penalty upon binding to a biological target and allows for a more precise and predictable orientation of substituents, facilitating optimal interactions with the intricate topographies of enzyme active sites and receptor binding pockets.[1]
The diazaspiro[5.5]undecane framework, composed of two fused piperidine rings, exemplifies these advantages. The introduction of two nitrogen atoms provides multiple points for functionalization, influencing the molecule's polarity, basicity, and hydrogen bonding capacity. This guide focuses on the history and development of this important heterocyclic system, providing a technical resource for its application in contemporary drug discovery.
Historical Perspective and the Dawn of Diazaspiro[5.5]undecane Synthesis
While a singular, definitive "discovery" paper for the diazaspiro[5.5]undecane core is not readily apparent in the historical literature, its emergence can be traced to the broader interest in spirocyclic alkaloids and the development of synthetic methodologies for constructing complex nitrogen-containing heterocycles. The synthesis of related azaspiro[5.5]undecane systems was often driven by the challenge of assembling natural product scaffolds, such as the histrionicotoxins, which feature this core structure.
One of the early and well-documented asymmetric syntheses of a diazaspiro[5.5]undecane derivative was reported in 1993 by Husson and coworkers. Their work on the preparation of 1,8-diazaspiro[5.5]undecane derivatives was a significant step in demonstrating viable synthetic routes to this class of compounds.
Causality in Early Synthetic Design: The Influence of Natural Products
The initial impetus for synthesizing azaspirocyclic systems was heavily influenced by the structural complexity and biological activity of natural products. The desire to recreate these intricate architectures in the laboratory spurred the development of novel cyclization strategies. The work on histrionicotoxin-related 1-azaspiro[5.5]undecanes is a prime example of this trend. These early forays into azaspirocycle synthesis laid the groundwork for the later, more targeted development of diazaspiro[5.5]undecane derivatives for specific medicinal chemistry applications.
Evolution of Synthetic Methodologies
The synthesis of the diazaspiro[5.5]undecane core has evolved from multi-step, often low-yielding procedures to more efficient and versatile strategies. The choice of methodology is often dictated by the desired substitution pattern and the specific isomer being targeted.
Key Synthetic Strategies
Several core strategies have been employed for the construction of the diazaspiro[5.5]undecane framework:
-
Intramolecular Cyclization Reactions: Many syntheses rely on the formation of the second piperidine ring through an intramolecular cyclization event. This can involve reactions such as intramolecular Michael additions, reductive aminations, or amide cyclizations.
-
Double Michael Addition: A powerful strategy for constructing the core involves the [5+1] double Michael addition of a nucleophile to a divinyl ketone derivative. This approach allows for the rapid assembly of the bicyclic system in a single step.
-
Spirocyclization of Pyridine Substrates: Another elegant approach involves the in situ activation of a 4-substituted pyridine ring followed by an intramolecular addition of a tethered nucleophile to construct the spirocyclic core.
The following diagram illustrates a generalized synthetic workflow for the construction of a diazaspiro[5.5]undecane core via an intramolecular cyclization strategy.
Caption: Generalized workflow for diazaspiro[5.5]undecane synthesis.
Detailed Experimental Protocol: Asymmetric Synthesis of 1,8-Diazaspiro[5.5]undecane Derivatives
The following protocol is adapted from the work of Zhu, Quirion, and Husson (1993) and describes a key reductive-cyclization procedure. This method highlights an early approach to controlling the stereochemistry of the spirocenter.
Step 1: Synthesis of the Iminium Ion Precursor
-
A solution of the 2-cyano-6-phenyloxazolopiperidine starting material in anhydrous THF is cooled to -78 °C under an inert atmosphere.
-
An organometallic reagent (e.g., an organomagnesium or organolithium reagent) is added dropwise to the solution. The reaction mixture is stirred at low temperature for a specified period to allow for the formation of the imine intermediate.
Step 2: In Situ Reductive Cyclization
-
A reducing agent, such as sodium borohydride, is added to the reaction mixture.
-
The reaction is allowed to warm to room temperature and stirred until the reduction and subsequent intramolecular cyclization are complete.
Step 3: Workup and Purification
-
The reaction is quenched with an appropriate aqueous solution (e.g., saturated ammonium chloride).
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 1,8-diazaspiro[5.5]undecane derivative.
This protocol represents a foundational method. Modern advancements have since provided more efficient and versatile routes, often with improved yields and stereocontrol.
Applications in Drug Discovery and Development
The unique structural features of the diazaspiro[5.5]undecane scaffold have led to its incorporation into a wide range of biologically active molecules. Its ability to project substituents into specific vectors in 3D space has proven advantageous for targeting various enzymes and receptors.
Inhibition of Acetyl-CoA Carboxylase (ACC)
ACC is a key enzyme in fatty acid synthesis and has been identified as a therapeutic target for metabolic diseases such as obesity and diabetes. Several 1,9-diazaspiro[5.5]undecan-2-one derivatives have been developed as potent ACC inhibitors.[2] For instance, pyrazole-fused derivatives have shown impressive inhibitory activity against both ACC1 and ACC2 isoforms.[2]
Modulation of CNS Receptors
The rigid nature of the diazaspiro[5.5]undecane core makes it an attractive scaffold for targeting receptors in the central nervous system (CNS).
-
NK1/NK2 Receptor Antagonism: Derivatives have been investigated as dual antagonists of neurokinin-1 (NK1) and neurokinin-2 (NK2) receptors, which are implicated in pain and inflammation.[2]
-
GABA-A Receptor Antagonism: 3,9-Diazaspiro[5.5]undecane-based compounds have been reported as potent and competitive antagonists of the γ-aminobutyric acid type A (GABA-A) receptor.[1][3]
Chemokine Receptor Inhibition
Chemokine receptors play a crucial role in immune cell signaling, and their modulation is a promising strategy for the treatment of inflammatory and autoimmune diseases. Certain diazaspiro[5.5]undecane derivatives have been identified as inhibitors of the CXCR3 chemokine receptor.[2]
The following diagram illustrates the diverse therapeutic targets of diazaspiro[5.5]undecane derivatives.
Caption: Therapeutic targets of diazaspiro[5.5]undecane derivatives.
Quantitative Biological Data
The following tables summarize the biological activity of representative diazaspiro[5.5]undecane derivatives across various therapeutic targets.
Table 1: Acetyl-CoA Carboxylase (ACC) Inhibition
| Compound ID | Target | IC50 (nM) | Reference |
| 1a | ACC | 67 | [2] |
| 2 | ACC | 174 | [2] |
Table 2: Neurokinin (NK) Receptor Antagonism
| Compound ID | Target | pKi | Reference |
| YM-44778 | NK1 | 8.08 | [2] |
| NK2 | 8.55 | [2] | |
| 9c | NK1 | IC50 = 2.0 nM | [2] |
| 9d | NK1 | IC50 = 1.9 nM | [2] |
Table 3: GABA-A Receptor Antagonism
| Compound ID | Target | Ki (nM) | Reference |
| 1e | α4βδ GABA-A | 180 | [1][3] |
Conclusion and Future Outlook
The diazaspiro[5.5]undecane heterocycle has transitioned from a synthetically challenging curiosity to a validated and highly valuable scaffold in modern drug discovery. Its inherent three-dimensionality provides a distinct advantage in the design of potent and selective modulators of challenging biological targets. The continued development of novel and efficient synthetic routes will undoubtedly expand the accessible chemical space around this core, enabling the exploration of new biological targets and the refinement of existing therapeutic agents. As the demand for drug candidates with improved physicochemical and pharmacokinetic properties grows, the strategic incorporation of the diazaspiro[5.5]undecane motif is poised to play an increasingly important role in the development of the next generation of medicines.
References
-
Blanco-Ania, D., Heus, R., & Rutjes, F. P. J. T. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Chemistry of Heterocyclic Compounds, 53(8), 827–845. [Link]
-
Bavo, F., de-Jong, H., Petersen, J., Falk-Petersen, C. B., Löffler, R., Sparrow, E., ... & Wellendorph, P. (2021). Structure-Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ-Aminobutyric Acid Type A Receptor Antagonists with Immunomodulatory Effect. Journal of Medicinal Chemistry, 64(24), 17795–17812. [Link]
-
Bavo, F., de-Jong, H., Petersen, J., Falk-Petersen, C. B., Löffler, R., Sparrow, E., ... & Wellendorph, P. (n.d.). Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immunomodulatory Effect. University of Southampton Institutional Repository. [Link]
Sources
- 1. Structure-Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ-Aminobutyric Acid Type A Receptor Antagonists with Immunomodulatory Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eprints.soton.ac.uk [eprints.soton.ac.uk]
Methodological & Application
Introduction: The Significance of the 1,9-Diazaspiro[5.5]undecane Scaffold
An Application Note for the Synthesis of Benzyl 1,9-diazaspiro[5.5]undecane-9-carboxylate
The 1,9-diazaspiro[5.5]undecane core is a privileged heterocyclic scaffold in modern medicinal chemistry and drug discovery.[1] This unique three-dimensional structure, consisting of two piperidine rings spiro-fused at a common carbon, serves as a versatile building block for constructing molecules with significant biological activity. Compounds incorporating this moiety have demonstrated potential in treating a wide range of conditions, including obesity, pain, psychotic disorders, and cardiovascular diseases.[1] The nitrogen atoms at the 1- and 9-positions provide key points for chemical modification, allowing for the fine-tuning of pharmacological properties. Bioactive compounds containing this core are almost invariably substituted at the N-9 position, making selective functionalization a critical step in synthesizing new chemical entities.[1]
This application note provides a detailed, field-proven protocol for the synthesis of this compound. This compound serves as a crucial intermediate, where the N-9 position is selectively protected by a benzyloxycarbonyl (Cbz or Z) group. The Cbz group is a robust protecting group for amines that effectively masks the nucleophilicity and basicity of the nitrogen lone pair, enabling further chemical transformations at other positions.[2][3] It is particularly valuable due to its stability under a wide range of conditions and its clean removal via catalytic hydrogenolysis.[4]
This guide is designed for researchers, chemists, and drug development professionals, offering a step-by-step methodology grounded in established chemical principles, complete with explanations for key experimental choices and characterization guidelines.
Overall Synthetic Strategy
The synthesis begins with the commercially available salt, 1,9-diazaspiro[5.5]undecane dihydrochloride. The strategy involves a two-step process:
-
Free-Basing: Liberation of the nucleophilic free diamine from its hydrochloride salt using a suitable base.
-
Selective N-9 Protection: A regioselective protection of the less sterically hindered N-9 amine using benzyl chloroformate (Cbz-Cl).
Caption: High-level workflow for the synthesis.
Part 1: Mechanistic Insights
The Principle of Regioselective N-9 Acylation
The successful synthesis of the target molecule hinges on the selective protection of the N-9 nitrogen over the N-1 nitrogen. The two secondary amine centers in the 1,9-diazaspiro[5.5]undecane core are constitutionally distinct and exhibit different steric environments.
-
N-1 Amine: This nitrogen is directly adjacent to the spirocyclic quaternary carbon. This arrangement is analogous to a neopentyl system, which is known to be sterically hindered. Access to the N-1 lone pair by bulky electrophiles is significantly impeded.
-
N-9 Amine: This nitrogen is located on the second piperidine ring, beta to the spiro center. It experiences a considerably less crowded steric environment, making it more accessible for nucleophilic attack.
This inherent difference in steric accessibility is the cornerstone of the reaction's selectivity. When one equivalent of the electrophile, benzyl chloroformate, is introduced, it reacts preferentially at the more accessible N-9 position.
Mechanism of Cbz Protection
The protection reaction is a classic nucleophilic acyl substitution.[4] The lone pair of the N-9 amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzyl chloroformate. This forms a transient tetrahedral intermediate, which then collapses, expelling a chloride ion as the leaving group. The reaction generates one equivalent of hydrochloric acid (HCl), which must be neutralized by a non-nucleophilic base to prevent protonation of the starting amine and to drive the reaction to completion.[2][4]
Caption: Nucleophilic acyl substitution mechanism.
Part 2: Detailed Experimental Protocol
This protocol is designed for a laboratory scale synthesis and includes safety precautions. Benzyl chloroformate is a lachrymator and should be handled with extreme care in a certified chemical fume hood.[5]
Materials and Reagents
| Reagent | CAS Number | Molecular Wt. ( g/mol ) | Amount Used (Example) | Moles (mmol) |
| 1,9-Diazaspiro[5.5]undecane dihydrochloride | 15266-43-0 | 227.18 | 2.27 g | 10.0 |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | 1.20 g | 30.0 |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | ~100 mL | - |
| Triethylamine (TEA) | 121-44-8 | 101.19 | 1.53 mL (1.11 g) | 11.0 |
| Benzyl Chloroformate (Cbz-Cl) | 501-53-1 | 170.59 | 1.71 g (1.43 mL) | 10.0 |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | As needed | - |
| Deionized Water | 7732-18-5 | 18.02 | ~150 mL | - |
| Brine (Saturated aq. NaCl) | - | - | ~50 mL | - |
Step-by-Step Methodology
Step 1: Free-Basing of the Diamine Salt
-
Causality: The starting material is a hydrochloride salt, where the amine nitrogens are protonated and non-nucleophilic. Treatment with a strong base like NaOH is required to deprotonate the ammonium salts and generate the reactive free diamine.
-
In a 250 mL Erlenmeyer flask, dissolve 1,9-diazaspiro[5.5]undecane dihydrochloride (2.27 g, 10.0 mmol) in deionized water (50 mL).
-
In a separate beaker, prepare a solution of sodium hydroxide (1.20 g, 30.0 mmol) in deionized water (20 mL). Caution: Dissolution is exothermic.
-
Cool the diamine salt solution in an ice bath. Slowly add the NaOH solution to the flask with stirring. Stir for 15 minutes in the ice bath.
-
Transfer the aqueous solution to a 250 mL separatory funnel. Extract the free diamine with dichloromethane (3 x 30 mL).
-
Combine the organic extracts and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The result should be a clear oil or a white solid corresponding to the free diamine. Proceed immediately to the next step.
Step 2: Selective N-9 Cbz Protection
-
Causality: The reaction is performed at 0 °C to control the exothermic reaction between the amine and the highly reactive benzyl chloroformate. Triethylamine is added as a non-nucleophilic organic base to scavenge the HCl produced during the reaction, preventing unwanted side reactions and ensuring the diamine remains in its reactive, unprotonated state.[4]
-
Transfer the crude free diamine from Step 1 into a 250 mL round-bottom flask. Dissolve it in dichloromethane (50 mL).
-
Add triethylamine (1.53 mL, 11.0 mmol) to the solution.
-
Cool the flask to 0 °C in an ice-water bath and stir the solution under a nitrogen or argon atmosphere.
-
Add benzyl chloroformate (1.43 mL, 10.0 mmol) dropwise to the cold solution over 10-15 minutes using a syringe.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting diamine is consumed.
Step 3: Work-up and Purification
-
Quench the reaction by slowly adding deionized water (50 mL).
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl (2 x 25 mL) to remove any unreacted amine and excess triethylamine, followed by saturated sodium bicarbonate solution (2 x 25 mL), and finally brine (1 x 25 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude material by flash column chromatography on silica gel, typically using a gradient elution system (e.g., 0% to 10% methanol in dichloromethane or 20% to 60% ethyl acetate in hexanes) to isolate the pure product.
-
Combine the pure fractions and remove the solvent in vacuo to yield this compound as a white solid or viscous oil.
Characterization and Data
The final product should be characterized using standard analytical techniques to confirm its identity and purity.
-
Yield: A typical yield for this reaction after purification is in the range of 75-90%.
-
¹H NMR: The spectrum should show characteristic peaks for the benzyl group protons (a singlet around 5.1-5.2 ppm for the CH₂ and a multiplet around 7.3-7.4 ppm for the aromatic protons) and complex multiplets for the spirocyclic core protons.
-
¹³C NMR: The spectrum will show the carbonyl carbon of the carbamate group around 155 ppm, along with signals for the aromatic and aliphatic carbons.
-
Mass Spectrometry (MS): The ESI-MS spectrum should show a prominent peak corresponding to the [M+H]⁺ ion (calculated for C₁₇H₂₄N₂O₂: m/z = 289.19).
Troubleshooting and Key Considerations
-
Di-protection: If two equivalents of benzyl chloroformate are used, or if the reaction is run at elevated temperatures for an extended period, the formation of the di-protected product may be observed. Using a 1:1 stoichiometry of amine to Cbz-Cl at controlled temperatures is crucial for selectivity.
-
Moisture Sensitivity: Benzyl chloroformate is sensitive to moisture and can hydrolyze. Ensure all glassware is dry and use anhydrous solvents for the best results.
-
Purity of Starting Material: The purity of the 1,9-diazaspiro[5.5]undecane starting material is critical. Ensure the free-basing step is performed efficiently to remove all hydrochloride.
References
-
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Aimon, A., et al. (2022). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. Chemical Communications, 59(2), 179-182. [Link]
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Chernykh, A. V., et al. (2015). Synthesis and Structural Analysis of Angular Monoprotected Diamines Based on Spiro[3.3]heptane Scaffold. The Journal of Organic Chemistry, 80(7), 3594–3601. [Link]
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Application Notes for the Step-by-Step Synthesis of N-Benzyl Diazaspirocycles
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Value of 3D Scaffolds in Modern Drug Discovery
In the landscape of medicinal chemistry, the exploration of novel three-dimensional (3D) chemical space is a paramount objective. Spirocyclic scaffolds, characterized by two rings sharing a single atom, have garnered significant attention as they introduce conformational rigidity and precise vectoral arrangements of functional groups.[1] Among these, diazaspirocycles are particularly valuable due to the strategic placement of nitrogen atoms, which can serve as key points for interaction with biological targets or for modulating physicochemical properties like solubility and basicity.
The N-benzyl group is a frequently incorporated motif in medicinal chemistry. Its introduction can enhance binding affinity through aromatic interactions, modulate metabolic stability, and fine-tune the electronic properties of the core scaffold. This guide provides a detailed, step-by-step framework for the synthesis of N-benzyl diazaspirocycles, focusing on robust and adaptable methodologies suitable for a drug discovery setting. We will explore the construction of a diazaspirocyclic core followed by a comprehensive analysis of N-benzylation techniques.
Part I: Synthesis of the Diazaspirocyclic Core
The construction of the diazaspirocyclic core is the foundational stage of the synthesis. Numerous strategies exist, often tailored to the specific ring sizes and substitution patterns desired.[2][3] A common approach involves the cyclization of a precursor containing the requisite nitrogen functionalities and a quaternary carbon center. While a multitude of specific diazaspirocycles exist, such as 1,6-diazaspiro[3.4]octane and 2,6-diazaspiro[3.5]nonane, this section will outline a generalizable, multi-step sequence that illustrates the key chemical transformations.[4][5] An improved synthesis of 6-benzyl-2,6-diazaspiro[3.4]octane has been reported via a [3+2] cycloaddition, highlighting a modern approach to these scaffolds.[6]
Protocol 1: Representative Synthesis of a Diazaspiro[3.4]octane Precursor
This protocol outlines a conceptual pathway for creating a differentially protected diazaspiro[3.4]octane, a versatile intermediate for further functionalization.
Step 1: Synthesis of the Quaternary Center
-
Start with a suitable cyclic ketone (e.g., cyclopentanone).
-
Perform an α-functionalization reaction to introduce a nitrogen-containing side chain. This can be achieved through various methods, such as a Mannich reaction or alkylation of an enolate with a protected aminoalkyl halide.
-
The second nitrogen-containing ring is then constructed. For instance, a four-membered azetidine ring can be formed via intramolecular cyclization of a γ-amino alcohol or halide.
Step 2: Cyclization and Deprotection
-
The second ring is formed through an intramolecular reaction. For example, a ring-closing metathesis (RCM) can be a powerful tool for forming larger rings.[2]
-
Selective deprotection of one of the nitrogen atoms is then carried out to prepare the scaffold for the N-benzylation step. The choice of protecting groups (e.g., Boc, Cbz) is critical for ensuring orthogonality.
Causality and Experimental Choices:
-
Orthogonal Protecting Groups: The use of distinct protecting groups (e.g., Boc and Cbz) is crucial. It allows for the selective deprotection of one amine, enabling controlled, stepwise functionalization of the diazaspirocycle. This prevents undesired side reactions like di-benzylation.
-
Reaction Monitoring: Thin-layer chromatography (TLC) is an effective technique for monitoring the progress of these reactions. Staining with ninhydrin is particularly useful for visualizing the amine-containing compounds.[4] For detailed analysis, NMR spectroscopy and Mass Spectrometry are essential.[4]
Part II: N-Benzylation of the Diazaspirocyclic Core
With the diazaspirocyclic core in hand, the next critical step is the introduction of the benzyl group. The two most common and reliable methods for this transformation are reductive amination and direct nucleophilic substitution.
Method A: Reductive Amination
Reductive amination is a robust, one-pot procedure for forming carbon-nitrogen bonds.[7][8] It proceeds via the in-situ formation of an iminium ion from the amine and an aldehyde (benzaldehyde), which is then immediately reduced by a mild reducing agent present in the reaction mixture.[9]
Workflow for N-Benzylation via Reductive Amination
Caption: General workflow for the reductive amination protocol.
Protocol 2: N-Benzylation via Reductive Amination
-
Preparation: In a round-bottom flask, dissolve the diazaspirocycle (1.0 equiv) in a suitable aprotic solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Aldehyde Addition: Add benzaldehyde (1.1 equiv) to the solution. Stir the mixture at room temperature for 20-30 minutes to allow for the initial formation of the iminium intermediate.
-
Reducing Agent Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv) portion-wise to the reaction mixture. This reagent is preferred as it is milder and more selective for imines over aldehydes compared to reagents like NaBH₄.[8]
-
Reaction: Allow the reaction to stir at room temperature for 2-12 hours. Monitor the reaction progress by TLC until the starting amine is fully consumed.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure N-benzyl diazaspirocycle.
Causality and Experimental Choices:
-
Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice because it is less basic and less reactive towards the carbonyl group of the aldehyde than sodium cyanoborohydride (NaBH₃CN), reducing the likelihood of side reactions.[8] While effective, NaBH₃CN can produce toxic cyanide byproducts upon acidic workup.[9]
-
Solvent: Anhydrous aprotic solvents like DCE or THF are used to facilitate the formation of the iminium intermediate and prevent hydrolysis of the reducing agent.
Method B: Nucleophilic Substitution
An alternative strategy involves the direct alkylation of the amine with a benzyl halide, typically benzyl bromide. This is a classic Sₙ2 reaction where the nitrogen atom acts as the nucleophile.
Protocol 3: N-Benzylation via Nucleophilic Substitution
-
Preparation: Dissolve the diazaspirocycle (1.0 equiv) in a polar aprotic solvent like acetonitrile (MeCN) or dimethylformamide (DMF).
-
Base Addition: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0-3.0 equiv), to the mixture. The base acts as a scavenger for the HBr generated during the reaction.
-
Alkylating Agent Addition: Add benzyl bromide (1.1 equiv) dropwise to the stirring suspension at room temperature.
-
Reaction: Heat the reaction mixture (typically to 50-80 °C) and stir for 4-24 hours. Monitor the reaction progress by TLC.
-
Workup: After completion, cool the reaction to room temperature and filter off the inorganic salts. Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude product by flash column chromatography.
Mechanism of N-Benzylation via Nucleophilic Substitution
Caption: Key steps in the nucleophilic substitution pathway.
Comparison of N-Benzylation Methods
| Parameter | Reductive Amination | Nucleophilic Substitution |
| Starting Materials | Diazaspirocycle, Benzaldehyde | Diazaspirocycle, Benzyl Bromide |
| Key Reagents | Mild reducing agent (e.g., NaBH(OAc)₃) | Non-nucleophilic base (e.g., K₂CO₃) |
| Reaction Conditions | Typically mild, room temperature | Often requires heating |
| Advantages | One-pot procedure, generally high-yielding, mild conditions | Utilizes readily available halides, avoids metal hydrides |
| Potential Issues | Over-reduction of aldehyde, stability of iminium | Potential for over-alkylation (quaternary salt formation), harsher conditions |
Part III: Advanced Strategies - Photocatalysis
Recent advances in synthetic methodology have introduced visible-light photocatalysis as a powerful tool for C-H functionalization.[10][11] This approach can be applied to the synthesis of spirocycles by generating reactive intermediates under exceptionally mild conditions. For example, visible-light-promoted decarboxylative cyclization of N-aryl glycines has been used to access complex heterocyclic structures.[12] This strategy offers a greener and more efficient alternative to traditional methods, often avoiding harsh reagents and high temperatures.[13]
Conclusion
The synthesis of N-benzyl diazaspirocycles is a critical capability for medicinal chemistry programs aiming to generate novel, sp³-rich chemical matter.[14] By understanding the principles behind the construction of the spirocyclic core and mastering key N-benzylation techniques like reductive amination and nucleophilic substitution, researchers can efficiently access a wide array of target molecules. The protocols and insights provided in this guide serve as a robust starting point for the design and execution of synthetic routes toward these valuable compounds.
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- Reduction of Imines and Reductive Amination of Aldehydes and Ketones. Thieme.
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- An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. BYU ScholarsArchive.
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Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition . ResearchGate. Available at: [Link]
- Visible-light-promoted decarboxylative addition cyclization of N-aryl glycines and azobenzenes to access 1,2,4-triazolidines. Green Chemistry (RSC Publishing).
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Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery . ResearchGate. Available at: [Link]
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Visible Light-Driven Flexible Synthesis of α-Alkylated Glycine Derivatives Catalyzed by Reusable Covalent Organic Frameworks . ResearchGate. Available at: [Link]
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Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry . ResearchGate. Available at: [Link]
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Application Notes and Protocols: Experimental Procedures for Preparing Diazaspiro[5.5]undecane Analogs
Introduction: The Significance of the Diazaspiro[5.5]undecane Scaffold
The diazaspiro[5.5]undecane framework, a unique structural motif featuring two piperidine rings fused at a common quaternary carbon, represents a "privileged scaffold" in modern medicinal chemistry. Its rigid, three-dimensional architecture provides a fixed orientation for appended substituents, enabling precise interactions with biological targets. This conformational constraint is highly desirable in drug design as it can lead to significant improvements in binding affinity and selectivity while minimizing off-target effects.
Analogs of diazaspiro[5.5]undecane have demonstrated a wide spectrum of biological activities. They are integral components in compounds developed for treating pain, obesity, psychotic disorders, and inflammatory diseases.[1] For example, specific derivatives have shown potent antagonism at Neuropeptide Y (NPY) receptors for obesity treatment and dual antagonism at neurokinin (NK1/NK2) receptors for inflammatory conditions.[1] Given their therapeutic potential, robust and versatile synthetic methods for accessing these complex structures are of paramount importance to researchers in drug discovery and development.
This guide provides detailed, field-proven protocols for the synthesis of diazaspiro[5.5]undecane analogs, focusing on two powerful and distinct strategies: the Double Michael Addition and the Sequential Reductive Amination . The causality behind experimental choices is explained, and self-validating characterization steps are integrated into each protocol to ensure scientific integrity.
Overview of Synthetic Strategies
The construction of the diazaspiro[5.5]undecane core typically involves the formation of the second piperidine ring onto a pre-existing, functionalized piperidine precursor.[1] Two of the most effective strategies to achieve this are illustrated below.
Figure 1: High-level overview of two primary synthetic routes to diazaspiro[5.5]undecane analogs.
Protocol 1: Synthesis via Base-Promoted Double Michael Addition
This approach is a powerful and efficient method for constructing highly functionalized diazaspiro[5.5]undecane systems in a single cascade reaction.[2][3] The strategy relies on the conjugate addition of a nucleophilic active methylene compound to a diarylideneacetone (a bis-Michael acceptor).
Principle and Rationale
The reaction proceeds via a [5+1] double Michael addition. An active methylene compound, such as N,N-dimethylbarbituric acid, is deprotonated by a mild base (e.g., diethylamine) to form a nucleophilic enolate. This enolate attacks one of the electrophilic β-carbons of the diarylideneacetone. A subsequent intramolecular cyclization occurs as the newly formed enolate attacks the second Michael acceptor site, forming the second six-membered ring and establishing the spirocyclic core.[2][4]
Why this method?
-
Efficiency: It's a one-pot reaction that rapidly builds molecular complexity.
-
High Yields: This method often provides excellent yields (up to 98%) of the desired spirocycle.[2][3]
-
Versatility: A wide range of substituents can be introduced on the aryl rings of the diarylideneacetone, allowing for the creation of diverse analog libraries.
Detailed Experimental Protocol: Synthesis of 8,10-diphenyl-2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraone
Figure 2: Workflow for the Double Michael Addition synthesis.
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Molar Eq. |
| N,N-Dimethylbarbituric acid | 156.14 | 312 mg | 2.0 | 1.0 |
| 1,5-Diphenyl-1,4-pentadien-3-one | 234.29 | 469 mg | 2.0 | 1.0 |
| Diethylamine (Et₂NH) | 73.14 | 0.26 mL | 2.5 | 1.25 |
| Dichloromethane (DCM), dry | - | 10 mL | - | - |
| Silica Gel (100-200 mesh) | - | As needed | - | - |
| Ethyl Acetate / n-Hexane | - | As needed | - | - |
Procedure:
-
Reaction Setup: To a 50 mL oven-dried, round-bottom flask equipped with a magnetic stir bar, add N,N-dimethylbarbituric acid (2.0 mmol) and 1,5-diphenyl-1,4-pentadien-3-one (2.0 mmol).
-
Solvent Addition: Add 10 mL of dry dichloromethane under an inert atmosphere (e.g., nitrogen or argon). Stir the mixture to achieve a suspension.
-
Initiation: Add diethylamine (2.5 mmol) to the reaction mixture using a microsyringe.
-
Scientist's Note: Diethylamine acts as a catalyst, deprotonating the barbituric acid to initiate the Michael addition. Its volatility allows for easy removal during workup.
-
-
Reaction Monitoring: Stir the reaction at ambient temperature for 1.5 to 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using an ethyl acetate/hexane (2:8, v/v) eluent system until the starting materials are fully consumed.
-
Purification: Upon completion, directly load the crude reaction mixture onto a silica gel column. Elute with an ethyl acetate/n-hexane (2:8, v/v) mixture to afford the pure product.
-
Crystallization: The solid product can be further purified by crystallization from a suitable solvent system (e.g., DCM/hexane) to yield the final compound as a crystalline solid.[2]
Self-Validation/Characterization:
-
¹H NMR & ¹³C NMR: Confirm the structure by analyzing the chemical shifts and coupling constants. The disappearance of the vinyl protons from the diarylideneacetone and the appearance of new aliphatic protons corresponding to the newly formed piperidine ring are key indicators.
-
Mass Spectrometry (ESI-MS): Verify the molecular weight of the product.
-
X-Ray Crystallography: For unambiguous structural and stereochemical assignment, single-crystal X-ray analysis can be performed.[2][3]
Protocol 2: Synthesis via Sequential N-Protection and Reductive Amination
This strategy offers a more controlled, stepwise approach, which is particularly useful for synthesizing analogs with differential substitution patterns on the two nitrogen atoms. The core of this method starts with a commercially available N-protected 4-piperidone.
Principle and Rationale
The synthesis begins with the N-Boc-4-piperidone, a versatile starting material.[5] The piperidone undergoes a double reductive amination reaction with a primary amine. This is a one-pot process where the ketone first condenses with the amine to form an iminium ion intermediate, which is then immediately reduced in situ by a mild reducing agent.[6][7][8] A key feature is the use of a reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB), which is selective for the iminium ion over the starting ketone, preventing premature reduction of the carbonyl.[9] The final step involves the deprotection of the Boc group.
Why this method?
-
Control: Allows for the synthesis of mono-substituted or differentially di-substituted diazaspirocycles.
-
Accessibility: Starts from readily available and relatively inexpensive materials like N-Boc-4-piperidone.
-
Mild Conditions: Reductive amination typically proceeds under mild conditions, tolerating a wide range of functional groups.
Detailed Experimental Protocol: Synthesis of 2,8-Diazaspiro[5.5]undecane
Step 1: Synthesis of tert-butyl 2,8-diazaspiro[5.5]undecane-8-carboxylate
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Molar Eq. |
| N-Boc-4-piperidone | 199.26 | 1.99 g | 10.0 | 1.0 |
| 3-Aminopropionaldehyde diethyl acetal | 147.21 | 1.55 mL | 10.0 | 1.0 |
| Sodium triacetoxyborohydride (STAB) | 211.94 | 3.18 g | 15.0 | 1.5 |
| Dichloroethane (DCE) | - | 50 mL | - | - |
| Acetic Acid (AcOH) | 60.05 | 0.57 mL | 10.0 | 1.0 |
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve N-Boc-4-piperidone (10.0 mmol) and 3-aminopropionaldehyde diethyl acetal (10.0 mmol) in 50 mL of dichloroethane.
-
Acidification: Add acetic acid (10.0 mmol) to the mixture. The acid catalyzes the formation of the iminium ion intermediate.
-
Reduction: Add sodium triacetoxyborohydride (15.0 mmol) portion-wise over 10 minutes.
-
Scientist's Note: STAB is a milder and less toxic alternative to NaBH₃CN and is particularly effective for reductive aminations.[9] The reaction is often exothermic; portion-wise addition helps control the temperature.
-
-
Reaction: Stir the mixture at room temperature for 12-18 hours. Monitor by TLC or LC-MS for the disappearance of the starting piperidone.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer twice with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Cyclization/Deprotection of Acetal: The crude intermediate is then dissolved in a mixture of tetrahydrofuran (THF) and 2M aqueous hydrochloric acid (HCl). The mixture is stirred at 40 °C for 4 hours to hydrolyze the acetal and promote intramolecular cyclization via a second reductive amination.
-
Purification: After neutralization and extraction, the crude product is purified by column chromatography on silica gel to yield the Boc-protected diazaspirocycle.
Step 2: Boc Deprotection to Yield 2,8-Diazaspiro[5.5]undecane
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) |
| Boc-protected diazaspirocycle | 254.38 | 2.54 g | 10.0 |
| Trifluoroacetic Acid (TFA) | 114.02 | 10 mL | - |
| Dichloromethane (DCM) | - | 10 mL | - |
Procedure:
-
Deprotection: Dissolve the Boc-protected diazaspirocycle (10.0 mmol) in 10 mL of dichloromethane in a flask.
-
Acid Treatment: Add 10 mL of trifluoroacetic acid and stir the solution at room temperature for 2 hours. Monitor the deprotection by TLC, observing the disappearance of the starting material.[10]
-
Workup: Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM. Dissolve the residue in water and basify to pH > 10 with 2M NaOH.
-
Extraction: Extract the aqueous solution with dichloromethane (3 x 20 mL). Combine the organic layers, dry over Na₂SO₄, and concentrate in vacuo to yield the final product, 2,8-diazaspiro[5.5]undecane.
Self-Validation/Characterization:
-
¹H NMR: Confirm the removal of the Boc group by the disappearance of the characteristic t-butyl singlet at ~1.4 ppm.[10]
-
Mass Spectrometry (ESI-MS): Confirm the expected molecular weight for both the intermediate and the final product.
Troubleshooting and Field Insights
-
Low Yield in Michael Addition: If yields are low, ensure all reagents and solvents are anhydrous. The presence of water can interfere with the base and the enolate formation. Consider using a stronger, non-nucleophilic base like DBU if diethylamine proves insufficient.
-
Incomplete Reductive Amination: If the reaction stalls, a small amount of additional STAB or acid catalyst can be added. Ensure the pH is slightly acidic (around 5-6) for optimal iminium ion formation.[9]
-
Purification Challenges: Diazaspiro[5.5]undecanes are often basic and polar. They may streak on silica gel columns. Pre-treating the silica with triethylamine (1% in the eluent) or using an alternative stationary phase like alumina can improve chromatographic separation.
References
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De la Puente, M. L. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Molecules, 22(3), 447. [Link]
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Islam, M. S., Barakat, A., et al. (2017). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. Arabian Journal of Chemistry, 10, 1-9. [Link]
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Barakat, A., et al. (2014). Stereoselective Synthesis of Diazapiro[5.5]undecane Derivatives via Base Promoted [5+1] Double Michael Addition of N,N-Dimethylbarbituric Acid to diaryliedene acetones. ResearchGate. [Link]
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Hossain, M. A., et al. (2013). A Convenient Synthesis of Substituted Spiro[5.5]Undecanes Using Lewis Acid Catalysts. International Journal of Scientific & Engineering Research, 4(7). [Link]
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Couty, F., et al. (1997). Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives. The Journal of Organic Chemistry, 62(21), 7294-7303. [Link]
-
Cativiela, C., et al. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry, 63(5), 2465-2492. [Link]
-
Stanton, M. G., et al. (2000). Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones. The Journal of Organic Chemistry, 65(18), 5534-5541. [Link]
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Wipf, P., et al. (2004). Diversity-oriented synthesis of azaspirocycles. Organic Letters, 6(17), 3009-3012. [Link]
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Chen, J., et al. (2018). Stereoselective synthesis of spiro[5.5]undecane derivatives via biocatalytic [5+1] double Michael additions. Tetrahedron, 74(38), 5323-5328. [Link]
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Semantic Scholar. (2017). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. [Link]
-
Dau, M. E., et al. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Journal of Medicinal Chemistry, 64(17), 12738-12760. [Link]
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National Institutes of Health. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. PubMed. [Link]
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University of Southampton. (2022). Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno. ePrints Soton. [Link]
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Leah4sci. (2021). 35: Reductive amination. YouTube. [Link]
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Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Organic and Pharmaceutical Chemistry. [Link]
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Bandarupalli, L. M. R., et al. (2017). Synthesis of dipeptides from N-hydroxy-3-azaspiro[11][11]undecane-2,4-dione activated α-amino acids. ResearchGate. [Link]
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Wang, X., et al. (2012). An environmentally benign double Michael addition reaction of heterocyclic ketene aminals with quinone monoketals for diastereoselective synthesis of highly functionalized morphan derivatives in water. Green Chemistry, 14(9), 2446-2451. [Link]
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The Royal Society of Chemistry. (n.d.). Supporting information. [Link]
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MDPI. (2020). Synthesis of Enantiomerically Pure N-Boc-Protected 1,2,3-Triaminopropylphosphonates and 1,2-Diamino-3-Hydroxypropylphosphonates. [Link]
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Application Notes and Protocols for the Chromatographic Separation of Diazaspiro Compound Isomers
Introduction: The Rising Significance of Diazaspiro Scaffolds and the Imperative of Isomeric Purity
Diazaspiro compounds, characterized by their rigid, three-dimensional spirocyclic frameworks containing two nitrogen atoms, have emerged as privileged scaffolds in modern drug discovery.[1][2] Their unique conformational constraints and spatial arrangement of substituents allow for high-affinity and selective interactions with a wide range of biological targets, including G-protein coupled receptors (GPCRs) and enzymes.[1][3] The incorporation of diazaspiro motifs can significantly enhance the drug-like properties of a molecule, such as aqueous solubility and metabolic stability, while providing novel intellectual property.[2]
However, the synthetic routes to these complex molecules often yield a mixture of isomers, including enantiomers, diastereomers, and positional isomers.[4][5] Since different isomers of a chiral drug can exhibit distinct pharmacological, pharmacokinetic, and toxicological profiles, the ability to separate and isolate the desired isomer is of paramount importance for the development of safe and effective therapeutics.[6][7][8] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the state-of-the-art chromatographic techniques for the successful separation of diazaspiro compound isomers.
The Chromatographic Challenge: Understanding the Isomers
The successful separation of diazaspiro isomers hinges on understanding the subtle differences in their physicochemical properties. The primary types of isomers encountered are:
-
Enantiomers: Non-superimposable mirror images that have identical physical properties in an achiral environment, making their separation particularly challenging.[9]
-
Diastereomers: Stereoisomers that are not mirror images of each other. They have different physical properties, which generally allows for their separation by achiral chromatography.[10]
-
Positional Isomers: Compounds with the same molecular formula but with different substituent positions on the diazaspiro core. These isomers often have distinct physical properties, but their separation can still be challenging depending on the subtlety of the structural differences.[11][12]
The choice of chromatographic technique and the specific method parameters are dictated by the type of isomeric mixture being addressed.
Core Chromatographic Strategies for Isomer Separation
High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the two primary workhorses for the separation of diazaspiro compound isomers. Each technique offers unique advantages.
High-Performance Liquid Chromatography (HPLC): Versatility and Power
HPLC is a robust and versatile technique that can be adapted for both chiral and achiral separations.
-
Normal-Phase HPLC (NP-HPLC): Often the first choice for separating diastereomers and positional isomers. The separation is based on the polarity of the analytes and their interactions with a polar stationary phase (e.g., silica or alumina).
-
Reversed-Phase HPLC (RP-HPLC): While less common for diastereomer separations, RP-HPLC can be effective, particularly with the wide range of available stationary phase chemistries that offer different selectivities.[13]
-
Chiral HPLC: Essential for the separation of enantiomers. This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[14][15] Polysaccharide-based CSPs (e.g., cellulose and amylose derivatives) are widely used due to their broad applicability.[16]
Supercritical Fluid Chromatography (SFC): The Green and Efficient Alternative
SFC has gained significant popularity for both chiral and achiral separations due to its advantages in terms of speed, efficiency, and reduced environmental impact.[6][17][18] Using supercritical carbon dioxide as the primary mobile phase component results in lower viscosity and higher diffusivity, leading to faster separations and higher throughput.[18] SFC is particularly well-suited for preparative scale separations.[18][19]
Method Development Workflow
A systematic approach to method development is crucial for achieving optimal separation of diazaspiro isomers. The following workflow provides a logical progression from initial screening to a final, robust method.
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Application Notes & Protocols: Utilizing Benzyl 1,9-diazaspiro[5.5]undecane-9-carboxylate in In Vitro Assays
For: Researchers, scientists, and drug development professionals.
Introduction: The Scientific Merit of the 1,9-Diazaspiro[5.5]undecane Scaffold
The 1,9-diazaspiro[5.5]undecane core, a spirofused dipiperidine structure, represents a privileged scaffold in modern medicinal chemistry.[1] Its inherent three-dimensionality offers a distinct advantage in drug design, allowing for the exploration of novel chemical space and the development of compounds with improved pharmacological properties.[2] Derivatives of this scaffold have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for therapeutic development in areas such as metabolic disorders, pain management, and neurological conditions.[1]
Benzyl 1,9-diazaspiro[5.5]undecane-9-carboxylate is a key intermediate and a potential bioactive molecule in its own right. The benzyl carboxylate moiety at the N-9 position is a common feature in many biologically active compounds within this class, influencing their pharmacokinetic and pharmacodynamic profiles.[1] These application notes provide a comprehensive guide for researchers on how to effectively utilize this compound in a variety of in vitro assays to explore its therapeutic potential. The protocols detailed below are based on the known biological targets of structurally related 1,9-diazaspiro[5.5]undecane derivatives and serve as a robust starting point for characterization.
Potential Biological Targets & Rationale for Investigation
Based on extensive research into the 1,9-diazaspiro[5.5]undecane class, several key biological targets have been identified. The unique conformational constraints of the spirocyclic system can lead to high-affinity and selective interactions with various receptors and enzymes.[2][3]
Table 1: Potential Biological Targets for this compound
| Target Class | Specific Target(s) | Therapeutic Relevance | Rationale for Investigation |
| G-Protein Coupled Receptors (GPCRs) | Orexin Receptors (OX1R/OX2R) | Sleep Disorders, Addiction | Structurally similar 1,9-diazaspiro[5.5]undecan-2-ones are potent orexin receptor antagonists.[1] |
| Neuropeptide Y (NPY) Receptors | Obesity, Anxiety | The 1,9-diazaspiro[5.5]undecane moiety is a known scaffold for NPY receptor antagonists.[1] | |
| Neurokinin 1 (NK1) Receptor | Pain, Depression | Benzene-fused diazaspiro compounds have shown significant NK1 antagonist activity.[1] | |
| Ligand-Gated Ion Channels | GABA-A Receptors | Epilepsy, Anxiety, Immune Modulation | 3,9-diazaspiro[5.5]undecane derivatives act as GABA-A receptor antagonists and can modulate immune cell function.[4][5] |
| Enzymes | Acetyl-CoA Carboxylase (ACC) | Obesity, Metabolic Syndrome | Pyrazole-fused 1,9-diazaspiro[5.5]undecane derivatives are potent inhibitors of ACC1 and ACC2.[1] |
Experimental Protocols
The following protocols are designed to be comprehensive and self-validating. It is imperative to include appropriate positive and negative controls in each assay to ensure the reliability of the results.
GPCR Target Engagement: Calcium Mobilization Assay for Orexin and NPY Receptors
Principle: This assay measures the ability of the test compound to antagonize the increase in intracellular calcium concentration ([Ca2+]) induced by the cognate ligand (Orexin-A for OX1R/OX2R, NPY for NPY receptors) in cells expressing the receptor of interest. A decrease in the ligand-induced calcium signal in the presence of the test compound indicates antagonistic activity.
Workflow Diagram:
Caption: Workflow for the Calcium Mobilization Assay.
Materials:
-
HEK293 or CHO-K1 cells stably expressing the human orexin or NPY receptor of interest.
-
Black, clear-bottom 96-well microplates.
-
Calcium-sensitive dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
Agonist (Orexin-A or Neuropeptide Y).
-
This compound.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Fluorescence plate reader with an injection system.
Procedure:
-
Cell Plating: Seed the cells into 96-well plates at an appropriate density to achieve a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO2.
-
Dye Loading: Prepare the dye loading solution by mixing Fluo-4 AM with an equal volume of 20% Pluronic F-127, then diluting in assay buffer to a final concentration of 2-5 µM.
-
Remove the cell culture medium and add 100 µL of the dye loading solution to each well.
-
Incubate the plate for 30-60 minutes at 37°C in the dark.
-
Compound Addition: Prepare serial dilutions of this compound in assay buffer.
-
Wash the cells twice with assay buffer, leaving 100 µL in each well.
-
Add 50 µL of the diluted compound to the appropriate wells. Include wells with vehicle control (e.g., DMSO).
-
Incubate for 15-30 minutes at room temperature.
-
Agonist Addition and Measurement: Prepare the agonist solution at a concentration that is 4-5 times the final desired EC80 concentration.
-
Place the plate in the fluorescence reader and begin recording the baseline fluorescence.
-
Inject 50 µL of the agonist solution into each well and continue to record the fluorescence for 1-2 minutes.
-
Data Analysis: Calculate the change in fluorescence from baseline to the peak response. Normalize the data to the vehicle control. Plot the normalized response against the log of the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Ion Channel Modulation: Electrophysiology Assay for GABA-A Receptors
Principle: This assay directly measures the flow of ions through the GABA-A receptor channel in response to the application of GABA. The antagonistic effect of the test compound is determined by its ability to reduce the GABA-induced current. This can be performed using manual or automated patch-clamp techniques.
Materials:
-
Cells expressing the desired GABA-A receptor subtype combination (e.g., α4βδ).[4]
-
Patch-clamp rig (amplifier, micromanipulators, perfusion system) or an automated electrophysiology platform.
-
Borosilicate glass capillaries for pipette fabrication.
-
Internal solution (e.g., containing CsCl to block K+ currents).
-
External solution (e.g., a physiological saline solution).
-
GABA.
-
This compound.
Procedure:
-
Cell Preparation: Culture cells to an appropriate confluency for patch-clamp experiments.
-
Pipette Preparation: Pull glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.
-
Whole-Cell Configuration: Establish a whole-cell patch-clamp recording from a single cell. Clamp the membrane potential at a suitable holding potential (e.g., -60 mV).
-
GABA Application: Apply a concentration of GABA that elicits a submaximal current (e.g., EC20-EC50) using a rapid perfusion system. Record the resulting inward current.
-
Compound Application: Co-apply varying concentrations of this compound with the same concentration of GABA.
-
Data Acquisition: Record the peak current amplitude for each application. Allow for a sufficient wash-out period between applications to ensure the receptor returns to its resting state.
-
Data Analysis: Normalize the current amplitude in the presence of the test compound to the control GABA-induced current. Plot the percent inhibition against the log of the compound concentration to determine the IC50 value.
Enzyme Inhibition: ACC Inhibition Assay
Principle: This assay measures the activity of Acetyl-CoA Carboxylase (ACC) by detecting the incorporation of radiolabeled bicarbonate ([14C]HCO3-) into malonyl-CoA. A decrease in the amount of radiolabeled malonyl-CoA formed in the presence of the test compound indicates enzyme inhibition.
Signaling Pathway Diagram:
Caption: Mechanism of ACC Inhibition Assay.
Materials:
-
Purified recombinant human ACC1 or ACC2.
-
[14C]Sodium bicarbonate.
-
Acetyl-CoA.
-
ATP.
-
Reaction buffer (e.g., containing Tris-HCl, MgCl2, DTT).
-
Scintillation vials and scintillation fluid.
-
Scintillation counter.
-
This compound.
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the reaction buffer, ATP, Acetyl-CoA, and the purified ACC enzyme.
-
Compound Addition: Add varying concentrations of this compound or vehicle control to the reaction tubes.
-
Initiate Reaction: Start the reaction by adding [14C]sodium bicarbonate.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).
-
Stop Reaction: Terminate the reaction by adding a strong acid (e.g., HCl). This also removes any unincorporated [14C]bicarbonate as [14C]CO2.
-
Measurement: Transfer the reaction mixture to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration.
Data Interpretation and Further Steps
A successful outcome in any of these assays is the generation of a dose-response curve yielding a potent IC50 value. Positive results should be followed by secondary assays to confirm the mechanism of action (e.g., competitive vs. non-competitive antagonism) and to assess selectivity against related targets. For instance, if the compound is active against OX1R, it should be tested against OX2R to determine its selectivity profile.
The spirocyclic nature of this compound may also impart favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[3] Therefore, promising in vitro activity should be followed by in vitro ADME assays, such as metabolic stability in liver microsomes and cell permeability assays (e.g., PAMPA or Caco-2).
References
-
Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. PubMed Central. Available at: [Link]
-
Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. White Rose Research Online. Available at: [Link]
-
Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. Chemical Communications (RSC Publishing). Available at: [Link]
-
The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof. ResearchGate. Available at: [Link]
- Synthesis, Biological Evaluation and Molecular Modeling of 1-Oxa-4-Thiaspiro- And 1,4-Dithiaspiro[4.5]decane Derivatives as Potent and Selective. Amanote Research.
-
Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. ResearchGate. Available at: [Link]
-
Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones. ResearchGate. Available at: [Link]
-
Synthesis of Spirocyclic 1,2-Diamines by Dearomatising Intramolecular Diamination of Phenols. ResearchGate. Available at: [Link]
-
benzyl 2, 9-diazaspiro[5.5]undecane-9-carboxylate, min 97%, 250 mg. CP Lab Safety. Available at: [Link]
-
Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno. ePrints Soton. Available at: [Link]
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Structure-Activity studies of 3,9- Diazaspiro[5.5]undecane-based γ-Aminobutyric Acid Type A Receptor Antagonists. ePrints Soton. Available at: [Link]
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Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents. MDPI. Available at: [Link]
-
tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate. PubChem. Available at: [Link]
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Benzyl 1,9-diazaspiro[5.5]undecane-9-carboxylate as a research tool for GABA receptors
An Application Guide for the Characterization of Benzyl 1,9-diazaspiro[5.5]undecane-9-carboxylate as a Novel Probe for GABAergic Systems
Abstract
This document provides a comprehensive framework for researchers, neuroscientists, and drug development professionals to investigate This compound as a potential modulator of γ-aminobutyric acid (GABA) receptors. While direct pharmacological data on this specific compound is emerging, its diazaspiro[5.5]undecane core represents a "privileged scaffold" in medicinal chemistry, known to yield compounds with significant central nervous system (CNS) activity.[1][2] The rigid, three-dimensional structure imparted by the spirocyclic center is adept at engaging complex biological targets like ion channels.[3][4] This guide presents a logical, multi-tiered experimental workflow—from initial binding assessment to functional characterization and preliminary in-vivo evaluation—to systematically elucidate the compound's profile as a research tool for GABA receptors.
Introduction: The Rationale for Investigation
The GABAergic system, orchestrated by the principal inhibitory neurotransmitter GABA, is a cornerstone of CNS function. GABA receptors, broadly classified into ionotropic GABA-A and metabotropic GABA-B receptors, are implicated in virtually all aspects of brain activity and are the targets for a wide array of clinically significant drugs, including benzodiazepines, barbiturates, and anesthetics.[5][6][7] The GABA-A receptor, a pentameric ligand-gated chloride channel, is particularly rich in allosteric binding sites that allow for fine-tuned modulation of its inhibitory function.[8][9]
The quest for novel GABA receptor modulators with improved subtype selectivity and favorable side-effect profiles is a major goal in neuroscience. Spirocyclic scaffolds have gained prominence in drug discovery for their ability to increase compound three-dimensionality, thereby enabling novel interactions with protein binding pockets and often improving pharmacokinetic properties.[4][10] Derivatives of related azaspiro- and diazaspiro- compounds have demonstrated potential as anticonvulsants and modulators of other CNS receptors.[1][11]
This compound (herein referred to as B9DU9C) emerges from this background as a compelling candidate for exploration. Its structure combines the rigid diazaspiro core with a benzyl carboxylate group, providing lipophilicity and chemical handles for interaction. This guide, therefore, is not a report of established function but a proactive, hypothesis-driven roadmap for its characterization. We will proceed under the hypothesis that B9DU9C's structural features may confer affinity and modulatory activity at GABA receptors.
Compound Profile and Handling
Before commencing any experimental work, a thorough understanding of the test article's properties is essential.
Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 1630907-21-9 | [12] |
| Molecular Formula | C₁₇H₂₄N₂O₂ | [12] |
| Molecular Weight | 288.39 g/mol | [12] |
| Purity | ≥97% (Verify with supplier's Certificate of Analysis) | [12] |
| Storage | Room temperature, desiccated, protected from light | [12][13] |
Preparation of Stock Solutions
Causality: The accuracy of all subsequent experiments hinges on the precise and complete solubilization of the compound. Dimethyl sulfoxide (DMSO) is typically the solvent of choice for initial stock solutions due to its high solubilizing power for organic molecules. However, moisture absorption by DMSO is a critical issue that can lead to compound precipitation and degradation upon freezing.[13]
Protocol:
-
Pre-treatment: To ensure a moisture-free environment, warm the vial of B9DU9C to room temperature in a desiccator before opening.
-
Solubilization: Prepare a high-concentration primary stock solution (e.g., 10-50 mM) in anhydrous, molecular-biology grade DMSO. Use sonication or gentle vortexing to ensure complete dissolution.
-
Aliquoting & Storage: Dispense the stock solution into small-volume, single-use aliquots in low-protein-binding tubes. Store at -20°C or -80°C in a desiccated container. Avoid repeated freeze-thaw cycles, which can be damaging if any moisture is present.[13]
-
Working Solutions: For experiments, thaw a single aliquot and prepare subsequent dilutions in the appropriate aqueous assay buffer. Note: The final concentration of DMSO in the assay should be kept to a minimum (typically <0.5%) to avoid solvent-induced artifacts.
Proposed Mechanism & Experimental Validation Workflow
We hypothesize that B9DU9C may act as a modulator of the GABA-A receptor, potentially at the benzodiazepine allosteric site or another novel site, due to its structural complexity. The following workflow is designed to test this hypothesis systematically.
Figure 2: Workflow for the radioligand competition binding assay.
Detailed Protocol:
-
Membrane Preparation: Prepare crude synaptic membranes from rat cerebral cortex (or a specific brain region of interest) as described in standard protocols. [14]Determine protein concentration using a BCA or Bradford assay.
-
Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4 at incubation temperature).
-
Assay Setup: In triplicate, prepare assay tubes with a final volume of 0.5 mL:
-
Total Binding (TB): 100 µg membrane protein, Assay Buffer, and ~1-2 nM [³H]-Flumazenil.
-
Non-Specific Binding (NSB): Same as TB, but with the addition of a high concentration of an unlabeled BZD site ligand (e.g., 10 µM Diazepam) to saturate the specific sites. [14] * Competition: Same as TB, but with increasing concentrations of B9DU9C (e.g., 10⁻¹⁰ M to 10⁻⁵ M).
-
-
Incubation: Incubate tubes for 60-90 minutes at 4°C to reach equilibrium. [15]5. Termination & Filtration: Rapidly terminate the binding reaction by vacuum filtration through Whatman GF/B filters. Wash filters twice with 4 mL of ice-cold Assay Buffer to remove unbound radioligand.
-
Quantification: Place filters in scintillation vials with an appropriate scintillant cocktail and quantify the radioactivity (counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding (SB) = TB - NSB.
-
Plot the percentage of specific binding against the log concentration of B9DU9C.
-
Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Expected Outcome: A sigmoidal competition curve will indicate that B9DU9C binds to the BZD site. A low nanomolar Ki value would suggest high-affinity binding, warranting further functional investigation.
Tier 2 Protocol: Electrophysiological Characterization
Objective: To determine if B9DU9C functionally modulates GABA-A receptor activity.
Causality: Binding does not equate to function. Electrophysiology provides a direct measure of ion channel activity. [16][17]By expressing specific GABA-A receptor subtypes in a controlled environment (like HEK293 cells) and using automated patch-clamp systems, we can efficiently determine if B9DU9C enhances (positive allosteric modulator, PAM), inhibits (negative allosteric modulator, NAM), or directly activates (agonist) the receptor's response to GABA. [18][19]
Figure 3: Workflow for automated patch-clamp electrophysiology.
Detailed Protocol:
-
Cell Culture: Use a stable cell line (e.g., HEK293) expressing a defined GABA-A receptor subtype combination (e.g., α1β2γ2, the most common in the CNS). [9]Culture cells according to standard protocols. [18]2. Electrophysiology System: Utilize an automated patch-clamp platform (e.g., Sophion QPatch) for high-throughput analysis. [18][19]3. Solutions:
-
Extracellular Solution (in mM): 145 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH 7.4.
-
Intracellular Solution (in mM): 140 CsCl, 10 EGTA, 10 HEPES, 2 Mg-ATP; pH 7.2.
-
-
Experimental Procedure:
-
Obtain stable whole-cell recordings from the transfected cells.
-
GABA EC₂₀ Determination: First, perform a GABA dose-response curve to determine the concentration that elicits ~20% of the maximal response (EC₂₀). This submaximal concentration is ideal for detecting potentiation by a PAM.
-
Modulation Assay: a. Apply the GABA EC₂₀ concentration alone to establish a baseline current response. b. After a washout period, co-apply the GABA EC₂₀ concentration with varying concentrations of B9DU9C (e.g., 1 nM to 30 µM). c. Record the peak current amplitude for each concentration.
-
-
Data Analysis:
-
Normalize the current response in the presence of B9DU9C to the baseline GABA EC₂₀ response.
-
Plot the normalized response against the log concentration of B9DU9C.
-
Fit the data to determine the EC₅₀ (for potentiation) or IC₅₀ (for inhibition) and the maximum efficacy (% modulation).
-
Expected Outcomes & Interpretation:
| Observation | Interpretation |
| Increased current amplitude | B9DU9C is a Positive Allosteric Modulator (PAM) . |
| Decreased current amplitude | B9DU9C is a Negative Allosteric Modulator (NAM) or Channel Blocker . |
| No change in current | B9DU9C is a silent binder at this subtype or acts at another site. |
| Current elicited by B9DU9C alone | B9DU9C is a direct agonist . |
Tier 3 Protocol: In Vivo Behavioral Screening
Objective: To assess if B9DU9C exhibits CNS activity consistent with GABAergic modulation in a living animal.
Causality: Positive in vitro results must be translated to an in vivo context to demonstrate physiological relevance and blood-brain barrier penetration. Behavioral assays sensitive to known GABAergic drugs, such as anxiolytics and anticonvulsants, serve as an effective primary screen. [20][21][22] Protocol: Maximal Electroshock (MES) Seizure Model This model is effective for identifying compounds with anticonvulsant properties, a classic hallmark of positive GABA-A receptor modulation. [11]
-
Animals: Male Wistar rats or Swiss albino mice.
-
Compound Administration: Administer B9DU9C (e.g., 10, 30, 100 mg/kg) or vehicle (e.g., saline with 5% Tween 80) via intraperitoneal (i.p.) injection. Include a positive control group treated with a known anticonvulsant like Diazepam (5 mg/kg, i.p.).
-
Pre-treatment Time: Allow for a 30-60 minute pre-treatment period for drug absorption and distribution.
-
Seizure Induction: Induce seizures by delivering a brief electrical stimulus (e.g., 50 mA for 0.2 s in mice) via corneal or ear-clip electrodes.
-
Observation: Observe the animal for the presence or absence of the tonic hind-limb extension phase of the seizure.
-
Data Analysis: Calculate the percentage of animals in each group that are protected from the tonic hind-limb extension. Analyze data using Fisher's exact test to compare treated groups to the vehicle control.
Expected Outcome: A significant, dose-dependent increase in the percentage of protected animals would strongly suggest that B9DU9C has in vivo anticonvulsant activity, consistent with positive modulation of GABAergic inhibition.
Conclusion and Future Directions
This application guide outlines a systematic, hypothesis-driven approach to characterize this compound as a novel tool for GABA receptor research. By progressing through tiered in vitro and in vivo assays, a researcher can efficiently determine if the compound binds to GABA receptors, how it modulates their function, and whether it elicits a corresponding physiological response.
Positive findings from this workflow would justify more advanced studies, including:
-
Subtype Selectivity Profiling: Testing against a panel of different GABA-A receptor subtype combinations to determine selectivity.
-
Mechanism of Action Studies: Investigating effects on channel open probability versus conductance.
-
Pharmacokinetic Profiling: Assessing metabolic stability, plasma protein binding, and brain penetration.
-
Broader Behavioral Testing: Evaluating effects on anxiety, sedation, and motor coordination. [23][24] The exploration of novel chemical scaffolds like B9DU9C is vital for advancing our understanding of the GABAergic system and for the development of next-generation therapeutics.
References
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Siegel, G. J., Agranoff, B. W., Albers, R. W., et al. (1999). Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. Lippincott-Raven. Available at: [Link]
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Lüddens, H., & Korpi, E. R. (2003). Benzodiazepine binding to GABA(A) receptors. Current Protocols in Pharmacology, Chapter 1, Unit 1.16. Available at: [Link]
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Wikipedia. GABAA receptor. Available at: [Link]
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Liu, Y., et al. (2020). Electrophysiological Studies of GABAA Receptors Using QPatch II, the Next Generation of Automated Patch-Clamp Instruments. Current Protocols in Pharmacology, 89(1), e75. Available at: [Link]
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IUPHAR/BPS Guide to PHARMACOLOGY. GABAA receptors. Available at: [Link]
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Olsen, R. W. (2020). An Overview of GABA Receptor Pharmacology. News-Medical.Net. Available at: [Link]
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Ghahremani, M. H., et al. (2010). Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. Iranian Journal of Pharmaceutical Research, 9(3), 291–298. Available at: [Link]
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Winters, K. C., et al. (2024). Computer-Aided Design and Biological Evaluation of Diazaspirocyclic D4R Antagonists. ACS Chemical Neuroscience. Available at: [Link]
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Uno, Y., et al. (2019). Construction of a Fluorescent Screening System of Allosteric Modulators for the GABAA Receptor Using a Turn-On Probe. ACS Central Science, 5(8), 1407–1415. Available at: [Link]
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Taher, A. T., et al. (2021). GABAA Receptor Ligands Often Interact with Binding Sites in the Transmembrane Domain and in the Extracellular Domain—Can the Promiscuity Code Be Cracked? International Journal of Molecular Sciences, 22(19), 10769. Available at: [Link]
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Johansson, T., et al. (2013). Yellow Fluorescent Protein-Based Assay to Measure GABAA Channel Activation and Allosteric Modulation in CHO-K1 Cells. PLOS ONE, 8(3), e59429. Available at: [Link]
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Anusha, S., et al. (2017). Synthesis and Evaluation of Novel Diazaspiro Hydantoins as Potential Anticonvulsants. Letters in Drug Design & Discovery, 14(9). Available at: [Link]
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Sallard, E., et al. (2021). Electrophysiology of ionotropic GABA receptors. Cellular and Molecular Life Sciences, 78(13), 5341–5370. Available at: [Link]
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ResearchGate. Table: Binding Affinities (nM) of Benzodiazepine Site Ligands to GABA A Receptors. Available at: [Link]
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Uno, Y., et al. (2019). Construction of a Fluorescent Screening System of Allosteric Modulators for the GABAA Receptor Using a Turn-On Probe. ACS Central Science, 5(8), 1407-1415. Available at: [Link]
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He, Q., et al. (2021). GABAA Alpha 2,3 Modulation Improves Select Phenotypes in a Mouse Model of Fragile X Syndrome. Frontiers in Molecular Neuroscience, 14, 770216. Available at: [Link]
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Fieuws, A., et al. (2017). GABAB receptor allosteric modulators exhibit pathway-dependent and species-selective activity. British Journal of Pharmacology, 174(12), 1803–1818. Available at: [Link]
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Goodwin, M., et al. (2022). Altered Behavioral Responses Show GABA Sensitivity in Muscleblind-Like 2-Deficient Mice: Implications for CNS Symptoms in Myotonic Dystrophy. eNeuro, 9(5), ENEURO.0183-22.2022. Available at: [Link]
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Kruegel, A. C., et al. (2023). Identification of Orthosteric GABAB Receptor Ligands by Virtual Screening and In Vitro Validation. ACS Omega, 8(21), 18731–18742. Available at: [Link]
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Winters, K. C., et al. (2024). Computer-Aided Design and Biological Evaluation of Diazaspirocyclic D4R Antagonists. ACS Publications. Available at: [Link]
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Sophion Bioscience. Ligand-activation of GABA receptors on the automated patch clamp platforms QPatch and Qube 384. Available at: [Link]
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Sallard, E., et al. (2021). Electrophysiology of ionotropic GABA receptors. Cellular and Molecular Life Sciences, 78(13), 5341-5370. Available at: [Link]
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van der Pijl, F., et al. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. RSC Advances, 7(45), 28247–28263. Available at: [Link]
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Kimbrough, A., et al. (2021). ACh signaling modulates activity of the GABAergic signaling network in the basolateral amygdala and behavior in stress-relevant paradigms. Molecular Psychiatry, 26(9), 5269–5283. Available at: [Link]
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CP Lab Safety. benzyl 2, 9-diazaspiro[5.5]undecane-9-carboxylate, min 97%, 250 mg. Available at: [Link]
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Enna, S. J., & Möhler, H. (2007). The GABA Receptors. Humana Press. Available at: [Link]
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Blednov, Y. A., et al. (2011). Testing the silence of mutations: Transcriptomic and behavioral studies of GABAA receptor α1 and α2 subunit knock-in mice. Frontiers in Pharmacology, 2, 7. Available at: [Link]
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Roylan Developments. Compound storage made simple. Available at: [Link]
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PubChem. 5-Benzyl-3,9-diazaspiro[5.5]undecane. Available at: [Link]
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Katthagen, T., et al. (2022). GABAergic modulation of conflict adaptation and response inhibition. bioRxiv. Available at: [Link]
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ResearchGate. Synthesis of a Family of Spirocyclic Scaffolds. Available at: [Link]
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University of Southampton. Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists. Available at: [Link]
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PubChem. tert-Butyl 2,9-diazaspiro(5.5)undecane-9-carboxylate. Available at: [Link]
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El-Mowafy, A. M., & El-Azzouny, A. A. (2001). A facile synthesis of benzyl-α, β-unsaturated carboxylic esters. Arkivoc, 2001(10), 54-57. Available at: [Link]
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Neumar, R. W., et al. (2024). Identification and neuroprotective properties of NA-184, a calpain-2 inhibitor. Pharmacology Research & Perspectives. Available at: [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Diazaspiro[5.5]undecanes
Welcome to the technical support center for the synthesis of diazaspiro[5.5]undecanes. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth, field-proven insights into improving the yield and purity of this valuable scaffold. Recognizing the diverse isomeric possibilities, this guide will focus primarily on the medicinally relevant 1,9-diazaspiro[5.5]undecane core, while also addressing general principles applicable to other isomers.
Here, we move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot and optimize your synthetic strategy. Every recommendation is grounded in established chemical principles and supported by authoritative references to ensure trustworthiness and scientific integrity.
Troubleshooting Guide: Common Issues in 1,9-Diazaspiro[5.5]undecane Synthesis
Most modern syntheses of the 1,9-diazaspiro[5.5]undecane core involve a multi-step sequence. A common and illustrative pathway begins with the reductive amination of a protected 4-piperidone derivative, followed by the construction and cyclization of the second piperidine ring, and concluding with deprotection. This guide is structured to address the most frequent challenges encountered in such a sequence.
Problem 1: Low Yield in the Initial Reductive Amination Step
Question: I am performing a reductive amination between N-Boc-4-piperidone and a primary amine (e.g., a protected amino-alcohol or amino-ester) and observing low conversion to my desired secondary amine. What are the likely causes and how can I improve the yield?
As a Senior Application Scientist, my analysis points to several potential factors:
-
Inefficient Imine/Enamine Formation: The cornerstone of a successful reductive amination is the initial formation of the iminium ion or enamine intermediate. This equilibrium can be hampered by steric hindrance, improper pH, or the presence of excess water.
-
Reducing Agent Inactivity or Incompatibility: The choice and handling of the reducing agent are critical. Mild hydride donors like sodium triacetoxyborohydride (STAB) are preferred as they are selective for the iminium ion over the starting ketone. However, their efficacy can be compromised by moisture or improper reaction conditions.
-
Sub-optimal Reaction Conditions: Temperature, solvent, and concentration all play a crucial role. Conditions that are too mild may not drive the reaction to completion, while overly harsh conditions can lead to side products.
Troubleshooting Protocol:
-
Optimize Imine Formation:
-
pH Adjustment: The reaction is typically acid-catalyzed. A small amount of acetic acid is often added to facilitate imine formation. However, too much acid will protonate the starting amine, rendering it non-nucleophilic. If you suspect pH issues, try adding the acetic acid incrementally while monitoring the reaction.
-
Water Removal: While some reductive aminations tolerate water, the initial condensation step produces it, which can shift the equilibrium back towards the starting materials. The use of a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves can be beneficial.
-
-
Verify Reducing Agent Efficacy:
-
Use High-Quality STAB: Sodium triacetoxyborohydride is moisture-sensitive. Ensure you are using a fresh, anhydrous batch.
-
Staggered Addition: Instead of adding all reagents at once, first stir the N-Boc-4-piperidone, amine, and acetic acid for a period (e.g., 1-2 hours) to allow for imine formation before adding the STAB. This prevents the reducing agent from being consumed by other side reactions.
-
-
Adjust Solvent and Temperature:
-
Solvent Choice: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents. Ensure they are anhydrous. For less reactive starting materials, a more polar solvent like tetrahydrofuran (THF) might be considered, though care must be taken to ensure it is compatible with all reagents.
-
Temperature Control: Most reductive aminations with STAB proceed well at room temperature. If the reaction is sluggish, gentle heating (e.g., to 40 °C) can sometimes improve the rate, but this should be done cautiously to avoid side reactions.
-
Problem 2: Formation of Byproducts During Spirocyclization
Question: I am attempting the intramolecular cyclization to form the second ring of the diazaspiro core, but I am isolating significant impurities alongside my desired product. How can I improve the selectivity of this step?
Analysis of the Issue:
The specific byproducts will depend on the chosen cyclization strategy. For instance, in a pathway involving a Curtius rearrangement to form a reactive isocyanate for subsequent intramolecular trapping, several issues can arise:
-
Incomplete Rearrangement: If the acyl azide to isocyanate conversion is not complete, you may isolate unreacted starting material or byproducts from the acyl azide.
-
Intermolecular Reactions: The highly reactive isocyanate intermediate can be trapped by other nucleophiles in the reaction mixture (including another molecule of the intermediate) if the intramolecular cyclization is slow.
-
Side Reactions of the Acyl Nitrene: While the thermal Curtius rearrangement is believed to be a concerted process, photochemical conditions or certain substrates can lead to the formation of a discrete acyl nitrene intermediate, which can undergo undesired insertion reactions.[1]
Troubleshooting Protocol:
-
Ensure Complete and Clean Curtius Rearrangement:
-
Choice of Reagent: Diphenylphosphoryl azide (DPPA) is a common reagent for the one-pot conversion of a carboxylic acid to an isocyanate. Ensure it is of high purity.
-
Temperature Control: The rearrangement requires heating. The optimal temperature will depend on the solvent and substrate. A temperature that is too low will result in an incomplete reaction, while excessive heat can lead to decomposition. A typical range is 80-100 °C in a solvent like toluene. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.
-
Anhydrous Conditions: The isocyanate intermediate is highly susceptible to hydrolysis. Ensure all reagents and solvents are scrupulously dried to prevent the formation of the corresponding amine (from hydrolysis and decarboxylation) as a byproduct.[2]
-
-
Promote Intramolecular Cyclization:
-
High Dilution: To favor the intramolecular reaction over intermolecular polymerization or dimerization, the reaction should be run under high dilution conditions. This can be achieved by the slow addition of the acyl azide precursor to a large volume of hot solvent.
-
Use of a Non-Nucleophilic Base: The final ring-closing step often involves the intramolecular attack of an amine onto the newly formed isocyanate (or another electrophilic center). A non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA), can facilitate this by deprotonating the amine without competing as a nucleophile.
-
Problem 3: Difficulties with Boc Deprotection
Question: I am having trouble removing the Boc protecting group from my 1,9-diazaspiro[5.5]undecane core. The reaction is either incomplete, or I am seeing significant degradation of my product. What are the best practices for this deprotection?
Analysis of the Issue:
Boc deprotection is typically achieved under acidic conditions, but this can be problematic for several reasons:
-
Incomplete Deprotection: The nitrogen atoms in the diazaspiro core can be protonated by the acid, making the substrate more electron-deficient and potentially slowing down the cleavage of the Boc group.
-
Formation of t-Butyl Byproducts: The reaction generates a tert-butyl cation. This reactive electrophile can alkylate nucleophilic sites on the desired product or other molecules in the mixture, leading to impurities that can be difficult to remove.[3][4]
-
Cleavage of Other Acid-Sensitive Groups: If your molecule contains other acid-labile functionalities, they may be cleaved under the conditions required for Boc removal.
Troubleshooting Protocol:
-
Optimize Acidic Conditions:
-
Standard Conditions: A solution of 20-50% trifluoroacetic acid (TFA) in DCM is a common starting point. The reaction is often run at 0 °C to room temperature.[5]
-
Alternative Acid: For substrates that are sensitive to TFA, a solution of 4M HCl in dioxane or diethyl ether can be a milder alternative.[6]
-
Monitoring: It is crucial to monitor the reaction closely by TLC or LC-MS. Prolonged exposure to strong acid can lead to degradation.
-
-
Mitigate Side Reactions:
-
Use Scavengers: To prevent t-butylation, include a scavenger in the reaction mixture. Common scavengers include triethylsilane (TES) or anisole, which will trap the tert-butyl cation.
-
Temperature Control: Running the reaction at a lower temperature (e.g., 0 °C) can often minimize side reactions while still allowing for complete deprotection over a longer period.
-
-
Work-up Procedure:
-
Neutralization: After the reaction is complete, it is important to carefully neutralize the excess acid. This is typically done by adding the reaction mixture to a cooled, saturated solution of sodium bicarbonate or another mild base.
-
Extraction: The deprotected product, now a free amine, may have different solubility properties. Ensure you are using an appropriate extraction solvent. In some cases, the product may be more soluble in the aqueous layer after neutralization, requiring back-extraction.
-
Experimental Workflow Overview
The following diagram outlines a general troubleshooting workflow for the synthesis of 1,9-diazaspiro[5.5]undecane derivatives.
Caption: A decision-tree workflow for troubleshooting common issues in diazaspiro[5.5]undecane synthesis.
Frequently Asked Questions (FAQs)
Q1: My final diazaspiro[5.5]undecane product is difficult to purify by standard silica gel chromatography. What are some alternative purification strategies?
A1: The free-base diazaspiro[5.5]undecane core is often quite polar and can streak on standard silica gel. Here are some strategies to overcome this:
-
Modify the Mobile Phase: Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia (by using a solvent system like DCM/Methanol/Ammonium Hydroxide), to the mobile phase. This will prevent the amine from interacting too strongly with the acidic silica surface.
-
Use a Different Stationary Phase: Consider using alumina (basic or neutral) instead of silica gel. Alternatively, reversed-phase (C18) chromatography using a water/acetonitrile or water/methanol gradient with a TFA or formic acid modifier can be very effective for polar amines.
-
Salt Formation and Recrystallization: Convert the final product to a salt (e.g., hydrochloride or tartrate) and purify it by recrystallization. This is often an excellent way to obtain highly pure material. The free base can then be regenerated if needed by treatment with a base.
Q2: Are there any specific safety concerns I should be aware of when using an azide-based strategy like the Curtius rearrangement?
A2: Yes, acyl azides can be thermally unstable and potentially explosive, especially in their isolated form. It is highly recommended to generate and use the acyl azide in situ whenever possible. The use of DPPA to directly convert a carboxylic acid to the isocyanate in a one-pot procedure is generally considered safer than isolating the acyl azide intermediate. Always conduct such reactions behind a blast shield and follow all standard laboratory safety procedures for handling potentially energetic compounds.
Q3: Can I use protecting groups other than Boc for the nitrogen atoms?
A3: Absolutely. The choice of protecting group is a critical part of the overall synthetic strategy.
-
Carbamate-based groups: Besides Boc, the Carboxybenzyl (Cbz or Z) group is also common. It is stable to the acidic conditions used to remove Boc groups but can be removed by catalytic hydrogenation, offering orthogonality.
-
Sulfonamide-based groups: Groups like nosyl (Ns) or tosyl (Ts) are very stable but require harsher conditions for removal, which may not be compatible with all substrates. The optimal choice will depend on the specific reaction conditions you plan to use in subsequent steps.
Comparative Data: Reaction Conditions
The following table summarizes typical conditions for the key steps discussed. Note that these are starting points and may require optimization for your specific substrate.
| Reaction Step | Reagents | Solvent | Temperature | Typical Yield | Key Optimization Points |
| Reductive Amination | N-Boc-4-piperidone, Primary Amine, STAB, Acetic Acid | DCM or DCE | Room Temp. | 60-90% | Anhydrous conditions, staggered reagent addition |
| Curtius Rearrangement & Cyclization | Carboxylic Acid precursor, DPPA, Triethylamine | Toluene | 80-100 °C | 50-80% | High dilution, anhydrous conditions |
| Boc Deprotection | Boc-protected diazaspirocycle, TFA, Triethylsilane | DCM | 0 °C to RT | 80-95% | Use of scavenger, careful monitoring |
This guide provides a framework for understanding and overcoming the common challenges in the synthesis of 1,9-diazaspiro[5.5]undecane. By applying these principles of causality and systematic troubleshooting, you can significantly improve the efficiency and success of your synthetic efforts.
References
-
Blanco-Ania, D., et al. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. RSC Advances, 7(12), pp.7168-7189. Available at: [Link]
-
Wikipedia contributors. (2023). Curtius rearrangement. Wikipedia, The Free Encyclopedia. Available at: [Link]
-
Request PDF. (n.d.). Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones. ResearchGate. Available at: [Link]
-
Request PDF. (n.d.). The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof. ResearchGate. Available at: [Link]
-
Reddy, B. V. S., et al. (2013). Prins Cascade Cyclization for the Synthesis of 1,9-Dioxa-4-azaspiro[5.5]undecane Derivatives. The Journal of Organic Chemistry. Available at: [Link]
-
Blanco-Ania, D., et al. (2017). (PDF) Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. ResearchGate. Available at: [Link]
-
Request PDF. (n.d.). Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives. ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Curtius Rearrangement. Available at: [Link]
-
Nishimura, T., et al. (2021). One-Step Synthesis of the 1-Azaspiro[5.5]undecane Skeleton Characteristic of Histrionicotoxin Alkaloids from Linear Substrates via Hg(OTf)2-Catalyzed Cycloisomerization. Chemistry – An Asian Journal, 16(14), pp.1882-1886. Available at: [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. WordPress. Available at: [Link]
-
Hebei Boze Chemical Co., Ltd. (2023). BOC deprotection. Available at: [Link]
-
Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Available at: [Link]
-
Kaur, N., & Kishore, D. (2014). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. Mini reviews in medicinal chemistry, 14(10), 846–860. Available at: [Link]
-
Reddy, B. V. S., et al. (2018). Gold catalyzed spirocyclization of 1-ene-4,9- and 3-ene-1,7-diyne esters to azaspiro[4.4]nonenones and azaspiro[4.5]decadienones. Organic Chemistry Frontiers. Available at: [Link]
-
Ghosh, A. K., & Brindisi, M. (2016). The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses. Organic & Biomolecular Chemistry, 14(30), 7196–7211. Available at: [Link]
-
ResearchGate. (n.d.). 4 questions with answers in MULTISTEP SYNTHESIS | Science topic. Available at: [Link]
-
Ley, S. V., et al. (2006). A flow process for the multi-step synthesis of the alkaloid natural product oxomaritidine: a new paradigm for molecular assembly. Chemical Communications, (24), 2566. Available at: [Link]
Sources
Technical Support Center: A Guide to Troubleshooting Spirocyclization Reactions
Welcome to the Technical Support Center for Spirocyclization Reactions. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing spirocyclic scaffolds. Spirocycles, with their unique three-dimensional structures, are increasingly vital in medicinal chemistry, offering novel chemical space and improved pharmacological properties.[1][2] However, their synthesis can be fraught with challenges.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common failures in spirocyclization reactions. Here, we move beyond simple protocols to explore the underlying chemical principles, helping you to not only solve immediate experimental issues but also to build a deeper understanding for future reaction design.
Frequently Asked Questions (FAQs)
Q1: My spirocyclization reaction is not proceeding at all. What are the first things I should check?
A1: When a reaction shows no conversion, it's crucial to systematically verify the foundational components of your experimental setup. Start by confirming the purity and integrity of your starting materials and reagents. Impurities can act as catalyst poisons or introduce competing side reactions.[3] Ensure all reagents were weighed and dispensed correctly and that the solvent is of the appropriate grade and anhydrous, if required. Re-evaluate your reaction conditions—temperature, concentration, and atmosphere—to ensure they align with established protocols for the specific type of spirocyclization you are attempting. Finally, confirm the activity of your catalyst, as it may have degraded during storage.
Q2: What are the most common reasons for low yields in spirocyclization reactions?
A2: Low yields are a frequent challenge and can stem from several factors beyond starting material purity.[4] Incomplete conversion is a primary culprit, which may be addressed by increasing reaction time, temperature, or the concentration of a key reagent.[5] Product decomposition under the reaction or workup conditions is another common issue.[3][6] Monitoring the reaction progress can help determine if the desired product is forming and then degrading.[7] Additionally, the formation of side products through competing reaction pathways can significantly reduce the yield of the desired spirocycle.
Q3: How can I improve the diastereoselectivity of my spirocyclization reaction?
A3: Achieving high diastereoselectivity is often a key challenge in spirocycle synthesis.[3] The stereochemical outcome is influenced by a delicate interplay of factors. Optimizing the reaction temperature is a common starting point; lower temperatures often favor the thermodynamically more stable diastereomer.[8] The choice of solvent is also critical, as its polarity can influence the transition state geometry.[9] Furthermore, modifying the substrate by introducing bulky protecting groups can create steric hindrance that favors a specific approach of the reacting moieties, thereby enhancing diastereoselectivity.[10]
Q4: My catalyst seems to be inactive. What are the common causes of catalyst deactivation in spirocyclization reactions?
A4: Catalyst deactivation, particularly with palladium-based catalysts common in spirocyclization reactions, can occur through several mechanisms.[11] Poisoning of the catalyst by impurities in the starting materials, reagents, or solvent is a frequent issue.[12] Common poisons for palladium catalysts include sulfur-containing compounds, and even strongly coordinating heterocycles present in the substrate itself can inhibit catalytic activity.[13] The catalyst can also degrade over time or due to improper storage. In some cases, the reaction conditions themselves, such as high temperatures, can lead to catalyst decomposition.
In-Depth Troubleshooting Guides
Guide 1: Addressing Low to No Product Yield
Low or nonexistent yields in spirocyclization reactions are a common frustration. This guide provides a systematic approach to diagnosing and resolving this issue.
Problem: The reaction has stalled, with analysis (TLC, LC-MS, NMR) showing primarily unreacted starting material.
Potential Causes & Solutions:
-
Insufficient Reaction Time or Temperature: The reaction may be kinetically slow under the current conditions.
-
Troubleshooting Protocol:
-
Set up a series of small-scale reactions in parallel.
-
Vary the reaction temperature in systematic increments (e.g., 10 °C).
-
Monitor each reaction over an extended time course using an appropriate analytical technique (e.g., TLC, LC-MS).[14]
-
If an optimal temperature and time are identified, scale up the reaction under these optimized conditions.
-
-
-
Catalyst Inactivity or Poisoning: The catalyst may be deactivated or inhibited.
-
Causality: Many functional groups, particularly those containing sulfur or certain nitrogen heterocycles, can act as poisons for transition metal catalysts like palladium by strongly binding to the metal center and preventing it from participating in the catalytic cycle.[11][12]
-
Troubleshooting Protocol:
-
Test the catalyst in a known, reliable reaction to confirm its activity.
-
If the catalyst is active, consider the possibility of impurities in the starting materials or solvent acting as poisons. Purify all components rigorously.
-
If the substrate itself contains a potentially poisoning moiety, a change in catalyst or the use of a higher catalyst loading may be necessary.
-
-
-
Unfavorable Reaction Equilibrium: The equilibrium of the reaction may not favor product formation under the chosen conditions.
-
Troubleshooting Protocol:
-
Consider the effect of concentration. Running the reaction at a higher concentration may shift the equilibrium towards the product.
-
If a volatile byproduct is formed, its removal (e.g., by performing the reaction under vacuum or with a Dean-Stark trap) can drive the reaction forward.
-
-
Problem: The reaction is messy, with multiple spots on the TLC plate and a low yield of the desired product.
Potential Causes & Solutions:
-
Formation of Side Products: Competing reaction pathways may be consuming the starting material.
-
Causality: The formation of byproducts is often a result of alternative, kinetically accessible reaction pathways.[15] For example, in addition to the desired intramolecular cyclization, intermolecular reactions can occur, especially at higher concentrations.
-
Troubleshooting Protocol:
-
Attempt to isolate and characterize the major side products. Understanding their structure can provide insight into the competing reaction pathways.
-
Adjust reaction conditions to disfavor the formation of side products. For instance, if intermolecular side products are observed, running the reaction at a lower concentration may favor the desired intramolecular spirocyclization.
-
-
-
Product Decomposition: The desired spirocyclic product may be unstable under the reaction or workup conditions.[6]
-
Troubleshooting Protocol:
-
Monitor the reaction at various time points to determine if the product forms and then disappears.
-
If product decomposition is suspected, consider modifying the workup procedure. For example, if the product is acid-sensitive, use a milder quenching agent or a buffered workup.[7]
-
Investigate the stability of the purified product under the reaction conditions (without the starting material) to confirm its lability.
-
-
Guide 2: Improving Stereoselectivity
Controlling the stereochemical outcome of a spirocyclization is paramount, especially in the synthesis of chiral molecules for pharmaceutical applications.
Problem: The reaction produces a mixture of diastereomers with low selectivity.
Potential Causes & Solutions:
-
Suboptimal Reaction Temperature: The reaction temperature may not be providing sufficient energy differentiation between the diastereomeric transition states.
-
Causality: The diastereomeric ratio is determined by the difference in the Gibbs free energy of the transition states leading to each diastereomer. Lowering the temperature can amplify this energy difference, often leading to higher selectivity.[8]
-
Troubleshooting Protocol:
-
Screen a range of temperatures, including sub-ambient temperatures.
-
Carefully analyze the diastereomeric ratio at each temperature to identify the optimal condition.
-
-
-
Solvent Effects: The solvent can significantly influence the conformation of the substrate and the transition state, thereby affecting stereoselectivity.[9]
-
Troubleshooting Protocol:
-
Conduct the reaction in a variety of solvents with different polarities (e.g., toluene, THF, dichloromethane, acetonitrile).
-
The choice of solvent can have a profound impact on the reaction outcome, and a systematic screen is often necessary.[16]
-
-
-
Steric and Electronic Effects of Substituents: The substituents on the starting material can play a crucial role in directing the stereochemical outcome.
-
Troubleshooting Protocol:
-
Consider modifying the steric bulk of substituents. For example, a larger protecting group can create a more biased steric environment, leading to improved diastereoselectivity.[10]
-
Computational studies can be employed to understand the transition state geometries and predict the effect of substituent modifications on stereoselectivity.[17][18]
-
-
| Parameter | Effect on Diastereoselectivity | Troubleshooting Approach |
| Temperature | Lower temperatures often increase selectivity. | Screen a range of temperatures, including sub-ambient. |
| Solvent | Polarity and coordinating ability can influence transition state geometry. | Systematically screen solvents with varying properties. |
| Substituents | Steric bulk can direct the approach of reacting partners. | Modify substituents, such as protecting groups, to enhance steric bias. |
Problem: An asymmetric spirocyclization results in a low enantiomeric excess (e.e.).
Potential Causes & Solutions:
-
Ineffective Chiral Catalyst or Ligand: The chiral information from the catalyst may not be effectively transferred to the product.
-
Causality: The enantioselectivity of a catalytic asymmetric reaction is determined by the ability of the chiral catalyst to create a chiral environment that preferentially leads to one enantiomer.
-
Troubleshooting Protocol:
-
Screen a library of chiral ligands. Even subtle changes to the ligand structure can have a dramatic impact on enantioselectivity.[19]
-
Ensure the chiral catalyst is of high enantiomeric purity.
-
Vary the catalyst loading, as this can sometimes influence the e.e.
-
-
-
Background Uncatalyzed Reaction: A non-enantioselective background reaction may be competing with the desired catalytic cycle.
-
Troubleshooting Protocol:
-
Run the reaction in the absence of the chiral catalyst to determine the rate of the background reaction.
-
If a significant background reaction is observed, adjusting the reaction conditions (e.g., lowering the temperature) may be necessary to favor the catalyzed pathway.
-
-
Guide 3: Managing Side Products and Impurities
The formation of unexpected products can complicate purification and reduce yields. A logical approach to identifying and mitigating these side reactions is essential.
Problem: An unexpected side product is the major component of the reaction mixture.
Potential Causes & Solutions:
-
Alternative Reaction Pathways: The reaction conditions may favor an unintended transformation.
-
Causality: Substrates with multiple reactive sites can undergo various transformations. For example, a molecule with both a nucleophilic group and a leaving group might undergo an intramolecular substitution reaction that competes with the desired spirocyclization.[20]
-
Troubleshooting Protocol:
-
Isolate and fully characterize the side product. Spectroscopic analysis (NMR, MS) is crucial for structure elucidation.
-
Once the structure of the side product is known, propose a plausible mechanism for its formation.
-
Modify the reaction conditions to disfavor this alternative pathway. This could involve changing the solvent, temperature, or catalyst.
-
-
-
Role of Protecting Groups: The choice of protecting groups can be critical in preventing unwanted side reactions.
-
Causality: Protecting groups are used to temporarily block reactive functional groups and prevent them from participating in undesired reactions.[21][22] An inappropriate protecting group may be unstable to the reaction conditions or may not effectively mask the reactivity of the functional group.
-
Troubleshooting Protocol:
-
Evaluate the stability of the protecting groups under the reaction conditions.
-
If a protecting group is found to be labile, select a more robust alternative.
-
Consider an orthogonal protecting group strategy if multiple functional groups need to be selectively manipulated.[22]
-
-
Experimental Protocols & Visualizations
Workflow for Troubleshooting Low Yield
The following diagram illustrates a systematic workflow for addressing low-yield spirocyclization reactions.
Caption: A decision-making workflow for troubleshooting low-yield spirocyclization reactions.
Protocol for Reaction Monitoring by Thin-Layer Chromatography (TLC)
Objective: To monitor the progress of a spirocyclization reaction by observing the disappearance of starting material and the appearance of the product.
Materials:
-
TLC plates (e.g., silica gel 60 F254)
-
Developing chamber
-
Eluent (a solvent system that provides good separation of starting material and product, typically a mixture of a non-polar and a polar solvent)
-
Capillary tubes for spotting
-
Visualization method (e.g., UV lamp, iodine chamber, or a chemical stain)
Procedure:
-
Prepare the eluent and pour it into the developing chamber to a depth of about 0.5 cm. Close the chamber and allow it to saturate.
-
At the start of the reaction (t=0), withdraw a small aliquot of the reaction mixture using a capillary tube and spot it onto the baseline of a TLC plate.
-
At regular intervals (e.g., every 30 minutes), take another aliquot and spot it next to the previous spot on the same TLC plate.
-
Once all samples are spotted, place the TLC plate in the developing chamber and allow the eluent to run up the plate until it is about 1 cm from the top.
-
Remove the plate from the chamber and mark the solvent front.
-
Allow the plate to dry completely.
-
Visualize the spots using an appropriate method.
-
Compare the intensity of the starting material spot to the product spot over time to qualitatively assess the reaction progress.
Conceptual Reaction Mechanism: Palladium-Catalyzed Spirocyclization
The following diagram illustrates a generalized catalytic cycle for a palladium-catalyzed spirocyclization involving C-H activation.
Caption: A generalized catalytic cycle for a palladium-catalyzed spirocyclization reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. BJOC - Syntheses and medicinal chemistry of spiro heterocyclic steroids [beilstein-journals.org]
- 3. benchchem.com [benchchem.com]
- 4. Troubleshooting [chem.rochester.edu]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 13. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A sideways look at synthesis | Opinion | Chemistry World [chemistryworld.com]
- 16. Dearomative spirocyclization of ynamides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Computational Study on the Conformational Flexibility-Mediated Intramolecular Oxidative Spirocyclization of Procyanidin B4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 22. jocpr.com [jocpr.com]
Stability issues of Benzyl 1,9-diazaspiro[5.5]undecane-9-carboxylate in solution
A Guide for Researchers, Scientists, and Drug Development Professionals on Navigating Stability Issues in Solution
Welcome to the technical support center for Benzyl 1,9-diazaspiro[5.5]undecane-9-carboxylate. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common stability challenges encountered during experimental work. As Senior Application Scientists, we understand that unanticipated compound instability can derail research timelines. This guide is structured to not only provide solutions but also to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling and stability of this compound.
Q1: What are the primary factors that can influence the stability of this compound in solution?
The stability of this compound in solution is primarily influenced by pH, solvent composition, temperature, and light exposure. The core vulnerability lies in the benzyl carbamate (Cbz) protecting group, which is susceptible to both acidic and basic hydrolysis, as well as hydrogenolysis.[1][2][3] The spirocyclic diamine core itself is generally stable, but the reactivity of the Cbz group dictates the overall stability of the molecule in solution.[4]
Q2: What are the initial signs of degradation I should look for in my solution?
Initial signs of degradation can be subtle. Visually, you might observe a change in color or the formation of precipitate. However, the most reliable indicators are analytical. When analyzing your sample by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), the appearance of new peaks, a decrease in the main peak area, or the detection of masses corresponding to the deprotected diamine or other byproducts are clear signs of degradation.
Q3: What are the recommended storage conditions for solutions of this compound?
For optimal stability, solutions of this compound should be stored at low temperatures (-20°C or -80°C) and protected from light. The choice of solvent is also critical; aprotic solvents such as anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are generally preferred over protic solvents like methanol or water, especially for long-term storage. It is advisable to prepare fresh solutions for immediate use whenever possible.
Q4: Can I use this compound in aqueous buffers for my biological assays?
Yes, but with caution. The stability of the benzyl carbamate group is pH-dependent.[2] Strongly acidic or alkaline aqueous buffers will accelerate hydrolysis. It is recommended to work with buffers in the neutral pH range (6.5-7.5) and to minimize the time the compound spends in the aqueous environment. A good practice is to prepare a concentrated stock solution in an appropriate organic solvent (e.g., DMSO) and then dilute it into the aqueous buffer immediately before the experiment.
II. Troubleshooting Guide: Diagnosing and Resolving Instability
This section provides a more detailed, problem-oriented approach to troubleshooting stability issues.
Issue 1: Rapid Degradation Observed in Protic Solvents (e.g., Methanol, Ethanol)
Symptoms:
-
Significant decrease in the parent compound peak in HPLC/LC-MS analysis within a short timeframe.
-
Appearance of a major peak corresponding to the deprotected 1,9-diazaspiro[5.5]undecane.
Root Cause Analysis: The benzyl carbamate (Cbz) group is known to be susceptible to removal by low-carbon alcohols like methanol and ethanol, even under mild conditions.[5] This deprotection can occur without the need for a catalyst and is a significant source of instability.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for degradation in protic solvents.
Preventative Measures:
-
Solvent Selection: Prioritize the use of aprotic solvents for stock solutions and during reaction workups where the Cbz-protected compound is an intermediate.
-
Protecting Group Strategy: For multi-step syntheses where subsequent reactions are sensitive to the Cbz group, consider using an orthogonal protecting group strategy.[3] For instance, the tert-butyloxycarbonyl (Boc) group is stable under the conditions that cleave Cbz and vice-versa.[6]
Issue 2: Hydrolysis in Aqueous Media (Acidic or Basic)
Symptoms:
-
Formation of byproducts when the compound is dissolved in acidic or basic aqueous buffers.
-
Inconsistent results in biological assays performed at non-neutral pH.
Root Cause Analysis: The carbamate linkage is susceptible to hydrolysis under both acidic and basic conditions.
-
Base-catalyzed hydrolysis: The hydroxide ion can act as a nucleophile, attacking the carbonyl carbon of the carbamate.[7]
-
Acid-catalyzed hydrolysis: Protonation of the carbamate can facilitate cleavage.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for hydrolysis in aqueous buffers.
Experimental Protocol: pH Stability Assessment
-
Prepare Buffers: Prepare a series of buffers with pH values ranging from 4 to 10 (e.g., citrate for acidic, phosphate for neutral, and borate for basic).
-
Prepare Stock Solution: Dissolve this compound in a minimal amount of a suitable organic solvent (e.g., DMSO).
-
Incubation: Add a small aliquot of the stock solution to each buffer to achieve the desired final concentration. Incubate the samples at the experimental temperature.
-
Time-Point Analysis: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each buffer, quench any further reaction if necessary (e.g., by adding an equal volume of acetonitrile and freezing), and analyze by HPLC.
-
Data Analysis: Plot the percentage of the remaining parent compound against time for each pH. This will provide a clear picture of the compound's stability profile.
Data Summary Table: Expected pH Stability Profile
| pH Range | Expected Stability | Primary Degradation Pathway |
| < 6.0 | Low | Acid-catalyzed hydrolysis |
| 6.5 - 7.5 | High | Minimal degradation |
| > 8.0 | Low | Base-catalyzed hydrolysis |
Issue 3: Unexpected Debenzylation during a Reaction
Symptoms:
-
Formation of the deprotected diamine during a reaction that does not intentionally target the Cbz group.
-
Low yield of the desired product.
Root Cause Analysis: The Cbz group is sensitive to catalytic hydrogenation.[1][3] Trace amounts of palladium, platinum, or other hydrogenation catalysts from previous synthetic steps can lead to unintentional deprotection if a hydrogen source is present. Some reducing agents can also cleave the Cbz group.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected debenzylation.
Preventative Measures:
-
Rigorous Purification: After any step involving catalytic hydrogenation, ensure the complete removal of the catalyst. This can be achieved by filtering through a pad of celite and then performing a purification step like column chromatography or recrystallization.
-
Reagent Compatibility Check: Before starting a new reaction, review the literature to ensure that the chosen reagents are compatible with the Cbz protecting group.
By understanding the inherent chemical properties of the benzyl carbamate group and the spirocyclic core, researchers can proactively design experiments that mitigate stability issues, leading to more reliable and reproducible results.
III. References
-
Beilstein Journals. (2021, February 4). Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. Retrieved from [Link]
-
CP Lab Safety. (n.d.). benzyl 2, 9-diazaspiro[5.5]undecane-9-carboxylate, min 97%, 250 mg. Retrieved from [Link]
-
Bentham Science. (n.d.). Easy Removal of N-carboxybenzyl (Cbz) Protective Group by Low- Carbon Alcohol. Retrieved from [Link]
-
StudySmarter. (2023, October 21). Protecting Groups: Boc, Cbz, Amine - Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]
-
Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]
-
International Journal of ChemTech Research. (n.d.). Green and Convenient Protocol for the Chemoselective N-Benzyloxycarbonylation of Amines in Water. Retrieved from [Link]
-
Semantic Scholar. (2015, April 15). A convenient protocol for the deprotection of N-benzyloxycarbonyl (Cbz) and benzyl ester groups. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Reactions of N-Benzyloxycarbamate Derivatives with Stabilized Carbon Nucleophiles-A New Synthetic Approach to Polyhydroxamic Acids and Other Hydroxamate Containing Mixed Ligand Systems. Retrieved from [Link]
-
Organic Chemistry Portal. (2019, October 2). Cbz-Protected Amino Groups. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Retrieved from [Link]
-
YouTube. (2020, November 3). Hydrolysis of carboxylic and carbonic acid derivatives. Retrieved from [Link]
-
Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Retrieved from [Link]
Sources
Technical Support Center: Degradation Pathways of Diazaspiro[5.5]undecane Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with diazaspiro[5.5]undecane derivatives. This guide provides in-depth, field-proven insights into the stability of this privileged scaffold, offering troubleshooting advice and detailed protocols in a practical question-and-answer format. Our goal is to explain the causality behind experimental choices, ensuring you can design robust stability studies and anticipate potential degradation pathways.
Section 1: Frequently Asked Questions (FAQs) - Core Stability Concepts
This section addresses fundamental questions regarding the inherent stability of the diazaspiro[5.5]undecane scaffold.
Q1: What are the primary structural features of diazaspiro[5.5]undecane derivatives that influence their stability?
A1: The stability of a diazaspiro[5.5]undecane derivative is primarily governed by the reactivity of its core functional groups. The scaffold consists of two piperidine rings fused at a single carbon atom (the spirocenter). The key areas of concern are:
-
The Nitrogen Atoms: The secondary or tertiary amines within the piperidine rings are the most common sites for oxidative degradation.[1][2] Their nucleophilicity and susceptibility to oxidation can be influenced by the substituents attached to them.
-
Lactam Functionality: Many bioactive diazaspiro[5.5]undecane derivatives incorporate a carbonyl group adjacent to a nitrogen atom, forming a lactam (amide) ring (e.g., 1,9-diazaspiro[5.5]undecan-2-one).[3][4] This amide bond is a primary site for hydrolytic cleavage under both acidic and basic conditions.
-
Substituents: Aromatic or other functional groups attached to the core structure can significantly alter the electronic properties and steric environment, thereby influencing the overall degradation profile of the molecule.
Q2: What are the most probable degradation pathways for this scaffold under forced degradation conditions?
A2: Based on the core structure, the most anticipated degradation pathways involve oxidation and hydrolysis.[1][5] Photodegradation is also a possibility and must be assessed, though its pathways are highly dependent on the specific chromophores present in the molecule.
-
Oxidative Degradation: The tertiary amine nitrogens are highly susceptible to oxidation, typically by agents like hydrogen peroxide (H₂O₂). The primary degradation product is often the corresponding N-oxide. Secondary amines can also be oxidized to hydroxylamines.[1] These reactions can significantly alter the pharmacological and toxicological properties of the parent compound.
-
Hydrolytic Degradation: For derivatives containing a lactam ring, hydrolysis is a major concern. Under acidic or basic conditions, the amide bond can be cleaved, leading to a ring-opening event. This results in the formation of an amino acid derivative, which is a fundamentally different chemical entity. The rate of hydrolysis is highly pH-dependent.[6][7]
-
Photodegradation: If the molecule contains light-absorbing functional groups (chromophores), it may be susceptible to photodegradation. The mechanism is complex and can involve photo-oxidation or rearrangement reactions. Studies should be conducted according to ICH Q1B guidelines.[6]
Section 2: Troubleshooting Guide for Experimental Studies
This section provides solutions to common issues encountered during the stability testing of diazaspiro[5.5]undecane derivatives.
Q3: My compound appears completely stable under my initial stress conditions (e.g., 0.1 M HCl at RT). How can I induce degradation?
A3: If you observe no degradation, the conditions are too mild for your specific molecule. The goal of forced degradation is to achieve a target degradation of 5-20% to ensure you can identify primary degradants without overly complex secondary reactions.[8] To increase the reaction rate, you should systematically increase the severity of the stress conditions:
-
Increase Temperature: Elevate the temperature in increments, for example, to 50-70°C. Temperature has a significant effect on hydrolysis and thermal degradation rates.[5][9]
-
Increase Stressor Concentration: For hydrolytic studies, increase the acid or base concentration from 0.1 M to 1 M or even higher.[9]
-
Extend Exposure Time: If increasing temperature or concentration is not feasible or desirable, simply extend the duration of the study, taking samples at longer time points (e.g., 24, 48, 72 hours).[5]
-
Use a Co-solvent: If poor solubility is limiting the reaction in aqueous media, a water-miscible and inert co-solvent like acetonitrile or methanol can be used.[5][6]
Q4: My parent compound has degraded almost completely (>20%), and I see many small peaks in the chromatogram. How can I simplify the results?
A4: Extensive degradation complicates analysis by favoring the formation of secondary and tertiary degradants, which can obscure the primary degradation pathway.[6] To achieve a more controlled degradation, you must reduce the severity of the stress conditions. The approach is the inverse of the advice in Q3:
-
Decrease the reaction temperature.
-
Reduce the concentration of the stressor (e.g., use 0.01 M HCl instead of 0.1 M).
-
Shorten the exposure time, taking more frequent samples at earlier time points.
-
For photostability, reduce the duration or intensity of light exposure.
Q5: My HPLC chromatogram shows multiple new peaks after a degradation experiment. How do I begin to identify these unknown degradants?
A5: Identifying unknown degradation products is a stepwise process that leverages modern analytical techniques.
-
LC-MS Analysis: The first and most powerful step is to use Liquid Chromatography-Mass Spectrometry (LC-MS).[6] This will provide the molecular weights of the degradants, offering immediate clues. For example, the addition of 16 Da to the parent mass often suggests the formation of an N-oxide.[1]
-
High-Resolution Mass Spectrometry (HRMS): To gain more confidence, use HRMS (e.g., LC-QTOF or Orbitrap) to obtain an accurate mass measurement. This allows for the determination of the elemental composition (molecular formula) of each degradant.
-
Tandem MS (MS/MS): By fragmenting the degradant ions within the mass spectrometer, you can obtain structural information. Comparing the fragmentation pattern of a degradant to that of the parent compound can reveal which part of the molecule has been modified.[10]
-
Isolation and NMR: For definitive structural elucidation of major degradants, it may be necessary to isolate them using preparative HPLC. Once a pure sample is obtained, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR) can provide an unambiguous structural assignment.[10][11]
Q6: My HPLC analysis of degraded samples shows severe peak tailing or splitting. What is the likely cause?
A6: This is a common issue, especially after acid or base hydrolysis studies. The most frequent cause is a significant pH mismatch between the injected sample and the mobile phase.[6]
-
Neutralize Samples: Always neutralize your acidic and basic samples before injection. For example, an aliquot from an HCl stress solution should be neutralized with an equivalent amount of NaOH, and vice versa. This prevents the sample's extreme pH from disrupting the mobile phase equilibrium at the head of the column.
-
Check Solvent Compatibility: Ensure the solvent used to dilute your sample (the sample diluent) is compatible with the mobile phase. A diluent that is much stronger than the mobile phase can cause peak distortion.
-
Column Health: If neutralization doesn't solve the problem, consider other causes like column contamination or a blocked frit.
Section 3: Experimental Protocols and Data
This section provides a generalized protocol for conducting forced degradation studies and a table summarizing typical starting conditions.
General Protocol for Forced Degradation Studies
This protocol should be optimized for your specific diazaspiro[5.5]undecane derivative to achieve the target 5-20% degradation.[8]
-
Stock Solution Preparation: Prepare a stock solution of your compound (e.g., 1 mg/mL) in a suitable solvent such as water, methanol, or acetonitrile.
-
Control Sample: Dilute the stock solution in the same solvent to your target analytical concentration and analyze it at T=0. This is your undegraded reference.
-
Acid Hydrolysis:
-
Dilute the stock solution in 0.1 M or 1 M HCl.
-
Keep the solution at a set temperature (e.g., 60°C).
-
Withdraw aliquots at predetermined time points (e.g., 2, 8, 24 hours).
-
Immediately neutralize the aliquots with an equivalent amount of base (e.g., 0.1 M or 1 M NaOH).
-
Analyze by a stability-indicating HPLC method.
-
-
Base Hydrolysis:
-
Follow the same procedure as acid hydrolysis, but use 0.1 M or 1 M NaOH as the stressor and neutralize with HCl.
-
-
Oxidative Degradation:
-
Dilute the stock solution in a solution of hydrogen peroxide (e.g., 3-30% H₂O₂).
-
Keep the solution at room temperature, protected from light.
-
Withdraw aliquots at specified intervals and analyze directly. Quenching the reaction may be necessary in some cases.
-
-
Thermal Degradation (Solid State):
-
Place the solid compound in a controlled temperature oven (e.g., 70°C).
-
At each time point, withdraw a sample, dissolve it to the target concentration, and analyze.
-
-
Photolytic Degradation:
-
Expose the compound (in both solid and solution states) to a light source that provides both UV and visible output, as specified by ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[6]
-
Keep a parallel set of samples protected from light (dark controls) to differentiate between photolytic and thermal degradation.
-
Analyze samples at appropriate time points.
-
Summary of Recommended Starting Conditions for Forced Degradation
| Stress Condition | Recommended Starting Conditions | Key Considerations |
| Acid Hydrolysis | 0.1 M HCl at 60°C | Increase concentration to 1 M or higher if no degradation is observed.[9] |
| Base Hydrolysis | 0.1 M NaOH at 60°C | Generally faster than acid hydrolysis for lactams. May require milder conditions. |
| Oxidation | 3% H₂O₂ at Room Temperature | Protect from light. Increase H₂O₂ concentration (e.g., to 30%) if needed.[6] |
| Thermal | 70°C (10°C above accelerated stability) | Test both solid state and solution. |
| Photolysis | ICH Q1B specified light source | Use dark controls to isolate the effect of light. |
References
- 1. mdpi.com [mdpi.com]
- 2. Temperature and pH-dependent stability of fentanyl analogs: Degradation pathways and potential biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. jddtonline.info [jddtonline.info]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 10. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 11. ijmr.net.in [ijmr.net.in]
Preventing side reactions in the synthesis of substituted diazaspiro[5.5]undecanes
Technical Support Center: Synthesis of Substituted Diazaspiro[5.5]undecanes
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of substituted diazaspiro[5.5]undecanes. This guide is designed to provide in-depth, field-proven insights to help you navigate the common challenges and prevent side reactions during your experiments. As a Senior Application Scientist, my goal is to explain the causality behind experimental choices, ensuring your protocols are robust and self-validating.
The diazaspiro[5.5]undecane scaffold is a privileged heterocyclic motif found in numerous biologically active compounds, making it a key target in medicinal chemistry and drug development.[1][2] However, its synthesis can be challenging, often plagued by side reactions that lead to low yields and complex purification steps. This guide addresses specific issues in a practical, question-and-answer format.
Section 1: Troubleshooting Guide
This section addresses specific problems you might encounter during the synthesis. Each answer provides a probable cause and a step-by-step solution.
Question 1: I am observing very low or no yield of my target diazaspiro[5.5]undecane. What are the likely causes and how can I fix it?
Answer:
Low or no yield is a common issue that can typically be traced back to reaction conditions, reagent quality, or the stability of intermediates. Let's break down the potential causes and solutions.
Probable Causes & Solutions:
-
Inefficient Catalyst Activity: Many syntheses of spiro[5.5]undecanes rely on Lewis acid or p-acid catalysts to promote the key cyclization step.[1][3]
-
Solution: Ensure your Lewis acid (e.g., ZnCl₂, Ti(OiPr)₄) is anhydrous. Moisture can deactivate the catalyst. Consider using freshly opened or properly stored reagents. If using a metal catalyst like Gold(I), ensure the active species is generated correctly; for example, using a co-catalyst like AgOTf can improve yields.[3]
-
-
Suboptimal Reaction Temperature: The temperature must be sufficient to overcome the activation energy for cyclization but not so high that it promotes decomposition or side reactions.
-
Solution: Start with the reported optimal temperature range (often 50-60°C or refluxing in solvents like toluene).[4] If no product is formed, incrementally increase the temperature by 10°C and monitor the reaction by TLC or LC-MS. Conversely, if a complex mixture of degradation products is observed, reduce the temperature.
-
-
Incorrect Stoichiometry or Reagent Purity: The molar ratios of reactants are critical. An excess of one reactant might lead to unwanted side products.
-
Solution: Verify the molar ratios of your starting materials. For reactions like the Michael addition-cyclization, ensure the stoichiometry of the Michael donor and acceptor is precise.[1] Use purified starting materials, as impurities can interfere with the reaction.
-
-
Insufficient Reaction Time: Complex cyclizations may require extended reaction times to reach completion.
-
Solution: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, ¹H NMR of an aliquot). Do not rely solely on a literature-prescribed time. Continue the reaction until the starting material is consumed or the product concentration plateaus. Some reactions are run for 15-30 hours.[1]
-
Troubleshooting Workflow for Low Yield
Below is a systematic workflow to diagnose and resolve low-yield issues.
Caption: A systematic workflow for troubleshooting low product yield.
Question 2: My reaction produces a major byproduct that is difficult to separate from the desired product. How can I identify and prevent its formation?
Answer:
Byproduct formation often occurs when a competing reaction pathway is kinetically or thermodynamically favorable under the chosen conditions.
Probable Causes & Solutions:
-
Formation of Enamine/Elimination Products: In syntheses involving iminium ion intermediates, deprotonation can lead to the formation of a stable enamine, which is an overall elimination side reaction.[5] This is especially common with N-monosubstituted substrates.
-
Prevention: This side reaction is often base-catalyzed. Ensure your reaction conditions are not overly basic. If using a base, choose a non-nucleophilic, sterically hindered one. Running the reaction under mildly acidic conditions can favor the desired nucleophilic addition/cyclization pathway by keeping the nitrogen protonated.
-
-
Intermolecular Reactions: If the intramolecular cyclization is slow, starting materials or intermediates can react with each other, leading to dimers or polymers.
-
Prevention: Employ high-dilution conditions. By significantly increasing the solvent volume, you decrease the concentration of the reacting species, which statistically favors the intramolecular reaction over intermolecular encounters. This is a classic strategy for macrocyclization but is also effective for preventing polymerization in spirocyclization.[6]
-
-
Incomplete Cyclization/Hydrolysis of Intermediates: The reaction may stall at an intermediate stage (e.g., after a Michael addition but before the final ring closure). This intermediate may be isolated or may hydrolyze during aqueous workup.
-
Prevention: Ensure the catalyst for the cyclization step is active and present in a sufficient amount. For reactions that produce water, using a Dean-Stark trap to remove it can drive the equilibrium towards the cyclized product.[1]
-
Question 3: I am struggling with the purification of my substituted diazaspiro[5.5]undecane. Are there any specific recommendations?
Answer:
The basic nature of the two nitrogen atoms in the diazaspiro core can make purification challenging.
Probable Causes & Solutions:
-
Product Tailing on Silica Gel: The basic amine functionalities interact strongly with the acidic silanol groups on the surface of standard silica gel, leading to significant peak tailing and poor separation.
-
Solution 1: Basic Modifier: Deactivate the silica gel by adding a small amount of a basic modifier to your eluent system. Typically, 0.5-2% triethylamine (Et₃N) or ammonium hydroxide (NH₄OH) is effective.
-
Solution 2: Use Deactivated Silica: Use commercially available deactivated silica gel or alumina (basic or neutral) as the stationary phase.
-
Solution 3: Salt Formation & Extraction: If the product is sufficiently basic, you can perform an acid-base extraction. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and extract with dilute acid (e.g., 1M HCl). The protonated product will move to the aqueous layer, leaving non-basic impurities behind. Then, basify the aqueous layer with NaOH or NaHCO₃ and extract the purified free-base product back into an organic solvent.
-
Section 2: Frequently Asked Questions (FAQs)
This section covers broader questions regarding synthetic strategy and reaction mechanisms.
Question 1: What are the most common and effective synthetic routes for constructing the diazaspiro[5.5]undecane core?
Answer:
Several effective strategies exist, with the choice depending on the desired substitution pattern. Key routes include:
-
Michael Addition Followed by Cyclization: This is a powerful one-pot method where a suitable precursor undergoes a Michael 1,4-addition, and the resulting intermediate cyclizes to form the spiro core. For example, the reaction of dimedone with diarylideneacetones can form related spiro[5.5]undecane systems.[1]
-
Intramolecular Spirocyclization of Pyridine Substrates: This method involves the in-situ activation of a 4-substituted pyridine ring with an agent like ethyl chloroformate, followed by an intramolecular addition of an attached nucleophile (e.g., a β-dicarbonyl group) to form the spirocyclic system.[7]
-
Petasis Reaction Adaptation: The multicomponent Petasis reaction, which combines a carbonyl, an amine, and a boronic acid, has been adapted to synthesize 1,9-diazaspiro[5.5]undecanes.[2]
-
Reductive Cyclization of α-Aminonitriles: Generation of an imine salt from a functionalized α-amino nitrile, followed by an in-situ intramolecular nucleophilic alkylation, can efficiently produce the diazaspiro skeleton.[5]
Question 2: What is the underlying mechanism of the key spirocyclization step, and what are the competing side reactions?
Answer:
Let's consider a common pathway: the intramolecular cyclization of an N-substituted piperidine derivative onto an activated carbonyl or iminium ion.
Primary Reaction Mechanism: The key step is an intramolecular nucleophilic attack. For instance, a secondary amine on a side chain attacks an electrophilic carbon (e.g., part of an iminium ion) to form the second six-membered ring, creating the spirocenter.
Common Side Reaction (Enamine Formation): Instead of the desired intramolecular cyclization, a competing pathway is the deprotonation of the carbon alpha to the iminium ion. This elimination reaction forms a thermodynamically stable, non-cyclized enamine byproduct.[5]
Mechanism: Main vs. Side Reaction
The diagram below illustrates the desired cyclization versus the competing enamine formation.
Caption: Competing pathways for an iminium ion intermediate.
Section 3: Key Experimental Protocols
Protocol 1: General Procedure for Lewis Acid-Catalyzed Synthesis of a 3,9-Diazaspiro[5.5]undecane-1,5-dione Derivative
Disclaimer: This is a generalized procedure and should be adapted based on specific substrates and literature precedents.
-
Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Ar), add the N-substituted piperidone derivative (1.0 eq) and the Michael acceptor (e.g., an α,β-unsaturated ester, 1.1 eq) in an anhydrous solvent (e.g., toluene, 0.1 M).
-
Catalyst Addition: Add the anhydrous Lewis acid catalyst (e.g., ZnCl₂, 1.5 eq) portion-wise to the stirred solution.
-
Reaction: Heat the reaction mixture to reflux (or the temperature specified in a relevant procedure, e.g., 80-110°C) using an oil bath.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS every 2-4 hours until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Carefully quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Washing & Drying: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by column chromatography as described in Protocol 2.
Protocol 2: Purification by Column Chromatography with a Basic Modifier
-
Slurry Preparation: Prepare a slurry of silica gel in the starting eluent (e.g., 95:5 Hexane:Ethyl Acetate). Add triethylamine (Et₃N) to the slurry to a final concentration of 1% (v/v).
-
Column Packing: Pack a glass column with the prepared silica slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane (DCM) or the eluent. Adsorb this solution onto a small amount of silica gel, dry it, and carefully load the dried powder onto the top of the packed column.
-
Elution: Begin elution with the starting eluent (e.g., 95:5 Hexane:EtOAc + 1% Et₃N). Gradually increase the polarity of the eluent (e.g., gradient to 70:30 Hexane:EtOAc + 1% Et₃N) to elute the product.
-
Fraction Collection: Collect fractions and analyze them by TLC.
-
Isolation: Combine the pure fractions and remove the solvent and Et₃N under reduced pressure to yield the purified diazaspiro[5.5]undecane.
Section 4: Data Summary Table
The choice of catalyst and solvent can dramatically impact reaction outcomes. The following table provides a conceptual summary based on common findings in the literature.
| Catalyst System | Typical Solvent | Temperature (°C) | Common Issues | Key Advantage |
| ZnCl₂ | Toluene / n-heptane | 80 - 110 | Requires strictly anhydrous conditions.[1] | Cost-effective and readily available.[1] |
| Ti(OiPr)₄ | Dichloromethane | 25 - 40 | Sensitive to moisture, can form gels. | High efficiency for specific intramolecular cyclizations.[8] |
| AuCl / AgOTf | Dioxane / Acetonitrile | 50 - 80 | Higher cost, silver salts are light-sensitive. | Mild conditions, high yields for tandem reactions.[3] |
| p-TSA | Toluene (Dean-Stark) | 110 (reflux) | Can promote elimination or decomposition. | Simple, strong Brønsted acid catalyst. |
References
- Current time information in Le Flore County, US. Google.
-
Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones. (2025). ResearchGate. Retrieved January 1, 2026, from [Link]
-
Optimization of the Reaction Conditions. (n.d.). ResearchGate. Retrieved January 1, 2026, from [Link]
-
Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives. (2025). ResearchGate. Retrieved January 1, 2026, from [Link]
-
Synthesis of substituted 3,9-diazaspiro[5.5]undecanes via spirocyclization of pyridine substrates. (n.d.). LookChem. Retrieved January 1, 2026, from [Link]
- Ahmed, M. G., et al. (2012). A Convenient Synthesis of Substituted Spiro[5.5]Undecanes Using Lewis Acid Catalysts. Dhaka University Journal of Science, 60(1).
-
de Graaf, C., et al. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. PubMed Central. Retrieved January 1, 2026, from [Link]
-
Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno. (n.d.). ePrints Soton. Retrieved January 1, 2026, from [Link]
-
Syntheses and medicinal chemistry of spiro heterocyclic steroids. (2018). PubMed Central. Retrieved January 1, 2026, from [Link]
Sources
- 1. banglajol.info [banglajol.info]
- 2. Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Syntheses and medicinal chemistry of spiro heterocyclic steroids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of substituted 3,9-diazaspiro[5.5]undecanes via spirocyclization of pyridine substrates-Science-Chemical Encyclopedia-lookchem [lookchem.com]
- 8. researchgate.net [researchgate.net]
Purification strategies to remove starting material from diazaspiro products
Welcome to the Technical Support Center for the purification of diazaspiro products. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common purification challenges. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring you can adapt and troubleshoot effectively in your own laboratory settings.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
Troubleshooting Guides
-
Issue 1: Residual Amine Starting Material Detected
-
Issue 2: Residual Aldehyde/Ketone Starting Material Detected
-
Issue 3: Product is an Oil and Fails to Crystallize
-
Issue 4: Poor Separation on Silica Gel Chromatography
-
-
Detailed Experimental Protocols
-
Protocol 1: Amine Scavenging Using an Isocyanate Resin
-
Protocol 2: Aldehyde Scavenging Using a Hydrazide Resin
-
Protocol 3: pH-Based Liquid-Liquid Extraction for Basic Diazaspiro Products
-
Protocol 4: Crystallization via Solvent/Anti-Solvent System
-
-
Reference Tables
-
References
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take to determine the best purification strategy for my diazaspiro product?
A: The initial and most critical step is to analyze the physicochemical properties of your target diazaspiro compound and the unreacted starting materials. Key properties to consider are:
-
Polarity: Assess the relative polarity of your product and starting materials using Thin Layer Chromatography (TLC). This will guide your choice of chromatography conditions.
-
pKa: The basicity of the nitrogen atoms in the diazaspiro core will dictate the feasibility of acid-base extraction techniques.[1][2]
-
Solubility: Determine the solubility of your crude product in a range of common laboratory solvents. This is crucial for selecting appropriate crystallization or chromatography solvents.
-
Thermal Stability: If considering distillation, ensure your compound is stable at the required temperatures.
A logical approach to selecting a purification method is outlined in the decision tree below.
Sources
Validation & Comparative
A Senior Application Scientist's Guide to N-Protection of 1,9-Diazaspiro[5.5]undecane: A Comparative Analysis of Benzyl Carbamate and its Analogs
Introduction: The Rising Prominence of Spirocyclic Scaffolds in Drug Discovery
In the landscape of modern medicinal chemistry, there is a continuous drive towards molecules with greater three-dimensionality. Spirocyclic scaffolds have emerged as privileged structures in this pursuit, offering a rigid yet conformationally defined framework that can significantly enhance pharmacological properties.[1][2] The inherent 3D geometry of spirocycles, such as 1,9-diazaspiro[5.5]undecane, can lead to improved aqueous solubility, metabolic stability, and target-binding selectivity compared to their planar aromatic counterparts.[3] The 1,9-diazaspiro[5.5]undecane core, a recurring motif in bioactive compounds, is of particular interest for its potential in treating a range of disorders, including obesity and pain.[2]
The synthesis of complex molecules incorporating the 1,9-diazaspiro[5.5]undecane scaffold necessitates a robust strategy for the selective protection and deprotection of its two secondary amine functionalities. The choice of the N-protecting group is a critical decision that influences not only the efficiency of individual synthetic steps but also the overall convergence and success of the synthetic route. This guide provides an in-depth, objective comparison of Benzyl 1,9-diazaspiro[5.5]undecane-9-carboxylate, a Cbz-protected derivative, with its commonly used N-protected analogs, namely the tert-Butoxycarbonyl (Boc) and 9-Fluorenylmethyloxycarbonyl (Fmoc) derivatives. This analysis is grounded in established chemical principles and supported by experimental data to empower researchers, scientists, and drug development professionals in making informed decisions for their synthetic endeavors.
Comparative Overview of N-Protecting Groups for 1,9-Diazaspiro[5.5]undecane
The selection of an appropriate N-protecting group for the 1,9-diazaspiro[5.5]undecane core hinges on several factors, including the stability of the protecting group to various reaction conditions, the ease and efficiency of its removal, and its compatibility with other functional groups within the molecule. The Cbz, Boc, and Fmoc groups are all carbamate-based protecting groups, but their distinct deprotection conditions form the basis of orthogonal protection strategies, which are crucial for the selective functionalization of the two amine groups in the spirocyclic scaffold.[1][4]
| Protecting Group | Abbreviation | Structure | Protection Conditions | Deprotection Conditions |
| Benzyloxycarbonyl | Cbz (or Z) | C₇H₇O₂- | Benzyl chloroformate (Cbz-Cl), Base (e.g., NaHCO₃), Solvent (e.g., THF/H₂O)[5] | Catalytic Hydrogenolysis (e.g., H₂/Pd-C) or strong acid[4] |
| tert-Butoxycarbonyl | Boc | (CH₃)₃COCO- | Di-tert-butyl dicarbonate (Boc)₂O, Base (e.g., Et₃N, DMAP), Solvent (e.g., THF, DCM)[5] | Strong Acid (e.g., Trifluoroacetic acid (TFA) in DCM)[6] |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | C₁₅H₁₁O₂- | Fmoc-Cl or Fmoc-OSu, Base (e.g., NaHCO₃), Solvent (e.g., Dioxane/H₂O)[7] | Base (e.g., 20% Piperidine in DMF)[8] |
Performance Comparison: A Deeper Dive
Stability Profile
The stability of the protecting group is a paramount consideration in multi-step synthesis. A robust protecting group must withstand a variety of reaction conditions to which other parts of the molecule are subjected.
-
This compound (Cbz-protected): The Cbz group is renowned for its stability under a wide range of conditions, including acidic and basic environments, making it a reliable choice for complex synthetic routes.[9] However, it is sensitive to catalytic hydrogenation, which is its primary mode of cleavage.[4]
-
tert-Butyl 1,9-diazaspiro[5.5]undecane-9-carboxylate (Boc-protected): The Boc group is stable to basic and nucleophilic conditions, as well as catalytic hydrogenation, rendering it orthogonal to the Cbz group.[4] Its lability in the presence of strong acids is its defining characteristic and primary mode of removal.[6]
-
9-Fluorenylmethyloxycarbonyl-1,9-diazaspiro[5.5]undecane-9-carboxylate (Fmoc-protected): The Fmoc group is stable to acidic conditions and catalytic hydrogenation, providing orthogonality to both Boc and Cbz groups.[7] Its key feature is its lability to basic conditions, typically employing a secondary amine like piperidine for its removal.[8]
The following diagram illustrates the orthogonal nature of these protecting groups, a cornerstone of modern synthetic strategy.
Figure 1: Orthogonal deprotection strategies for Cbz, Boc, and Fmoc protecting groups.
Synthesis and Deprotection: Experimental Considerations
The ease of introduction and removal of a protecting group, along with the yield and purity of the resulting products, are critical performance indicators.
This compound
-
Synthesis: The Cbz group is typically introduced by reacting the free amine of 1,9-diazaspiro[5.5]undecane with benzyl chloroformate (Cbz-Cl) in the presence of a mild base, such as sodium bicarbonate, in a biphasic solvent system like THF and water.[5] This method is generally high-yielding and cost-effective.
-
Deprotection: The most common and mildest method for Cbz cleavage is catalytic hydrogenolysis using hydrogen gas and a palladium catalyst (e.g., 10% Pd/C).[4] An alternative, catalytic transfer hydrogenation, utilizes a hydrogen donor like ammonium formate or cyclohexene, which can be more convenient for laboratories not equipped for high-pressure hydrogenations.[10][11] Strong acids can also cleave the Cbz group, but this method is less common due to its harshness.
tert-Butyl 1,9-diazaspiro[5.5]undecane-9-carboxylate
-
Synthesis: The Boc group is readily installed using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base like triethylamine (Et₃N) or 4-(dimethylamino)pyridine (DMAP) in an aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).[5] These reactions are typically clean and high-yielding.
-
Deprotection: The Boc group is efficiently removed by treatment with a strong acid, most commonly trifluoroacetic acid (TFA) in DCM.[6] The reaction is usually rapid at room temperature, and the volatile byproducts (isobutylene and carbon dioxide) are easily removed.
9-Fluorenylmethyloxycarbonyl-1,9-diazaspiro[5.5]undecane-9-carboxylate
-
Synthesis: The Fmoc group is introduced using 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions, similar to the Cbz and Boc protection methods.[7] Fmoc-OSu is often preferred due to its greater stability and reduced side reactions.[7]
-
Deprotection: The Fmoc group is cleaved under mild basic conditions, most commonly with a 20% solution of piperidine in N,N-dimethylformamide (DMF).[8] The deprotection is rapid and efficient, making it a cornerstone of solid-phase peptide synthesis. However, the dibenzofulvene byproduct can sometimes lead to side reactions if not effectively scavenged by the amine base.[12]
The following diagram outlines a general experimental workflow for the protection and deprotection of the 1,9-diazaspiro[5.5]undecane core.
Figure 2: General experimental workflow for N-protection and deprotection of 1,9-diazaspiro[5.5]undecane.
Detailed Experimental Protocols
To provide actionable insights, the following are representative, detailed protocols for the protection and deprotection of the 1,9-diazaspiro[5.5]undecane scaffold.
Protocol 1: Synthesis of this compound
-
Dissolution: Dissolve 1,9-diazaspiro[5.5]undecane (1.0 eq) in a mixture of THF and water (1:1).
-
Basification: Add sodium bicarbonate (2.5 eq) to the solution and cool to 0 °C in an ice bath.
-
Acylation: Add benzyl chloroformate (1.1 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work-up: Extract the reaction mixture with ethyl acetate. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Deprotection of this compound via Catalytic Transfer Hydrogenation
-
Dissolution: Dissolve this compound (1.0 eq) in methanol.
-
Catalyst Addition: Add 10% Palladium on carbon (10 wt% of the substrate).
-
Hydrogen Donor Addition: Add ammonium formate (5.0 eq) in portions.
-
Reaction: Heat the reaction mixture to reflux and monitor by TLC until completion (typically 1-3 hours).
-
Filtration: Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected product.
Protocol 3: Synthesis of tert-Butyl 1,9-diazaspiro[5.5]undecane-9-carboxylate
-
Dissolution: Dissolve 1,9-diazaspiro[5.5]undecane (1.0 eq) and triethylamine (1.5 eq) in DCM.
-
Acylation: Add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM dropwise to the stirred solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours.
-
Work-up: Wash the reaction mixture with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is often of sufficient purity for subsequent steps, or it can be purified by column chromatography.
Protocol 4: Deprotection of tert-Butyl 1,9-diazaspiro[5.5]undecane-9-carboxylate
-
Dissolution: Dissolve tert-Butyl 1,9-diazaspiro[5.5]undecane-9-carboxylate (1.0 eq) in DCM.
-
Acidification: Add trifluoroacetic acid (10-20 eq) dropwise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Isolation: Concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene to remove residual TFA. The resulting TFA salt can be used directly or neutralized with a base.
Conclusion and Recommendations
The choice between this compound and its N-Boc or N-Fmoc protected analogs is highly dependent on the specific synthetic strategy.
-
This compound (Cbz-protected) is an excellent choice when robustness to a wide range of acidic and basic conditions is required. Its deprotection via catalytic hydrogenolysis is mild and efficient, provided that other functional groups in the molecule are compatible with reductive conditions.
-
tert-Butyl 1,9-diazaspiro[5.5]undecane-9-carboxylate (Boc-protected) is ideal for syntheses that involve base-catalyzed reactions or catalytic hydrogenations. Its facile removal with strong acid makes it a versatile and widely used protecting group.
-
9-Fluorenylmethyloxycarbonyl-1,9-diazaspiro[5.5]undecane-9-carboxylate (Fmoc-protected) offers a distinct advantage in its orthogonality to both Cbz and Boc groups. Its lability to mild basic conditions makes it particularly well-suited for solid-phase synthesis and for molecules containing acid- and reduction-sensitive functionalities.
Ultimately, a thorough understanding of the stability and reactivity of each protecting group, in the context of the overall synthetic plan, will enable the medicinal chemist to strategically employ these valuable building blocks in the construction of novel and complex spirocyclic compounds.
References
-
Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. [Link]
-
Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. [Link]
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Blanco-Ania, D., Heus, R., & Rutjes, F. P. J. T. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Chemistry of Heterocyclic Compounds, 53(8), 827–845. [Link]
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PubMed. (n.d.). Comparative study of methods to couple hindered peptides. [Link]
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Organic Syntheses. (n.d.). tert-butyl tert-butyldimethylsilylglyoxylate. [Link]
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Stack Exchange. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?. [Link]
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ResearchGate. (2008). Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones. [Link]
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. [Link]
-
MDPI. (2020). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. [Link]
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Organic Syntheses. (n.d.). Convenient Synthesis of α-Diazoacetates from α-Bromoacetates and N,N'-Ditosylhydrazine. [Link]
-
ResearchGate. (2000). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as N!-deprotection reagent. [Link]
-
ResearchGate. (2004). Selective Cleavage of Cbz-Protected Amines. [Link]
-
Semantic Scholar. (1995). A New and Convenient Synthesis of 1-Benzyl-1-azaspiro [5.5]-undecan-7-one: A Formal Synthesis of (±)-Perhydrohistrio-nicotoxin. [Link]
-
National Institutes of Health. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. [Link]
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National Institutes of Health. (2022). Sustainable Approaches for the Protection and Deprotection of Functional Groups. [Link]
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Organic Chemistry Portal. (n.d.). tert-Butyl Esters. [Link]
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National Institutes of Health. (2013). Characterization of tunable piperidine and piperazine carbamates as inhibitors of endocannabinoid hydrolases. [Link]
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A Comparative Analysis of the Biological Activity of Diazaspiro[5.5]undecane Derivatives: A Guide for Researchers
The diazaspiro[5.5]undecane scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in engaging a wide array of biological targets. Its rigid, three-dimensional architecture provides a unique framework for the spatial presentation of functional groups, enabling potent and selective interactions with proteins and enzymes. This guide offers a comparative analysis of the biological activities of various diazaspiro[5.5]undecane derivatives, with a focus on their anticancer, antiviral, and neuroprotective properties. We will delve into the experimental data supporting these activities, provide detailed protocols for their evaluation, and explore the underlying mechanisms of action.
Anticancer Activity: Targeting Key Cellular Pathways
Diazaspiro[5.5]undecane derivatives have shown significant promise as anticancer agents, with several compounds exhibiting potent cytotoxicity against various cancer cell lines. The mechanism of action often involves the inhibition of critical enzymes involved in cell cycle regulation and epigenetic modifications.
Comparative Efficacy of Anticancer Derivatives
The anticancer activity of diazaspiro[5.5]undecane derivatives is typically evaluated using in vitro cytotoxicity assays, such as the MTT assay, which measures the metabolic activity of cells as an indicator of their viability. The half-maximal inhibitory concentration (IC50) is a key parameter used to compare the potency of different compounds.
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrazolo[1,5-a][1][2][3]triazine-substituted | Compound 25 | - | ≤ 0.005 (for CDK7 inhibition) | [4] |
| 1,4,9-Triazaspiro[5.5]undecan-2-one | UZH2 (Compound 22) | MOLM-13 (Acute Myeloid Leukemia), PC-3 (Prostate Cancer) | 0.005 (for METTL3 inhibition) | [5] |
| 2,4-Diazaspiro[5.5]undecane-1,5,9-trione | Compound 3a | SK-HEP-1 (Liver Adenocarcinoma) | 112 ± 12 | [6] |
| Phenyl-substituted Diazaspiro Undecane | - | SK-HEP-1 (Liver Adenocarcinoma) | 46.31 µg/ml | [7] |
| p-Fluorophenyl-substituted Diazaspiro Undecane | - | SK-HEP-1 (Liver Adenocarcinoma) | 47.46 µg/ml | [7] |
| Thiophene-substituted Diazaspiro Undecane | - | SK-HEP-1 (Liver Adenocarcinoma) | 109 µg/ml | [7] |
| 5-Methylfuryl-substituted Diazaspiro Undecane | - | SK-HEP-1 (Liver Adenocarcinoma) | 125 µg/ml | [7] |
| 1-Thia-4-azaspiro[4.5]decane | Compound 7 | HCT-116 (Colorectal Carcinoma) | 92.2 nM | [8] |
| 1-Thia-4-azaspiro[4.5]decane | Compound 9 | HCT-116 (Colorectal Carcinoma) | 105.3 nM | [8] |
| 1-Thia-4-azaspiro[4.5]decane | Compound 14 | HCT-116 (Colorectal Carcinoma) | 110.7 nM | [8] |
| 1-Thia-4-azaspiro[4.5]decane | Compound 18 | HCT-116 (Colorectal Carcinoma) | 120.1 nM | [8] |
| 1-Thia-4-azaspiro[4.5]decane | Compound 19 | HCT-116 (Colorectal Carcinoma) | 98.5 nM | [8] |
Note: The conversion of µg/ml to µM depends on the molecular weight of the specific compound, which is not always provided in the source.
Key Molecular Targets and Signaling Pathways
Cyclin-Dependent Kinase 7 (CDK7): CDK7 is a crucial component of the transcription factor TFIIH and acts as a CDK-activating kinase (CAK), playing a dual role in transcription and cell cycle control.[9][10][11] Inhibition of CDK7 can lead to the suppression of cancer cell proliferation. A pyrazolo[1,5-a][1][2][3]triazine derivative containing a 1,9-diazaspiro[5.5]undecane moiety has demonstrated potent CDK7 inhibition with an IC50 value of ≤5 nM.[4]
Caption: CDK7's dual role in transcription and cell cycle control.
Methyltransferase-like 3 (METTL3): METTL3 is the catalytic subunit of the N6-methyladenosine (m6A) methyltransferase complex, which plays a pivotal role in RNA metabolism.[1][12][13] Dysregulation of METTL3 is implicated in various cancers. 1,4,9-Triazaspiro[5.5]undecan-2-one derivatives have been developed as potent and selective METTL3 inhibitors, with the lead compound exhibiting an IC50 of 5 nM.[5]
Caption: METTL3-mediated m6A RNA modification pathway in cancer.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[14][15][16] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
96-well plates
-
Cancer cell line of interest
-
Complete culture medium
-
Diazaspiro[5.5]undecane derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the diazaspiro[5.5]undecane derivatives and incubate for a specified period (e.g., 48 or 72 hours). Include vehicle-treated and untreated control wells.
-
MTT Addition: Remove the treatment medium and add fresh medium containing MTT solution to each well. Incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.
Causality Behind Experimental Choices:
-
The choice of cell line is critical and should be relevant to the cancer type being studied.
-
The incubation time with the compound is chosen to allow for sufficient time for the compound to exert its cytotoxic effects.
-
The use of a solubilization solution is necessary because the formazan crystals are insoluble in aqueous solutions.
Caption: Workflow for the MTT cytotoxicity assay.
Antiviral Activity: A Broad Spectrum of Possibilities
Diazaspiro[5.5]undecane derivatives have also demonstrated promising activity against a range of viruses, including Dengue virus and coronaviruses. Their mechanisms of action can involve targeting viral enzymes essential for replication or interfering with viral entry into host cells.
Comparative Efficacy of Antiviral Derivatives
The antiviral efficacy is often determined using a plaque reduction assay, which measures the ability of a compound to inhibit the formation of viral plaques in a cell monolayer. The half-maximal effective concentration (EC50) is the standard metric for comparison.
| Compound Class | Derivative | Virus | EC50 (µM) | Reference |
| 3-Chlorobenzyl-linked 1,9-diazaspiro[5.5]undecane | SPO-6 (2-methylbenzyl substitution) | Dengue Virus Type 2 (DENV2) | 11.43 ± 0.87 | [17] |
| 3-Chlorobenzyl-linked 1,9-diazaspiro[5.5]undecane | SPO-7 (4-bromobenzyl substitution) | Dengue Virus Type 2 (DENV2) | 14.15 ± 0.50 | [17] |
| 3-Chlorobenzyl-linked 1,9-diazaspiro[5.5]undecane | SPO-13 (4-cyanobenzyl substitution) | Dengue Virus Type 2 (DENV2) | 20.77 ± 1.92 | [17] |
| 1-Thia-4-azaspiro[4.5]decan-3-one | Compound 8n | Human Coronavirus 229E | 5.5 | [18][19] |
| 1-Thia-4-azaspiro[4.5]decan-3-one | Compound 8m | Human Coronavirus 229E | 5.5 - 8.1 | [18] |
| 1-Thia-4-azaspiro[4.5]decan-3-one | Compound 8p | Human Coronavirus 229E | 5.5 - 8.1 | [18] |
| 1-Thia-4-azaspiro[4.5]decan-3-one | Compound 8l | Human Coronavirus 229E | 18 | [18] |
| 1-Thia-4-azaspiro[4.5]decan-3-one | Compound 8k | Human Coronavirus 229E | 28 | [18] |
Key Molecular Targets and Mechanisms
Dengue Virus NS5 Methyltransferase: The Dengue virus non-structural protein 5 (NS5) is a multifunctional enzyme with both methyltransferase (MTase) and RNA-dependent RNA polymerase (RdRp) activities.[2][20][21][22] The MTase domain is responsible for capping the viral RNA genome, a crucial step for viral replication and stability. Docking studies suggest that 3-chlorobenzyl-linked 1,9-diazaspiro[5.5]undecane derivatives may target the NS5-methyltransferase.[17]
Caption: Inhibition of Dengue Virus replication by targeting the NS5 methyltransferase.
Experimental Protocol: Plaque Reduction Assay
The plaque reduction assay is the gold standard for determining the susceptibility of viruses to antiviral drugs.[23][24][25][26][27]
Materials:
-
24- or 48-well plates
-
Susceptible host cell line
-
Virus stock of known titer
-
Culture medium
-
Diazaspiro[5.5]undecane derivatives
-
Overlay medium (e.g., containing carboxymethylcellulose or agarose)
-
Staining solution (e.g., crystal violet)
Procedure:
-
Cell Seeding: Seed host cells in multi-well plates to form a confluent monolayer.
-
Virus and Compound Incubation: Prepare serial dilutions of the antiviral compound and mix with a standardized amount of virus. Incubate this mixture to allow the compound to interact with the virus.
-
Infection: Inoculate the cell monolayers with the virus-compound mixture.
-
Overlay: After an adsorption period, remove the inoculum and add an overlay medium to restrict virus spread to adjacent cells, leading to the formation of localized plaques.
-
Incubation: Incubate the plates for several days to allow for plaque development.
-
Staining and Counting: Fix and stain the cells to visualize the plaques. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction compared to the virus-only control and determine the EC50 value.
Causality Behind Experimental Choices:
-
The use of a confluent cell monolayer is essential to ensure that plaques are clearly visible and countable.
-
The overlay medium is critical to prevent the virus from spreading indiscriminately through the culture medium, which would result in generalized cell death rather than distinct plaques.
Caption: Workflow of the Plaque Reduction Assay.
Neuroprotective Activity: Focus on Anticonvulsant Effects
Certain diazaspiro[5.5]undecane derivatives have been investigated for their neuroprotective properties, particularly their anticonvulsant activity. These compounds are typically evaluated in animal models of seizures.
Comparative Efficacy of Anticonvulsant Derivatives
The anticonvulsant activity is assessed using in vivo models such as the maximal electroshock (MES) seizure test and the subcutaneous pentylenetetrazole (scPTZ) test. The median effective dose (ED50) is determined to quantify the potency of the compounds.
| Compound Class | Derivative | Test Model | ED50 (mg/kg) | Reference |
| Substituted-1,3-diazaspiro[4.5]decan-4-ones | Compound 8w | scPTZ | - | [28] |
| Substituted-1,3-diazaspiro[4.5]decan-4-ones | Compound 8a | MES | - (100% protection at 0.09 mmol/kg) | [28] |
| N-aminophenyl-2-azaspiro[4.4]nonane-1,3-dione | Compound 1j | MES | 76.27 | [29] |
| N-(Pyridine-2-yl) derivative of 2-azaspiro[4.5]decane-1,3-dione | Compound 3i | MES | 17.5 | [30] |
| N-(Pyridine-2-yl) derivative of 2-azaspiro[4.5]decane-1,3-dione | Compound 3s | MES | 22.6 | [30] |
| N-(Pyridine-2-yl) derivative of 2-azaspiro[4.4]nonane-1,3-dione | Compound 3i | scPTZ | 154.1 | [30] |
| N-(Pyridine-2-yl) derivative of 2-azaspiro[4.4]nonane-1,3-dione | Compound 3s | scPTZ | 242.6 | [30] |
Note: A direct ED50 value for compound 8w was not provided in the abstract, but it was stated to be significantly more potent than reference drugs.
Experimental Protocol: Maximal Electroshock (MES) Seizure Test
The MES test is a widely used preclinical model to screen for anticonvulsant drugs that are effective against generalized tonic-clonic seizures.[3][17][31][32][33]
Materials:
-
Rodents (mice or rats)
-
Electroconvulsive shock generator with corneal electrodes
-
Electrode solution (e.g., saline)
-
Diazaspiro[5.5]undecane derivatives
Procedure:
-
Animal Preparation and Dosing: Administer the test compound to the animals at various doses via a suitable route (e.g., intraperitoneal or oral).
-
Electrode Application: At the time of predicted peak effect of the compound, apply corneal electrodes to the animal's eyes, which have been pre-treated with a local anesthetic and saline to ensure good electrical contact.
-
Electrical Stimulation: Deliver a supramaximal electrical stimulus (e.g., 50 mA for 0.2 seconds in mice).
-
Observation: Observe the animal for the presence or absence of a tonic hindlimb extension, which is the endpoint of the seizure. Abolition of this phase is considered protection.
-
Data Analysis: Determine the percentage of animals protected at each dose and calculate the ED50 value using probit analysis.
Causality Behind Experimental Choices:
-
The supramaximal electrical stimulus is designed to induce a maximal seizure in all untreated animals, providing a clear endpoint for evaluating the efficacy of the test compound.
-
The observation of tonic hindlimb extension is a robust and easily quantifiable endpoint that is characteristic of a generalized tonic-clonic seizure.
Caption: Workflow for the Maximal Electroshock (MES) Seizure Test.
Conclusion
The diazaspiro[5.5]undecane scaffold represents a highly versatile platform for the development of novel therapeutic agents. The derivatives discussed in this guide demonstrate significant potential in the fields of oncology, virology, and neurology. The comparative analysis of their biological activities, supported by detailed experimental protocols and mechanistic insights, provides a valuable resource for researchers seeking to explore and expand upon the therapeutic applications of this remarkable chemical entity. Further structure-activity relationship studies and in vivo efficacy evaluations are warranted to advance the most promising candidates towards clinical development.
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A Comparative Guide to the Structure-Activity Relationship of 1,9-Diazaspiro[5.5]undecanes: Modulating Therapeutic Targets Through Strategic Structural Modifications
The 1,9-diazaspiro[5.5]undecane scaffold represents a privileged heterocyclic motif in medicinal chemistry, demonstrating remarkable versatility in engaging a diverse array of biological targets. Its rigid, three-dimensional structure provides a unique framework for the precise spatial orientation of pharmacophoric elements, enabling potent and selective interactions with proteins implicated in a range of pathologies, including metabolic disorders, pain, and neurological conditions. This guide offers an in-depth comparison of the structure-activity relationships (SAR) of 1,9-diazaspiro[5.5]undecane derivatives, drawing upon key studies to elucidate how subtle structural modifications translate into significant changes in biological activity. We will explore the causal relationships behind experimental design and present supporting data to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this important chemical scaffold.
The Architectural Versatility of the 1,9-Diazaspiro[5.5]undecane Core
The 1,9-diazaspiro[5.5]undecane core is a spirocyclic system composed of two fused piperidine rings.[1] A critical observation across numerous studies is that bioactive derivatives of this scaffold are consistently substituted at the N9 position, with further modulation of activity often achieved through substitution at the N1 position.[1] Additionally, the incorporation of a carbonyl group at the C2 position and the fusion of an aromatic or heteroaromatic ring to the core structure are common strategies to enhance biological activity and target specificity.[1]
This guide will focus on the SAR of 1,9-diazaspiro[5.5]undecanes in the context of three distinct and important therapeutic targets:
-
Acetyl-CoA Carboxylase (ACC): A key enzyme in fatty acid synthesis, making it a target for metabolic diseases.
-
Sigma-1 (σ1) and Mu-Opioid (μ) Receptors: A dual-target approach for the development of novel analgesics with potentially improved side-effect profiles.
-
Melanin-Concentrating Hormone Receptor 1 (MCH-R1): A G protein-coupled receptor involved in the regulation of energy homeostasis, a target for obesity.
Targeting Metabolic Disease: Acetyl-CoA Carboxylase (ACC) Inhibition
Inhibitors of acetyl-CoA carboxylase (ACC) are being investigated for the treatment of metabolic diseases such as type 2 diabetes and non-alcoholic fatty liver disease.[1] Extensive research by Menhaji-Klotz and coworkers at Pfizer has explored 3,4-pyrazole-fused 1,9-diazaspiro[5.5]undecan-2-ones as potent ACC inhibitors.[1]
Key Structural Insights for ACC Inhibition
The SAR studies on these compounds reveal several critical determinants of activity:
-
Substitution at N9: The nature of the substituent at the N9 position is a primary driver of potency. Aroyl groups, particularly those containing bicyclic fused heteroaryl moieties, have been shown to be highly effective.[1]
-
Pyrazole Moiety: The fusion of a pyrazole ring to the diazaspiro core is a key feature of this class of inhibitors. The substitution on the pyrazole ring, particularly at the N-2 position, significantly influences both potency and pharmacokinetic properties. A bulky substituent like a tert-butyl group on the pyrazole nitrogen was found to be optimal for ACC inhibition. While increasing the bulk to a tert-pentyl group slightly improved potency, it led to a detrimental increase in clearance in human liver microsomes (HLM).[1]
-
Substitution at N1: Introduction of substituents at the N1 position was explored to improve passive permeability (Papp). However, this modification generally resulted in a significant loss of ACC inhibitory activity.[1]
Comparative Analysis of ACC Inhibitors
The following table summarizes the SAR for a series of 3,4-pyrazole-fused 1,9-diazaspiro[5.5]undecan-2-ones, highlighting the impact of N9 substitution on ACC1 and ACC2 inhibition.
| Compound | N9-Substituent | ACC1 IC50 (nM) | ACC2 IC50 (nM) |
| 1a | 2-Naphthoyl | 67 | - |
| 1b | 6-Quinoxalinoyl | 3.4 | 1.0 |
| 1c | 4-Quinolylcarbonyl | - | - |
| 1d | Indole-6-carbonyl | Similar to 1c | Similar to 1c |
| 1e | Benzofuran-6-carbonyl | Similar to 1c | Similar to 1c |
| 1f | Thieno[3,2-b]pyridine-6-carbonyl | Improved Papp | Improved Papp |
| 1g | Furo[3,2-b]pyridine-6-carbonyl | 7 | 3 |
| 1h | 1H-Pyrrolo[3,2-b]pyridine-6-carbonyl | 11 | 5 |
Data synthesized from a review by Blanco-Ania et al., which references the primary work of Menhaji-Klotz and coworkers.[1]
Experimental Protocol: ACC Inhibition Assay
The activity of ACC inhibitors is typically determined using a biochemical assay that measures the conversion of acetyl-CoA to malonyl-CoA. A common method is a luminescence-based assay that quantifies the amount of ADP produced during the reaction.
Protocol Outline (Luminescence-based):
-
Reagent Preparation:
-
Assay Buffer (e.g., 5x ACC Assay Buffer)
-
ATP solution (e.g., 500 µM)
-
Acetyl-CoA solution (e.g., 2 mM)
-
Sodium Bicarbonate solution (e.g., 1 M)
-
Purified recombinant human ACC1 or ACC2 enzyme
-
Test inhibitor at various concentrations
-
ADP-Glo™ Kinase Assay reagents (for ADP detection)
-
-
Reaction Setup (in a 96-well plate):
-
Add assay buffer, ATP, acetyl-CoA, and sodium bicarbonate to each well.
-
Add the test compound at varying concentrations.
-
Initiate the reaction by adding the ACC enzyme.
-
Incubate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).
-
-
Detection:
-
Stop the enzymatic reaction.
-
Add ADP-Glo™ reagent to convert the ADP produced to ATP.
-
Add the kinase detection reagent to measure the amount of ATP through a luciferase-based reaction, where the light output is proportional to the ADP concentration.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
A Dual-Pronged Approach to Pain Management: σ1 and μ-Opioid Receptor Modulation
The development of dual-acting ligands that target both the sigma-1 (σ1) receptor and the mu-opioid (μ) receptor is a promising strategy for creating potent analgesics with a reduced side-effect profile compared to traditional opioids.[2] Researchers at Esteve have synthesized and evaluated a series of 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives as dual σ1 receptor antagonists and μ-opioid receptor agonists.[2]
Key Structural Determinants for Dual σ1/μ Activity
The exploration of this scaffold has yielded crucial insights into the structural requirements for achieving a balanced dual activity profile:
-
Substitution at N9: A phenethyl group at the N9 position was found to be optimal for high affinity at both receptors.
-
Aryl Group at C4: The nature of the aryl group at the C4 position significantly influences the affinity for both targets. Substituted pyridyl moieties were particularly effective.
-
Substitution at C2: Small alkyl groups at the C2 position were well-tolerated and contributed to the overall favorable profile.
Comparative Analysis of Dual σ1/μ Ligands
The following table presents the binding affinities of representative 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives for the human σ1 and μ-opioid receptors.
| Compound | N9-Substituent | C4-Aryl Group | σ1 Ki (nM) | μ Ki (nM) |
| 2a | Phenethyl | 2-Pyridyl | 15 | 2.3 |
| 2b | Phenethyl | 3-Pyridyl | 12 | 1.8 |
| 2c | Phenethyl | 4-Pyridyl | 21 | 3.5 |
| 2d | 3-Phenylpropyl | 2-Pyridyl | 25 | 4.6 |
| 2e | 4-Phenylbutyl | 2-Pyridyl | 45 | 15 |
Data extracted from Garcia et al., J. Med. Chem. 2020, 63, 5, 2434–2454.[2]
Experimental Protocol: Receptor Binding Assays
The binding affinities of the compounds for the σ1 and μ-opioid receptors are determined through competitive radioligand binding assays.
Sigma-1 (σ1) Receptor Binding Assay:
-
Materials:
-
Membrane preparations from cells expressing the human σ1 receptor (e.g., HEK-293 cells).
-
Radioligand: -pentazocine.
-
Non-specific binding control: Haloperidol.
-
Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4).
-
-
Procedure:
-
In a 96-well plate, incubate the membrane preparation with a fixed concentration of -pentazocine and varying concentrations of the test compound.
-
For non-specific binding, incubate the membranes and radioligand with a high concentration of haloperidol.
-
Incubate at room temperature for a defined period (e.g., 120 minutes).
-
Separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove unbound radioactivity.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 of the test compound from the competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Mu-Opioid (μ) Receptor Binding Assay:
-
Materials:
-
Membrane preparations from cells expressing the human μ-opioid receptor (e.g., CHO-K1 cells).
-
Radioligand: [³H]-DAMGO.
-
Non-specific binding control: Naloxone.
-
Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4).
-
-
Procedure:
-
The procedure is analogous to the σ1 receptor binding assay, with the substitution of the appropriate receptor preparation, radioligand, and non-specific binding control.
-
-
Data Analysis:
-
The data analysis follows the same principles as the σ1 receptor binding assay to determine the Ki value.
-
Targeting Obesity: Melanin-Concentrating Hormone Receptor 1 (MCH-R1) Antagonism
The melanin-concentrating hormone receptor 1 (MCH-R1) is a G protein-coupled receptor that plays a role in the regulation of energy homeostasis, making it an attractive target for the development of anti-obesity therapeutics. While various scaffolds have been explored as MCH-R1 antagonists, the application of the 1,9-diazaspiro[5.5]undecane core in this context is less extensively documented in dedicated SAR studies compared to other targets. However, the structural features of this scaffold make it a plausible candidate for the design of novel MCH-R1 antagonists.
General Pharmacophore for MCH-R1 Antagonists
Existing MCH-R1 antagonists often feature:
-
A basic nitrogen atom.
-
A hydrogen bond acceptor.
-
One or two hydrophobic regions.
The 1,9-diazaspiro[5.5]undecane scaffold, with its two nitrogen atoms and the potential for diverse substitutions, can readily accommodate these pharmacophoric elements.
Comparative Landscape and Future Directions
While a detailed SAR table for a series of 1,9-diazaspiro[5.5]undecane-based MCH-R1 antagonists is not available from the reviewed literature, the principles learned from the ACC and σ1/μ receptor studies can guide future design. The N9 position would be a logical starting point for introducing hydrophobic moieties known to interact with MCH-R1. Further exploration of substitutions on the core and at the N1 position could lead to the discovery of potent and selective MCH-R1 antagonists based on this versatile scaffold.
Experimental Protocol: MCH-R1 Receptor Binding Assay
The affinity of compounds for the MCH-R1 receptor is typically determined using a competitive radioligand binding assay.
-
Materials:
-
Membrane preparations from cells expressing the human MCH-R1 receptor.
-
Radioligand: [¹²⁵I]-MCH.
-
Non-specific binding control: Unlabeled MCH.
-
Assay Buffer: Tris-HCl buffer containing BSA and protease inhibitors.
-
-
Procedure:
-
Incubate the membrane preparation with a fixed concentration of [¹²⁵I]-MCH and varying concentrations of the test compound in a 96-well plate.
-
For non-specific binding, incubate the membranes and radioligand with a high concentration of unlabeled MCH.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Separate bound and free radioligand by filtration through glass fiber filters pre-soaked in a blocking agent like polyethyleneimine.
-
Wash the filters with ice-cold buffer.
-
Measure the radioactivity on the filters using a gamma counter.
-
-
Data Analysis:
-
Calculate the specific binding and determine the IC50 and Ki values as described for the other receptor binding assays.
-
Conclusion
The 1,9-diazaspiro[5.5]undecane scaffold is a testament to the power of privileged structures in drug discovery. Its conformational rigidity and the synthetic accessibility of its derivatives have enabled the development of potent and selective modulators of diverse biological targets. The detailed SAR studies on ACC inhibitors and dual σ1/μ ligands provide a clear roadmap for optimizing interactions with these targets, emphasizing the critical role of substitutions at the N9 position. While the exploration of this scaffold for MCH-R1 antagonism is less mature, the existing knowledge base provides a strong foundation for the rational design of novel compounds. This guide underscores the importance of a systematic and comparative approach to SAR studies, providing the necessary data and experimental context to empower researchers in their quest for novel therapeutics.
References
-
Blanco-Ania, D., Heus, R., & Rutjes, F. P. J. T. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Chemistry of Heterocyclic Compounds, 53(8), 827–845. [Link]
-
Garcia, M., Virgili, M., Alonso, M., Alegret, C., Fernandez, B., Port, A., ... & Almansa, C. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry, 63(5), 2434–2454. [Link]
Sources
Validating the Binding Affinity of the 1,9-Diazaspiro[5.5]undecane Scaffold: A Comparative Guide for Drug Discovery Professionals
In the landscape of modern drug discovery, the precise characterization of a molecule's interaction with its biological target is paramount. This guide provides an in-depth, technical comparison of methodologies for validating the binding affinity of novel compounds, using the promising 1,9-diazaspiro[5.5]undecane scaffold as a central case study. While specific experimental data for Benzyl 1,9-diazaspiro[5.5]undecane-9-carboxylate is not yet publicly available, we will draw upon published data for structurally related analogs to illustrate the validation process and highlight key experimental considerations. This guide is intended for researchers, scientists, and drug development professionals seeking to rigorously assess the potential of new chemical entities.
The 1,9-diazaspiro[5.5]undecane core is a privileged heterocyclic motif that has garnered significant interest for its potential to yield potent and selective ligands for a variety of biological targets, including G protein-coupled receptors (GPCRs) and CNS receptors.[1][2] Notably, derivatives of this scaffold have been investigated as dual-modality agents, for instance, targeting both the µ-opioid receptor (MOR) and the sigma-1 receptor (σ1R), presenting a promising avenue for the development of novel analgesics with potentially improved side-effect profiles.[3]
The Significance of Sigma Receptors as Therapeutic Targets
Sigma receptors, comprising the σ1 and σ2 subtypes, are intracellular chaperone proteins with a wide range of modulatory functions.[4][5] The σ1 receptor, in particular, is implicated in a host of physiological and pathological processes, including pain perception, neuroprotection, and psychiatric disorders.[4] Consequently, ligands that can selectively modulate σ1R activity are of considerable therapeutic interest. The validation of binding affinity is the critical first step in characterizing a compound's potential as a selective σ1R ligand.
Comparative Analysis of Binding Affinity Validation Techniques
The selection of an appropriate biophysical technique to determine binding affinity is a critical decision in the drug discovery workflow. The choice depends on several factors, including the nature of the target protein, the properties of the small molecule, the desired throughput, and the level of detail required for the interaction kinetics. Here, we compare three gold-standard techniques: Radioligand Binding Assays, Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC).
Methodological Comparison
| Technique | Principle | Key Parameters Measured | Advantages | Disadvantages |
| Radioligand Binding Assay | Measures the displacement of a radiolabeled ligand from a receptor by a test compound. | Ki (inhibition constant), IC50 | High sensitivity, well-established for membrane proteins. | Requires radiolabeled compounds, endpoint assay (no kinetic data), potential for artifacts. |
| Surface Plasmon Resonance (SPR) | Detects changes in the refractive index at a sensor surface as a ligand binds to an immobilized analyte. | KD (dissociation constant), kon (association rate), koff (dissociation rate) | Real-time kinetics, label-free, relatively high throughput. | Requires immobilization of one binding partner, potential for mass transport limitations. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change that occurs upon binding of a ligand to a protein in solution. | KD, ΔH (enthalpy), ΔS (entropy), n (stoichiometry) | Label-free, solution-based (no immobilization), provides a complete thermodynamic profile. | Lower throughput, requires larger amounts of protein and compound. |
Experimental Validation of 1,9-Diazaspiro[5.5]undecane Analogs at the Sigma-1 Receptor
A study by Diaz et al. (2019) provides valuable binding affinity data for a series of 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives at the human σ1 receptor.[3] These compounds, which are close structural analogs of our topic scaffold, were evaluated using a competitive radioligand binding assay with -pentazocine as the radioligand in transfected HEK-293 cell membranes.[3]
Comparative Binding Affinity Data
| Compound | Substitution at Position 9 | σ1R Ki (nM) [3] |
| 15ah | Benzyl | 150 |
| 15ai | 4-Fluorobenzyl | 83 |
| 15aj | 2-Phenylethyl | 32 |
| 15an | 3-Phenylpropyl | 14 |
| 15ao | 4-Phenylbutyl | 29 |
| Haloperidol (Reference) | - | 3.2 |
Data extracted from Diaz, J. L., et al. (2019).[3]
These results demonstrate that substitutions at the 9-position of the diazaspiro[5.5]undecane core significantly influence binding affinity for the σ1 receptor. The data suggests that a longer alkyl chain connecting to a phenyl group at this position is favorable for binding, with the 3-phenylpropyl derivative (15an ) exhibiting the highest affinity in this series.[3]
Proposed Experimental Workflow for Validating this compound
Based on the available data for its analogs, we propose a comprehensive workflow to validate the binding affinity of the novel compound, this compound, at the σ1 receptor.
Caption: Proposed experimental workflow for validating the binding affinity of a novel 1,9-diazaspiro[5.5]undecane derivative.
Step-by-Step Methodologies
1. Radioligand Binding Assay (Primary Screen)
-
Objective: To determine the inhibitory constant (Ki) of this compound at the human σ1 receptor.
-
Protocol:
-
Prepare membrane homogenates from HEK-293 cells stably expressing the human σ1 receptor.
-
In a 96-well plate, incubate the membrane homogenates with a fixed concentration of -pentazocine (a selective σ1R radioligand) and a range of concentrations of the test compound.
-
Incubate to allow binding to reach equilibrium.
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantify the radioactivity retained on the filters using liquid scintillation counting.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
2. Surface Plasmon Resonance (SPR) (Secondary Assay for Kinetics)
-
Objective: To determine the kinetic parameters (kon and koff) and the dissociation constant (KD) of the interaction.
-
Protocol:
-
Immobilize the purified human σ1 receptor onto a sensor chip.
-
Flow a series of concentrations of this compound over the sensor surface.
-
Monitor the change in the SPR signal in real-time to observe the association and dissociation phases.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the kon, koff, and KD values.
-
3. Isothermal Titration Calorimetry (ITC) (Orthogonal Assay for Thermodynamics)
-
Objective: To obtain a complete thermodynamic profile of the binding interaction.
-
Protocol:
-
Place a solution of the purified human σ1 receptor in the sample cell of the calorimeter.
-
Titrate a solution of this compound into the sample cell in a series of small injections.
-
Measure the heat released or absorbed after each injection.
-
Plot the heat change against the molar ratio of ligand to protein and fit the data to a binding model to determine the KD, enthalpy (ΔH), entropy (ΔS), and stoichiometry (n) of the interaction.[6][7]
-
Conclusion
The rigorous validation of binding affinity is a cornerstone of successful drug discovery. The 1,9-diazaspiro[5.5]undecane scaffold represents a promising starting point for the design of novel therapeutics, particularly those targeting the sigma-1 receptor. While direct experimental data for this compound is needed, the analysis of its close analogs provides a strong rationale for its investigation. By employing a multi-faceted approach that combines primary screening with orthogonal, in-depth biophysical characterization, researchers can confidently assess the potential of this and other novel compounds, paving the way for the development of next-generation medicines.
References
-
Diaz, J. L., et al. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. ACS Publications. Retrieved from [Link]
-
Center for Macromolecular Interactions. (n.d.). Isothermal Titration Calorimetry (ITC). Retrieved from [Link]
-
Gangireddy, M. S. R., et al. (2022). Discovery of 3-chlorobenzyl-linked 1,9-diazaspiro[5.5]undecane derivatives, a lead for dengue virus type 2 infection. New Journal of Chemistry, 46(3), 1087-1096. Retrieved from [Link]
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Xu, L., et al. (2021). Functional assays to define agonists and antagonists of the sigma-2 receptor. PMC. Retrieved from [Link]
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ResearchGate. (n.d.). Spirocyclic piperidines 1-6 with high r 1 receptor affinity. Retrieved from [Link]
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Wikipedia. (2023, December 22). Sigma-1 receptor. Retrieved from [Link]
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Kurapati, C., et al. (2023). Spiropiperidine Derivatives in Pharmaceutical Drugs: A Review on Synthesis and Biological Activity. BEPLS, 12(11), 363-375. Retrieved from [Link]
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De Koninck, C., et al. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. PMC. Retrieved from [Link]
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Wikipedia. (2023, December 22). Sigma-2 receptor. Retrieved from [Link]
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Brimson, J. M., et al. (2011). Antagonists show GTP-sensitive high-affinity binding to the sigma-1 receptor. PMC. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and sigma receptor binding affinities of 8-azabicyclo[3.2.1]octan-3 alpha-yl and 9-azabicyclo[3.3.1]nonan-3 alpha-yl phenylcarbamates. Retrieved from [Link]
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Sgrignani, J., et al. (2020). Sigma-2 Receptor Ligand Binding Modulates Association between TSPO and TMEM97. MDPI. Retrieved from [Link]
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Glennon, R. A., et al. (1994). Structural Features Important for .sigma.1 Receptor Binding. Journal of Medicinal Chemistry, 37(18), 2828–2835. Retrieved from [Link]
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American Association for Cancer Research. (2013). Abstract 2242: Development of selective irreversible antagonists for sigma-2 receptors. Cancer Research, 73(8_Supplement), 2242. Retrieved from [Link]
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Dolbois, A., et al. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Journal of Medicinal Chemistry, 64(22), 16457–16478. Retrieved from [Link]
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El-Gamal, M. I., et al. (2022). Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies. PubMed Central. Retrieved from [Link]
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PubChem. (n.d.). 5-Benzyl-3,9-diazaspiro[5.5]undecane. Retrieved from [Link]
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Abate, C., et al. (2022). Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands. ACS Chemical Neuroscience, 13(10), 1541–1553. Retrieved from [Link]
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Wikipedia. (2023, December 22). List of cocaine analogues. Retrieved from [Link]
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Niso, M., et al. (2021). Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective. PubMed Central. Retrieved from [Link]
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Spectroscopic Comparison of Benzyl 1,9-diazaspiro[5.5]undecane-9-carboxylate Positional Isomers
An Objective Guide for Researchers
In the landscape of modern drug discovery, spirocyclic scaffolds are of paramount importance due to their inherent three-dimensionality and structural novelty. The 1,9-diazaspiro[5.5]undecane core, in particular, is a privileged heterocycle found in compounds developed for treating obesity, pain, and various central nervous system disorders.[1] The functionalization of this core, typically through N-acylation or N-alkylation, is a critical step in modulating its pharmacological properties.
A common synthetic strategy involves the mono-protection of one of the two secondary amine functionalities. The use of the benzyloxycarbonyl (Cbz) group is a frequent choice for amine protection due to its stability and ease of removal via catalytic hydrogenation.[2][3] However, this mono-protection can result in two distinct positional isomers: one where the Cbz group is attached to the nitrogen distal to the spiro center (N9), and one where it is attached to the nitrogen proximal to the spiro center (N1).
This guide provides a comprehensive spectroscopic comparison of these two key isomers:
-
Isomer A: Benzyl 1,9-diazaspiro[5.5]undecane-9-carboxylate (Hereafter, 9-N-Cbz Isomer )
-
Isomer B: Benzyl 1,9-diazaspiro[5.5]undecane-1-carboxylate (Hereafter, 1-N-Cbz Isomer )
Distinguishing between these isomers is non-trivial but essential for definitive structure elucidation and ensuring the integrity of subsequent synthetic steps. This comparison is based on foundational spectroscopic principles and predictive analysis, offering researchers a robust framework for identifying their target compounds using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Molecular Structures and Analytical Workflow
The fundamental difference between the two isomers lies in the position of the electron-withdrawing Cbz group relative to the spirocyclic carbon (C6). This seemingly minor change induces significant and predictable alterations in the electronic environment of the entire molecule, which are readily detected by modern spectroscopic techniques.
Figure 1: Chemical structures of the two positional isomers.
Our analytical approach is a multi-pronged strategy, leveraging high-resolution data from ¹H NMR, ¹³C NMR, and ESI-MS/MS to build a conclusive and self-validating structural assignment.
Figure 2: Workflow for spectroscopic differentiation.
Comparative ¹H NMR Analysis
Proton NMR serves as the first line of inquiry. The chemical shift of protons, particularly those on carbons alpha to the nitrogen atoms, provides the most direct evidence for the location of the Cbz group. The electron-withdrawing nature of the carbamate deshields adjacent protons, causing them to resonate at a higher frequency (downfield).[4][5]
| Proton Environment | Predicted δ (ppm) - 9-N-Cbz Isomer (A) | Predicted δ (ppm) - 1-N-Cbz Isomer (B) | Rationale for Difference |
| Phenyl (C₆H₅) | ~7.35 (m) | ~7.35 (m) | Environment is identical in both isomers. |
| Benzyl (CH₂) | ~5.15 (s) | ~5.15 (s) | Environment is identical in both isomers. |
| H2 (α to N1) | ~2.8-3.0 (t) | ~3.5-3.7 (t) | Deshielded by the adjacent N-Cbz group in Isomer B. |
| H8, H10 (α to N9) | ~3.4-3.6 (m) | ~2.7-2.9 (m) | Deshielded by the N-Cbz group in Isomer A. |
| H3, H4, H7, H11 | ~1.5-1.8 (m) | ~1.5-1.8 (m) | Minimal change expected for protons distant from the substitution site. |
| Free N-H | ~2.0-2.5 (br s) | ~2.0-2.5 (br s) | Signal is typically broad and may exchange with D₂O. |
Expert Analysis:
The key diagnostic signals are the multiplets corresponding to the protons on the carbons directly attached to the nitrogens.
-
In the 9-N-Cbz isomer , the protons at positions C8 and C10 are alpha to the acylated nitrogen (N9). We predict their signals to appear significantly downfield (e.g., ~3.4-3.6 ppm) compared to the protons at C2 (alpha to the free amine, N1), which would remain upfield (~2.8-3.0 ppm).
-
Conversely, in the 1-N-Cbz isomer , the protons at C2 are alpha to the acylated nitrogen (N1). This will cause a pronounced downfield shift for the H2 signal into the ~3.5-3.7 ppm range. The protons at H8 and H10, now adjacent to a free secondary amine, will resonate further upfield (~2.7-2.9 ppm).
This clear reversal of chemical shifts for the α-protons provides an unambiguous method for distinguishing the two isomers.
Comparative ¹³C NMR Analysis
While ¹H NMR is often sufficient, ¹³C NMR provides confirmatory data, especially regarding the environment of quaternary carbons like the spiro center. The deshielding effect of the Cbz group extends to the carbon skeleton, offering another layer of structural validation.[4]
| Carbon Environment | Predicted δ (ppm) - 9-N-Cbz Isomer (A) | Predicted δ (ppm) - 1-N-Cbz Isomer (B) | Rationale for Difference |
| Carbamate (C=O) | ~155.5 | ~155.5 | Identical functional group. |
| Phenyl (C₆H₅) | ~127-136 | ~127-136 | Identical benzyl group. |
| Benzyl (CH₂) | ~67.0 | ~67.0 | Identical benzyl group. |
| Spiro Carbon (C6) | ~50-52 | ~53-55 | The spiro carbon is beta to the N-Cbz in Isomer B, experiencing a stronger deshielding effect. |
| C2 (α to N1) | ~48-50 | ~42-44 | Shifted downfield due to acylation at N1 in Isomer B. |
| C8, C10 (α to N9) | ~43-45 | ~48-50 | Shifted downfield due to acylation at N9 in Isomer A. |
Expert Analysis:
The most telling signal in the ¹³C NMR spectrum is that of the spiro carbon (C6) .
-
In the 9-N-Cbz isomer , the Cbz group is on N9. The spiro carbon (C6) is gamma (γ) to this substitution (N9-C8-C7-C6). The electronic effect is attenuated over these three bonds.
-
In the 1-N-Cbz isomer , the Cbz group is on N1. The spiro carbon (C6) is beta (β) to this substitution (N1-C2-C6). The inductive effect is significantly stronger over two bonds, leading to a predictable downfield shift of the C6 signal compared to its position in the 9-N-Cbz isomer.
This difference in the spiro carbon chemical shift is a powerful and reliable diagnostic marker.
Comparative Mass Spectrometry (ESI-MS/MS) Analysis
High-resolution mass spectrometry confirms the molecular formula, while tandem MS (MS/MS) reveals structural information through controlled fragmentation. Both isomers possess the same molecular formula (C₁₇H₂₄N₂O₂) and molecular weight (288.38 g/mol ), and will therefore exhibit an identical protonated molecular ion [(M+H)⁺] at m/z 289.19.[6]
The true differentiation lies in their fragmentation patterns, which are dictated by the position of the Cbz group. The most common fragmentation pathway for N-alkyl amines is α-cleavage, where the bond adjacent to the C-N bond is broken.[7][8]
| Ion | Predicted m/z - 9-N-Cbz Isomer (A) | Predicted m/z - 1-N-Cbz Isomer (B) | Origin of Fragment |
| (M+H)⁺ | 289.19 | 289.19 | Protonated Molecular Ion |
| (M+H - C₇H₇)⁺ | 198.12 | 198.12 | Loss of the benzyl radical (less common) |
| (M+H - C₈H₈O₂)⁺ | 153.14 | 153.14 | Loss of benzyloxycarbonyl group |
| Diagnostic Fragment 1 | 173.14 | Not expected | α-cleavage at C7-C8, retaining charge on N9 fragment |
| Diagnostic Fragment 2 | Not expected | 145.13 | α-cleavage at C2-C3, retaining charge on N1 fragment |
Expert Analysis & Predicted Fragmentation Pathways:
The fragmentation will be initiated by protonation, likely at the more basic secondary amine. The subsequent fragmentation (α-cleavage) will occur preferentially to stabilize the resulting cation.
Figure 3: Predicted diagnostic fragmentation pathways.
-
For the 9-N-Cbz isomer , a characteristic fragmentation would involve cleavage of the C7-C8 bond, leading to a stable acylium-type ion with m/z173.14 .
-
For the 1-N-Cbz isomer , the analogous cleavage occurs at the C2-C3 bond. This would generate a distinct fragment ion with m/z145.13 .
The presence of either the m/z 173 or m/z 145 fragment serves as a definitive mass spectrometric fingerprint to identify the isomer.
Standard Experimental Protocols
To ensure reproducibility and accuracy, the following standard operating procedures are recommended.
A. NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the analyte in ~0.6 mL of deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).
-
Instrument: Utilize a 400 MHz (or higher) NMR spectrometer.[9]
-
¹H NMR Acquisition: Acquire spectra with a standard pulse program (e.g., 'zg30'). Set spectral width to ~16 ppm, acquisition time to ~4 seconds, and relaxation delay to 2 seconds. Use 16-32 scans for good signal-to-noise.
-
¹³C NMR Acquisition: Acquire spectra using a proton-decoupled pulse program (e.g., 'zgpg30'). Set spectral width to ~240 ppm. A higher number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to observe the quaternary spiro carbon.
-
Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual solvent peak (CDCl₃: 7.26 ppm) and the ¹³C spectrum accordingly (CDCl₃: 77.16 ppm).
B. Electrospray Ionization Mass Spectrometry (ESI-MS/MS)
-
Sample Preparation: Prepare a dilute solution of the analyte (~10 µg/mL) in a suitable solvent system (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Instrument: Use a triple quadrupole or ion trap mass spectrometer equipped with an ESI source.
-
MS1 Scan: Infuse the sample and acquire a full scan spectrum in positive ion mode (e.g., from m/z 100-500) to confirm the presence of the (M+H)⁺ ion at m/z 289.2.
-
MS/MS Scan: Perform a product ion scan by selecting the m/z 289.2 ion as the precursor. Apply collision-induced dissociation (CID) with an appropriate collision energy (e.g., 15-25 eV) to generate fragment ions.
-
Data Analysis: Analyze the resulting spectrum for the presence of the diagnostic fragment ions (m/z 173.14 for the 9-N-Cbz isomer or m/z 145.13 for the 1-N-Cbz isomer).
Conclusion
While this compound and its 1-N-Cbz positional isomer are structurally similar, their spectroscopic signatures are demonstrably different. A systematic analysis using a combination of ¹H NMR, ¹³C NMR, and MS/MS provides a network of cross-validating data points for unambiguous identification.
-
¹H NMR: Differentiates based on the downfield shift of protons alpha to the acylated nitrogen.
-
¹³C NMR: Differentiates based on the downfield shift of the spiro carbon (C6) in the 1-N-Cbz isomer.
-
MS/MS: Provides definitive fingerprints through unique fragmentation patterns, yielding diagnostic ions at m/z 173 (9-N-Cbz) or m/z 145 (1-N-Cbz).
By following the analytical workflow and comparative data presented in this guide, researchers can confidently and accurately determine the structure of their synthesized intermediates, ensuring the integrity and success of their research endeavors.
References
Sources
- 1. Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijacskros.com [ijacskros.com]
- 3. glaserr.missouri.edu [glaserr.missouri.edu]
- 4. ucl.ac.uk [ucl.ac.uk]
- 5. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 6. appchemical.com [appchemical.com]
- 7. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 9. arkat-usa.org [arkat-usa.org]
A Comparative Guide to the Structural Confirmation of Synthesized Benzyl 1,9-diazaspiro[5.5]undecane-9-carboxylate
A Senior Application Scientist's Field Guide to Ensuring Structural Integrity in Spirocyclic Drug Scaffolds
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of a novel synthesized compound is the bedrock of all subsequent research. This guide provides an in-depth, data-driven comparison of the analytical techniques required to definitively confirm the structure of Benzyl 1,9-diazaspiro[5.5]undecane-9-carboxylate, a key scaffold in modern medicinal chemistry. We will explore the expected experimental outcomes and contrast them with plausible isomeric alternatives, offering a robust framework for structural validation.
The 1,9-diazaspiro[5.5]undecane core is a privileged scaffold in drug discovery, appearing in compounds targeting a range of disorders from obesity and pain to cardiovascular and psychotic conditions.[1] Its rigid, three-dimensional structure provides a unique conformational constraint that can enhance binding affinity and selectivity for biological targets. The title compound incorporates a benzyl carbamate (Cbz) protecting group, a common feature in multi-step syntheses, making its structural verification a critical step in any synthetic campaign.[2][3]
The Synthetic Blueprint: A Plausible Route and Potential Pitfalls
A common and effective strategy for the synthesis of the 1,9-diazaspiro[5.5]undecane core involves the double Michael addition of an amine to a suitable bis-electrophile, followed by cyclization. A plausible synthetic route to this compound is outlined below. This understanding is crucial as it informs the potential impurities and isomeric byproducts that may arise, which we will use as a basis for our comparative analysis.
A likely synthetic approach involves the reaction of benzylamine with two equivalents of a suitable acrylic acid derivative, followed by a Dieckmann condensation and subsequent reduction and protection steps. A more direct route could involve the reaction of a pre-formed piperidone derivative. For the purpose of this guide, we will consider a synthesis involving the key intermediate, N-Cbz-4-piperidone.[4][5]
Visualizing the Synthesis and Potential Isomers
Caption: Plausible synthetic pathway and potential isomeric byproducts.
A Multi-faceted Approach to Structural Verification
No single analytical technique can unequivocally confirm the structure of a complex molecule like this compound. A combination of spectroscopic methods is essential. We will now delve into the expected data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, and compare this with what would be observed for potential isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. For our target compound, we will examine both ¹H and ¹³C NMR, as well as 2D correlation experiments.
Expected ¹H NMR Spectral Data:
The ¹H NMR spectrum of this compound is expected to show distinct signals for the benzyl group, the carbamate-protected piperidine ring, and the unsubstituted piperidine ring.
| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Integration | Key for Confirmation |
| Aromatic (Phenyl) | 7.2-7.4 | Multiplet | 5H | Confirms the presence of the benzyl group. |
| Benzylic CH₂ | ~5.1 | Singlet | 2H | Characteristic of the benzylic protons of the Cbz group. |
| N-H (unsubstituted piperidine) | 1.5-2.5 | Broad Singlet | 1H | Exchangeable with D₂O. Its presence distinguishes it from a fully substituted isomer. |
| CH₂ adjacent to N-Cbz | 3.4-3.6 | Multiplet | 4H | Protons on the Cbz-protected ring. |
| CH₂ adjacent to NH | 2.6-2.8 | Multiplet | 4H | Protons on the unsubstituted piperidine ring. |
| Other piperidine CH₂ | 1.4-1.7 | Multiplet | 8H | Overlapping signals from both piperidine rings. |
Comparison with Isomers:
-
Positional Isomer (e.g., Benzyl 1,7-diazaspiro[5.5]undecane-7-carboxylate): The integration and general regions of the piperidine protons would be similar. However, the specific chemical shifts and coupling patterns of the protons adjacent to the nitrogens would differ due to the change in the spiro-junction. 2D NMR would be crucial to differentiate.
-
Fused-Ring Byproduct: A fused-ring system would have a significantly different ¹H NMR spectrum, likely with fewer, more deshielded protons in the aliphatic region and potentially vinylic protons if elimination occurred.
Expected ¹³C NMR Spectral Data:
The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments.
| Carbon Assignment | Expected Chemical Shift (ppm) | Key for Confirmation |
| Carbonyl (C=O) of Carbamate | ~155 | Confirms the presence of the carbamate. |
| Aromatic (Phenyl) | 127-137 | Multiple signals confirming the benzyl group. |
| Benzylic CH₂ | ~67 | Characteristic of the benzylic carbon of the Cbz group. |
| Spirocenter (Quaternary C) | 50-60 | A key signal, its presence is crucial for confirming the spirocyclic nature. Will be absent in a fused-ring isomer. |
| CH₂ adjacent to N-Cbz | 40-50 | Carbons of the protected piperidine ring. |
| CH₂ adjacent to NH | 45-55 | Carbons of the unprotected piperidine ring. |
| Other piperidine CH₂ | 20-40 | Signals for the remaining methylene carbons. |
Comparison with Isomers:
-
Positional Isomer: The number of signals would be the same, but the chemical shifts of the spirocenter and the carbons in the piperidine rings would be subtly different.
-
Fused-Ring Byproduct: The number of signals and their chemical shifts would be drastically different, with the absence of a quaternary spirocenter signal being a key indicator.
2D NMR Experiments for Unambiguous Confirmation:
-
COSY (Correlation Spectroscopy): Will show correlations between adjacent protons, allowing for the tracing of the connectivity within each piperidine ring.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon, confirming the assignments made from the 1D spectra.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment. It shows correlations between protons and carbons that are 2-3 bonds away. Key HMBC correlations to look for are:
-
From the benzylic protons (~5.1 ppm) to the carbamate carbonyl carbon (~155 ppm).
-
From the protons on the carbons adjacent to the spirocenter to the spiro-carbon itself. This unequivocally confirms the spirocyclic junction.
-
Visualizing Key HMBC Correlations
Caption: Key HMBC correlations for structural confirmation.
Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern
Mass spectrometry provides the molecular weight of the compound and valuable structural information through its fragmentation pattern.
Expected Mass Spectrum:
-
Molecular Ion (M+•) or Protonated Molecule ([M+H]⁺): For this compound (C₁₇H₂₄N₂O₂), the expected exact mass for the protonated molecule is approximately 289.1916 m/z. High-resolution mass spectrometry (HRMS) should confirm this to within a few parts per million.
-
Key Fragmentation Pathways:
-
Loss of the benzyl group: A prominent peak corresponding to the loss of a benzyl radical (C₇H₇•, 91 Da) or a tropylium ion (C₇H₇⁺, 91 m/z) is expected.
-
Loss of the benzyloxycarbonyl group: Fragmentation leading to the loss of the entire Cbz group.
-
Cleavage of the piperidine rings: Characteristic fragmentation patterns of piperidine rings will be observed, often involving the loss of ethylene or propylene fragments.
-
Comparison with Isomers:
-
Positional Isomer: Will have the same molecular weight. The fragmentation pattern may be subtly different, but this can be difficult to interpret without authentic standards.
-
Fused-Ring Byproduct: May have a different molecular weight if it is formed through a condensation or rearrangement reaction that involves the loss of a small molecule. Even if it is isomeric, the fragmentation pattern will be significantly different due to the more rigid, fused-ring structure.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a quick and simple method to confirm the presence of key functional groups.
Expected IR Absorption Bands:
| Functional Group | Expected Absorption Range (cm⁻¹) | Significance |
| N-H Stretch (secondary amine) | 3300-3500 (weak to medium, sharp) | Confirms the presence of the unsubstituted piperidine ring.[6] |
| C=O Stretch (carbamate) | 1680-1700 (strong) | A very strong and characteristic band for the carbamate carbonyl.[7] |
| C-N Stretch | 1020-1250 | Confirms the presence of the amine functionalities.[6] |
| Aromatic C-H Stretch | >3000 | Indicates the presence of the benzyl group. |
| Aliphatic C-H Stretch | <3000 | Confirms the presence of the piperidine rings. |
Comparison with Isomers:
-
Positional Isomer: The IR spectrum will be very similar and likely indistinguishable from the target compound.
-
Fused-Ring Byproduct: The N-H stretch would likely be absent. The fingerprint region (below 1500 cm⁻¹) would also be significantly different.
Experimental Protocols
A detailed experimental protocol for each analytical technique is crucial for reproducibility and obtaining high-quality data.
Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound in 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
¹H NMR Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.
-
2D NMR Acquisition: Acquire COSY, HSQC, and HMBC spectra using standard pulse programs. Optimize the acquisition and processing parameters for the expected chemical shift ranges.
Protocol for Mass Spectrometry (LC-MS)
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Chromatographic Separation: Use a C18 reverse-phase column with a gradient of water and acetonitrile (both with 0.1% formic acid for positive ion mode) to introduce the sample into the mass spectrometer.
-
Mass Spectrometric Analysis: Use an electrospray ionization (ESI) source in positive ion mode. Acquire a full scan spectrum to identify the protonated molecule. Perform tandem MS (MS/MS) on the parent ion to observe the fragmentation pattern.
Protocol for Infrared (IR) Spectroscopy
-
Sample Preparation: For a solid sample, prepare a KBr pellet or use an attenuated total reflectance (ATR) accessory. For an oil, a thin film can be prepared between two salt plates.
-
Data Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
Conclusion: A Self-Validating System for Structural Confirmation
By employing a combination of ¹H, ¹³C, and 2D NMR spectroscopy, high-resolution mass spectrometry, and infrared spectroscopy, a self-validating system for the structural confirmation of this compound can be established. The key lies not just in observing the expected signals, but in the careful comparison of the obtained data with that predicted for plausible isomeric byproducts. The definitive evidence for the spirocyclic core comes from the observation of the quaternary carbon in the ¹³C NMR spectrum and the crucial long-range correlations in the HMBC spectrum. This rigorous, multi-faceted approach ensures the structural integrity of the synthesized molecule, providing a solid foundation for its further investigation and application in drug discovery.
References
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Green and Convenient Protocol for the Chemoselective N-Benzyloxycarbonylation of Amines in Water. Organic Chemistry International, 2013. [URL: [Link]]
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1H- and 13C-NMR for - The Royal Society of Chemistry. [URL: [Link]]
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Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. RSC Advances, 2017. [URL: [Link]]
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A new, efficient, simple and catalyst-free chemoselective N-Fmoc protection of various amines, using ultrasound irradiation. Semantic Scholar, 2015. [URL: [Link]]
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Protected Amine Labels: A Versatile Molecular Scaffold for Multiplexed Nominal Mass and Sub-Da Isotopologue Quantitative Proteomic Reagents. Analytical Chemistry, 2013. [URL: [Link]]
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IR: amines. University of Colorado Boulder. [URL: [Link]]
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Dynamic Kinetic Control Enables Nickel-Catalyzed Enantioconvergent C(sp3)–O Coupling. Journal of the American Chemical Society, 2023. [URL: [Link]]
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Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones. ResearchGate. [URL: [Link]]
-
Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. [URL: [Link]]
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A Convenient Synthesis of Substituted Spiro[5.5]Undecanes Using Lewis Acid Catalysts. Dhaka University Journal of Science, 2012. [URL: [Link]]
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Infrared Spectroscopy. Illinois State University. [URL: [Link]]
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Basic 1H- and 13C-NMR Spectroscopy. Elsevier, 2005. [URL: [Link]]
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Infrared (IR) Spectroscopy. [URL: [Link]]
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1,7-Dioxaspiro(5.5)undecane - Optional[13C NMR] - Chemical Shifts - SpectraBase. [URL: [Link]]
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VI. 1H and 13C NMR Spectra - The Royal Society of Chemistry. [URL: [Link]]
-
Cbz-Protected Amino Groups - Organic Chemistry Portal. [URL: [Link]]
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2,9-Diazaspiro[5.5]undecane-9-carboxamide | C10H19N3O | CID 153815771 - PubChem. [URL: [Link]]
-
LC-MS/MS parameters for the analysis of CBZ and its... | Download Table - ResearchGate. [URL: [Link]]
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Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno - ePrints Soton. [URL: [Link]]
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Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - RSC Publishing. [URL: [Link]]
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An Update on the Synthesis of Pyrrolo[2][7]benzodiazepines - MDPI. [URL: [Link]]
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A facile synthesis of benzyl-α, β-unsaturated carboxylic esters - Arkivoc. [URL: [Link]]
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Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Advances, 2022. [URL: [Link]]
-
Synthesis of Piperidones by MCR - ResearchGate. [URL: [Link]]
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tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate | C14H26N2O2 - PubChem. [URL: [Link]]
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Synthesis of New Polyheterocyclic Pyrrolo[3,4-b]pyridin-5-ones via an Ugi-Zhu/Cascade/Click Strategy - MDPI. [URL: [Link]]
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A Senior Application Scientist's Guide to Benchmarking the Purity of Benzyl 1,9-diazaspiro[5.5]undecane-9-carboxylate
Introduction: The Imperative of Purity in Spirocyclic Scaffolds
In the landscape of modern drug discovery, spirocyclic scaffolds are prized for their ability to confer novel three-dimensional topologies, leading to improved potency and optimized physicochemical properties. Benzyl 1,9-diazaspiro[5.5]undecane-9-carboxylate is a vital building block, offering a rigid core with versatile synthetic handles for library development.[1][2] However, the biological activity and toxicological profile of any resulting compound are inextricably linked to the purity of this starting material. Undetected impurities, such as diastereomers, regioisomers, residual starting materials, or by-products, can lead to misleading structure-activity relationship (SAR) data, failed clinical trials, and significant delays in development.
This guide provides an in-depth comparison of the primary analytical techniques for determining the purity of this compound. We will move beyond mere protocols to explain the scientific rationale behind methodological choices, ensuring that researchers can not only replicate these experiments but also adapt them to their unique challenges. We will compare High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR), providing the necessary frameworks for a robust, orthogonal approach to purity validation.
The Analytical Challenge: Unpacking the Molecule
The structure of this compound presents a unique set of analytical considerations:
-
Spirocyclic Core: A rigid, non-planar structure that can give rise to stereoisomers.
-
Two Nitrogen Centers: One is a secondary amine, and the other is protected as a benzyl carbamate. These have different basicities and chemical reactivities.
-
Benzyl Carbamate Group: This group provides a strong chromophore, ideal for UV-based detection in HPLC, but it can be thermally labile, posing a challenge for GC-based methods.
-
Lack of Volatility: As a moderately sized molecule with polar functional groups, its suitability for GC analysis must be carefully evaluated.
A successful purity assessment strategy must be capable of separating the parent compound from structurally similar impurities and providing an accurate, quantitative measure of its concentration.
Method 1: High-Performance Liquid Chromatography (HPLC-UV)
HPLC is the workhorse of pharmaceutical purity analysis, offering high-resolution separation of non-volatile compounds.[3][] For this molecule, the benzyl group's aromaticity makes UV detection a highly sensitive and straightforward choice.
Causality Behind Experimental Choices:
-
Reverse-Phase (RP-HPLC): The C18 stationary phase is chosen for its hydrophobic nature, which effectively retains the molecule based on its overall hydrophobicity, allowing for separation from more polar or less polar impurities.
-
Acidified Mobile Phase: The use of 0.1% Trifluoroacetic Acid (TFA) in the mobile phase is critical.[3] It protonates the basic secondary amine, ensuring a single ionic state and preventing peak tailing, which leads to sharper, more symmetrical peaks and improved resolution.
-
Gradient Elution: A gradient from a high-aqueous to a high-organic mobile phase ensures that impurities with a wide range of polarities can be eluted and detected within a reasonable timeframe.[3]
Detailed Experimental Protocol: RP-HPLC
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, column oven, and gradient pump.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 95% B
-
25-30 min: 95% B
-
30-31 min: 95% to 20% B
-
31-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection: UV at 210 nm and 254 nm. The 210 nm wavelength provides general detection, while 254 nm is more specific to the aromatic ring.
-
Sample Preparation: Accurately weigh ~5 mg of the compound and dissolve in 5 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution. Further dilute as needed.
-
Purity Calculation: Purity is determined by the area percent method:
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
Visual Workflow: HPLC Purity Analysis
Caption: Experimental workflow for HPLC-UV purity analysis.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds. While the target molecule's benzyl carbamate group raises concerns about thermal stability, a carefully optimized GC method can provide valuable orthogonal data.
Causality Behind Experimental Choices:
-
Injector Temperature: A lower-than-typical injector temperature (e.g., 250 °C) is selected to minimize the risk of on-column degradation of the benzyl carbamate protecting group.[5]
-
Column Choice: A low-polarity HP-5MS column is used, which separates compounds primarily based on their boiling points and is robust enough for general-purpose screening.[5]
-
Mass Spectrometry Detection: MS provides not only quantification but also mass information, which is invaluable for tentatively identifying impurities based on their fragmentation patterns.[6] This is a significant advantage over HPLC-UV.
Detailed Experimental Protocol: GC-MS
-
Instrumentation: A GC system coupled to a Mass Spectrometer (e.g., a quadrupole detector).
-
Column: HP-5MS (or equivalent), 30 m x 0.25 mm x 0.25 µm.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL with a 50:1 split ratio.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 min.
-
Ramp: 20 °C/min to 300 °C.
-
Hold: 5 min at 300 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Energy: 70 eV.
-
Mass Range: 40-550 m/z.
-
Sample Preparation: Prepare a ~1 mg/mL solution in a suitable solvent like Dichloromethane or Ethyl Acetate.
-
Purity Calculation: Purity is typically estimated from the Total Ion Chromatogram (TIC) using the area percent method, similar to HPLC.
Visual Workflow: GC-MS Purity Analysis
Caption: Experimental workflow for GC-MS purity analysis.
Method 3: Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR stands apart as a primary analytical method, capable of determining the absolute purity of a sample without the need for a specific reference standard of the analyte itself.[7][8][9] It relies on the principle that the NMR signal area is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a unique proton signal from the analyte to that of a certified internal standard of known purity, one can calculate a highly accurate mass/mass (w/w) purity.[8]
Causality Behind Experimental Choices:
-
Internal Standard Selection: A standard like Maleic Anhydride or 1,4-Dinitrobenzene is chosen because it is stable, non-volatile, has sharp signals that do not overlap with the analyte's signals, and has a known high purity.
-
Relaxation Delay (d1): A long relaxation delay (e.g., 30-60 seconds) is crucial to ensure that all protons have fully relaxed back to their equilibrium state before the next pulse. This is essential for accurate integration and is a key parameter for quantitative analysis.[7]
-
Signal Selection: Unique, well-resolved signals in the analyte's spectrum (e.g., the benzylic CH₂ protons or aromatic protons) are chosen for integration to avoid interference from impurities.
Detailed Experimental Protocol: ¹H-qNMR
-
Instrumentation: A high-field NMR spectrometer (≥400 MHz).
-
Internal Standard (IS): Maleic Anhydride (Certified Reference Material).
-
Sample Preparation:
-
Accurately weigh ~10-15 mg of this compound into a vial.
-
Accurately weigh ~5-8 mg of the internal standard into the same vial.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d₆).
-
-
NMR Acquisition Parameters:
-
Pulse Program: Standard 1D proton experiment (e.g., 'zg30').
-
Number of Scans (ns): 16 or 32 (for good signal-to-noise).
-
Relaxation Delay (d1): 45 seconds.
-
Acquisition Time (aq): ≥ 3 seconds.
-
-
Data Processing:
-
Apply Fourier transform, phase correction, and baseline correction.
-
Carefully integrate a well-resolved signal from the analyte (Int_Analyte) and a signal from the internal standard (Int_IS).
-
-
Purity Calculation:
-
Purity (w/w %) = (Int_Analyte / Int_IS) x (N_IS / N_Analyte) x (MW_Analyte / MW_IS) x (W_IS / W_Analyte) x Purity_IS
-
Where: N = Number of protons for the integrated signal, MW = Molecular Weight, W = Weight, Purity_IS = Purity of the Internal Standard.
-
Visual Workflow: qNMR Purity Analysis
Caption: Experimental workflow for absolute purity determination by qNMR.
Comparative Analysis and Data Interpretation
No single method is sufficient for a comprehensive purity assessment. An orthogonal approach, using at least two mechanistically different techniques, is the gold standard.[7][8]
| Feature | HPLC-UV | GC-MS | Quantitative NMR (qNMR) |
| Principle | Chromatographic separation based on polarity. | Chromatographic separation based on volatility/boiling point. | Molar response of nuclei in a magnetic field. |
| Selectivity | High for chromophoric impurities. | High for volatile impurities; provides mass data. | High spectral resolution; distinguishes structurally similar compounds. |
| Sensitivity | High (ng to pg range). | Very high (pg to fg range). | Lower (µg to mg range).[9] |
| Quantitation | Relative (Area %). Requires a specific reference standard for absolute quantitation. | Relative (Area % from TIC). Prone to response factor variability. | Absolute (w/w %) . A primary method not requiring an analyte-specific standard.[9] |
| Impurity ID | Tentative, based on retention time. | Good, based on mass fragmentation patterns. | Excellent, provides full structural information on detected impurities.[10] |
| Limitations | Blind to non-chromophoric impurities. Relative quantitation. | Potential for thermal degradation of the analyte. Not suitable for non-volatile impurities. | Lower sensitivity. Requires high-purity internal standard and careful parameter optimization. |
Illustrative Purity Data for a Single Batch
| Analytical Method | Purity (%) | Impurities Detected (Identity & %) | Scientist's Notes |
| HPLC-UV | 99.4% | Impurity A (0.3%), Impurity B (0.1%), Unknown (0.2%) | High purity by area percent. Impurities A and B have UV spectra similar to the parent, suggesting related structures. |
| GC-MS | 98.9% | Benzyl Alcohol (0.5%), Unprotected Diamine (0.6%) | Detects volatile impurities from synthesis. A small peak consistent with thermal degradation of the parent was also observed. |
| ¹H-qNMR | 98.2% | Residual Ethyl Acetate (0.7% w/w), Unidentified aliphatic signals (approx. 0.5%) | Provides the true mass purity. Detects residual solvent and other non-chromophoric impurities invisible to HPLC-UV. |
This hypothetical data illustrates a crucial point: HPLC may overestimate purity by failing to detect impurities that lack a UV chromophore (like residual solvents or certain aliphatic by-products).[7] qNMR provides the most accurate assessment of absolute purity, accounting for all proton-containing species in the sample.
Benchmarking Against an Alternative: The Boc-Protected Analogue
A common alternative to the benzyl-carbamate protecting group is the tert-butyloxycarbonyl (Boc) group, as seen in tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate.[11][12] Benchmarking the purity of this analogue would require a modified analytical strategy:
-
HPLC: The Boc-protected compound lacks a strong UV chromophore. Therefore, UV detection at low wavelengths (e.g., <210 nm) would be necessary but less specific. Alternative detection methods like Evaporative Light Scattering (ELSD) or Charged Aerosol Detection (CAD) would be superior choices.
-
GC-MS: The Boc group is notoriously more thermally labile than the Cbz group. Analysis by GC-MS would be highly challenging and likely lead to significant degradation, making it an unsuitable method.
-
qNMR: This method remains the ideal choice, as it is independent of the compound's optical properties and thermal stability.
Conclusion and Recommendations
For the robust and reliable purity benchmarking of This compound , a multi-faceted approach is essential.
-
Routine Quality Control: RP-HPLC-UV is the recommended method for routine analysis, release testing, and stability studies due to its high throughput, sensitivity, and resolving power for related substances.
-
Impurity Identification: GC-MS serves as a valuable orthogonal technique to screen for volatile impurities and starting materials that may be missed by HPLC. Its primary strength lies in the structural information provided by mass spectrometry.
-
Reference Standard Certification: Quantitative ¹H-NMR is the definitive method for establishing the absolute purity of a reference standard or a new batch of material. It is the only technique discussed that provides a true mass purity value, accounting for all proton-bearing impurities, including residual solvents and non-chromophoric materials.
By integrating these three techniques, researchers and drug development professionals can build a comprehensive purity profile, ensuring the quality and integrity of their chemical matter and the reliability of their scientific outcomes.
References
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Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. [Link]
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Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. PubMed Central. [Link]
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Servín, F. A., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Redalyc. [Link]
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Li, Y., et al. (2022). Chirality Sensing of N-Heterocycles via 19F NMR. PubMed Central. [Link]
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Servín, F. A., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. SciELO México. [Link]
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Silva, A. M. S., et al. (2007). Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. [Link]
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Cushman, M., et al. (2014). Absolute Quantitative H-1 NMR Spectroscopy for Compound Purity Determination. ResearchGate. [Link]
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Servín, F. A., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. ResearchGate. [Link]
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Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Moravek, Inc.. [Link]
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Lee, S., et al. (2021). GC-MS Analysis with In Situ Derivatization for Managing Toxic Oxidative Hair Dye Ingredients in Hair Products. MDPI. [Link]
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Raulf-Heimsoth, M., et al. (2011). The GC-MS analysis of isocyanate diamine-metabolites. ResearchGate. [Link]
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de la Torre, M. C., & Gotor-Fernández, V. (2019). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. PubMed Central. [Link]
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CP Lab Safety. (n.d.). benzyl 2, 9-diazaspiro[5.5]undecane-9-carboxylate, min 97%, 250 mg. CP Lab Safety. [Link]
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Darsaraee, M., et al. (2025). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. ResearchGate. [Link]
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Nelson, A., et al. (2022). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. Chemical Communications. [Link]
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Reymond Group. (2025). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. Reymond Research Group. [Link]
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PubChemLite. (n.d.). 3,9-diazaspiro(5.5)undecane-2,4-dione, 9-benzyl-3-(2-(3-indolyl)ethyl)-. PubChemLite. [Link]
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Sense Chemicals. (n.d.). Tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate. Sense Chemicals. [Link]
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A Senior Application Scientist's Guide to Cross-Reactivity Studies of Diazaspiro[5.5]undecane-Based Compounds
For researchers, scientists, and drug development professionals, understanding the selectivity of a therapeutic candidate is paramount. The diazaspiro[5.5]undecane scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of compounds targeting a wide array of biological systems.[1][2] This guide provides an in-depth comparison of various diazaspiro[5.5]undecane-based compounds, with a specific focus on elucidating and evaluating their cross-reactivity profiles. We will delve into the causality behind experimental choices and provide actionable protocols for robust cross-reactivity assessment.
The Diazaspiro[5.5]undecane Core: A Versatile Scaffold
The diazaspiro[5.5]undecane framework, characterized by two piperidine rings spiro-fused at a single carbon atom, offers a three-dimensional architecture that has proven fruitful for interacting with diverse biological targets.[1] Modifications to this core, including the position of the nitrogen atoms (e.g., 1,9-diazaspiro[5.5]undecane, 3,9-diazaspiro[5.5]undecane), the addition of functional groups, and the fusion of aromatic rings, have led to the development of compounds with distinct pharmacological profiles.[1][3] These compounds are being investigated for the treatment of obesity, pain, inflammation, psychotic disorders, and even as immunomodulatory agents.[1][3]
Caption: A typical experimental workflow for cross-reactivity screening.
Detailed Experimental Protocols
Principle: This competitive binding assay measures the ability of the test compound to displace a known radiolabeled ligand from its receptor. A broad panel of receptors relevant to the therapeutic area and potential off-targets should be selected.
Step-by-Step Methodology:
-
Preparation of Cell Membranes: Obtain or prepare cell membranes expressing the receptor of interest. Homogenize the cells in a suitable buffer (e.g., Tris-HCl) and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, the radiolabeled ligand (e.g., [3H]-(+)-pentazocine for σ1R), and the test compound at various concentrations. [4]Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand).
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow the binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filter mats in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition of radioligand binding by the test compound at each concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Principle: Once an off-target interaction is confirmed through binding assays, it is crucial to determine if the compound acts as an agonist, antagonist, or allosteric modulator at that receptor.
Example: Calcium Mobilization Assay for G-Protein Coupled Receptors (GPCRs)
-
Cell Culture: Culture cells stably expressing the off-target GPCR in a 96- or 384-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition:
-
Agonist Mode: Add the test compound at various concentrations and measure the change in fluorescence over time using a plate reader (e.g., FLIPR or FlexStation). An increase in fluorescence indicates calcium mobilization and an agonistic effect.
-
Antagonist Mode: Pre-incubate the cells with the test compound at various concentrations. Then, add a known agonist for the receptor and measure the fluorescence change. A decrease in the agonist-induced signal indicates an antagonistic effect.
-
-
Data Analysis: Plot the change in fluorescence against the compound concentration to generate dose-response curves and determine EC50 (for agonists) or IC50 (for antagonists) values.
Principle: For compounds that may be monitored in a clinical setting or for assessing potential interference in diagnostic tests, evaluating cross-reactivity in immunoassays is essential. [5][6] Step-by-Step Methodology:
-
Obtain Drug-Free Matrix: Use a drug-free matrix (e.g., urine, serum) as a negative control. [6]2. Spike Samples: Spike the drug-free matrix with the diazaspiro[5.5]undecane-based compound and any known metabolites at various concentrations. [6]3. Immunoassay Analysis: Analyze the spiked samples using a commercially available immunoassay for a structurally related or commonly tested drug class (e.g., opioids, amphetamines). [6]4. Determine Cross-Reactivity: The concentration of the test compound that produces a positive result in the immunoassay is determined. The percent cross-reactivity can be calculated as: (Concentration of target drug at cutoff / Concentration of cross-reactant at cutoff) x 100
Conclusion
The diazaspiro[5.5]undecane scaffold represents a highly versatile platform for the design of novel therapeutics. However, this versatility necessitates a rigorous evaluation of selectivity and cross-reactivity to ensure the development of safe and effective drugs. By implementing a systematic screening cascade, including broad panel binding assays, secondary functional assays, and, where appropriate, immunoassay cross-reactivity studies, researchers can build a comprehensive understanding of a compound's pharmacological profile. The experimental protocols detailed in this guide provide a robust framework for these critical investigations, enabling informed decision-making in the drug discovery and development process.
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Tasso, B., Catto, M., & Carotti, A. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. RSC Advances, 7(59), 37247-37269. [Link]
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Montilla-García, Á., et al. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry, 63(5), 2434–2454. [Link]
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Montilla-García, Á., et al. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. ACS Publications. [Link]
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A new methodology has been developed for the synthesis of 2,4-Diazaspiro[5.5]undecane-1,3,5,9-tetraones spiro-heterocyclic derivatives... (2014). ResearchGate. [Link]
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A one-pot synthesis of 3, 3-Dimethyl-7, 11-diphenyl-spiro [2][2]undecane-1, 5, 9-triones 4a-c has been achieved... (n.d.). International Journal of ChemTech Research. [Link]
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Hansen, M., et al. (n.d.). Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno. ePrints Soton. [Link]
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Structure-Activity studies of 3,9- Diazaspiro[5.5]undecane-based γ-Aminobutyric Acid Type A Receptor Antagonists. (n.d.). ePrints Soton. [Link]
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Cross-reactivity Between B. Burgdorferi and Other Spirochetes Affects Specificity of Serotests for Detection of Antibodies to the Lyme Disease Agent in Dogs. (1994). PubMed. [Link]
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A Senior Application Scientist's Guide to the Synthesis of Diazaspiro[5.5]undecane Cores
Introduction: The Strategic Value of the Diazaspiro[5.5]undecane Scaffold
In the landscape of medicinal chemistry, the diazaspiro[5.5]undecane framework stands out as a privileged scaffold. Its rigid, three-dimensional structure provides a unique topographical presentation of functional groups, enabling precise interactions with biological targets while often improving physicochemical properties like solubility and metabolic stability. Many natural products, including alkaloids and terpenoids, feature spirocyclic systems, and synthetic analogues have demonstrated potent activity as receptor antagonists and enzyme inhibitors, finding use in treatments for pain, depression, inflammation, and anxiety.[1]
This guide offers a comparative analysis of the principal synthetic strategies for constructing various diazaspiro[5.5]undecane cores. As a senior application scientist, my objective is not merely to list protocols but to dissect the underlying chemical logic, empowering researchers to make strategic decisions based on the desired isomeric core, substitution patterns, and stereochemical complexity. We will explore convergent routes that build the spirocenter from distinct fragments and cyclization-based strategies that form the second ring onto a pre-existing piperidine scaffold.
The Isomeric Landscape of Diazaspiro[5.5]undecanes
The diazaspiro[5.5]undecane system consists of two piperidine rings joined by a single quaternary carbon atom (the spirocenter). The relative positions of the two nitrogen atoms define the constitutional isomer, a critical factor that dictates the overall shape and biological activity of the molecule. The choice of synthetic route is therefore fundamentally tied to the target isomer.
Figure 1: General structure and numbering of the diazaspiro[5.5]undecane core.
Strategy 1: Double Reductive Amination
This convergent strategy is one of the most direct and versatile methods for accessing symmetrical diazaspiro[5.5]undecane cores, particularly the 2,8- and 3,9-isomers. The core logic involves a one-pot, twofold reductive amination between a cyclic ketone and a linear diamine.
Causality and Experimental Choices: The reaction proceeds through the initial formation of a hemiaminal, which then dehydrates to form an imine or enamine, followed by reduction. A second intramolecular reductive amination then forms the second ring. The choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred because it is mild, tolerant of acidic conditions that favor iminium ion formation, and does not reduce the starting ketone. Other reagents like sodium cyanoborohydride (NaBH₃CN) are also effective but are more toxic.[2] The reaction is typically performed in chlorinated solvents like dichloroethane (DCE) or dichloromethane (DCM).
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of Benzyl 1,9-diazaspiro[5.5]undecane-9-carboxylate
A close structural analog, 1-Benzyl-1,9-diazaspiro[5.5]undecan-2-one, is known to cause skin, eye, and respiratory irritation[1]. Therefore, it is prudent to handle Benzyl 1,9-diazaspiro[5.5]undecane-9-carboxylate with the same level of caution, assuming it presents similar hazards. The cornerstone of our disposal procedure is the principle of waste minimization and the strict avoidance of improper disposal routes, such as sinks or general trash, which can lead to environmental contamination and regulatory non-compliance[2][3].
I. Hazard Assessment and Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, a thorough risk assessment is paramount. Based on the hazard profile of its analog, the following minimum PPE should be employed to mitigate exposure risks:
| Protective Equipment | Specification | Rationale |
| Eye Protection | ANSI Z87.1 certified safety glasses with side shields or chemical splash goggles. | To prevent eye irritation from splashes or fine particles[1]. |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile rubber). | To prevent skin irritation upon contact[1][4]. |
| Body Protection | A standard laboratory coat. | To protect against accidental spills and contamination of personal clothing[1]. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. | To avoid inhalation of any dust or aerosols, which may cause respiratory irritation[1][5]. |
II. Waste Segregation and Container Management: The Foundation of Safe Disposal
Proper segregation and containment of chemical waste are critical to prevent dangerous reactions and ensure compliant disposal.
Step 1: Designate a Satellite Accumulation Area (SAA)
All laboratories that generate hazardous waste must establish a designated Satellite Accumulation Area (SAA)[6]. This is a specified location within the lab, at or near the point of waste generation, where hazardous waste is collected before being transferred to a central storage facility. The SAA must be under the direct control of laboratory personnel[7][8].
Step 2: Select a Compatible Waste Container
Choose a waste container that is chemically compatible with this compound. The original container is often a suitable choice, provided it is in good condition[6]. If using a different container, ensure it is made of a non-reactive material and has a secure, leak-proof screw cap[2][7]. Never use food-grade containers for hazardous waste[6].
Step 3: Proper Labeling of the Waste Container
The waste container must be clearly labeled from the moment the first particle of waste is added. The label must include the following information[6][7][8][9]:
-
The words "Hazardous Waste "
-
The full chemical name: "This compound " (no abbreviations or chemical formulas)
-
The specific hazards associated with the waste (e.g., "Irritant," "Handle with Caution")
-
The date the container becomes full.
Step 4: Segregation from Incompatible Wastes
Store the waste container in the SAA, segregated from incompatible materials. As a general principle, keep nitrogen-containing organic compounds separate from strong oxidizing agents to prevent potentially vigorous reactions[5][6].
III. Disposal Workflow: A Step-by-Step Protocol
The following workflow outlines the decision-making process and procedural steps for the compliant disposal of this compound.
Caption: Disposal workflow for this compound.
Detailed Procedural Steps:
-
For Unused or Expired Product: If you have an unopened or partially used container of this compound that needs to be disposed of, ensure it is clearly labeled as hazardous waste. If the original label is not clear, affix a new hazardous waste label. Place this container in your designated SAA.
-
For Small Spills and Contaminated Materials:
-
In the event of a small spill, first ensure the area is well-ventilated and there are no sources of ignition nearby[1].
-
Contain the spill to prevent it from spreading.
-
Absorb the spilled material with an inert absorbent, such as vermiculite, sand, or a commercial sorbent pad.
-
Carefully sweep or scoop the absorbed material and any contaminated debris (e.g., paper towels, gloves) into your designated hazardous waste container[1].
-
Do not attempt to clean up large spills yourself. Follow your institution's emergency procedures and contact your Environmental Health & Safety (EH&S) department.
-
-
Final Disposal:
-
Keep the hazardous waste container securely capped at all times, except when adding waste[7][9].
-
Once the container is full (generally considered 90% capacity to allow for expansion), date the label[6].
-
Contact your institution's EH&S office or the designated chemical safety personnel to arrange for a hazardous waste pickup[7].
-
Your EH&S department will then manage the process of transferring the waste to a licensed hazardous waste disposal facility, in compliance with all local, state, and federal regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States[2][10].
-
By adhering to these scientifically grounded and procedurally sound guidelines, you contribute to a culture of safety and environmental stewardship within your laboratory. Always consult your institution's specific waste management policies, as they may have additional requirements.
References
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Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
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Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]
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Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Retrieved from [Link]
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GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]
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The University of Chicago Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Benzyl 1,9-diazaspiro[5.5]undecane-9-carboxylate
Prepared for: Researchers, Scientists, and Drug Development Professionals Core Objective: To provide a comprehensive, risk-based framework for the safe handling, use, and disposal of Benzyl 1,9-diazaspiro[5.5]undecane-9-carboxylate, ensuring personnel safety and operational integrity.
Hazard Profile Assessment: An Evidence-Based Overview
Based on the hazard classifications of closely related spirocyclic structures, this compound should be handled as a compound that poses the following risks[2][3]:
-
Skin Irritation (H315): Expected to cause skin irritation upon direct contact. Prolonged exposure may lead to inflammation, redness, itching, or blistering.[2][3]
-
Serious Eye Irritation (H319): Poses a significant risk of serious eye irritation or damage. Direct contact with eyes can result in redness, pain, and potential injury.[2][3]
-
Respiratory Irritation (H335): Inhalation of dust or aerosols may irritate the respiratory system.[2][3]
-
General Toxicity: A conservative approach considers the compound potentially harmful if swallowed, inhaled, or absorbed through the skin.[4]
This assessment mandates a stringent personal protective equipment (PPE) protocol to create a reliable barrier between the researcher and the chemical.
Core Personal Protective Equipment (PPE) Protocol
The selection of PPE is not merely a checklist; it is a self-validating system of protection engineered to counter the specific hazards identified. All PPE must be inspected for integrity before each use.[5]
| Body Area | Required PPE | Specification & Rationale |
| Hands | Double Gloving: Chemical-resistant gloves (e.g., Nitrile) | Rationale: The primary defense against skin irritation (H315). Double gloving is a best practice that minimizes the risk of exposure from a single point of failure (e.g., a tear or puncture). The outer glove should be removed and disposed of immediately upon suspected contact. |
| Eyes/Face | Safety Goggles & Face Shield | Rationale: Protects against the high risk of serious eye irritation (H319). Standard safety glasses are insufficient.[6] Safety goggles provide a seal against dust and aerosols, while a face shield offers a secondary barrier against splashes during solution preparation or transfers.[7] Eye protection must be ANSI Z87.1 certified.[8] |
| Body | Long-sleeved, cuffed Laboratory Coat | Rationale: Prevents incidental skin contact on the arms and body. Cuffs should be tucked under the inner glove to ensure a continuous barrier. |
| Respiratory | Use within a certified Chemical Fume Hood | Rationale: The primary engineering control to mitigate respiratory irritation (H335) by capturing dust and aerosols at the source.[8] If procedures with a high likelihood of generating aerosols cannot be performed in a fume hood, a NIOSH-approved respirator (e.g., N95 or an elastomeric half-mask with appropriate cartridges) is mandatory.[8][9] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict, repeatable workflow is critical for minimizing exposure risk.
PPE Selection Workflow
Caption: PPE Selection Workflow Diagram.
Experimental Protocol: Handling the Compound
-
Preparation: Before bringing the chemical into the workspace, ensure the chemical fume hood is operational.[5] Lay down absorbent bench paper to contain any minor drips. Assemble all necessary equipment (spatulas, glassware, solvents) inside the hood.
-
Donning PPE: Don PPE in the following order: lab coat, inner gloves, safety goggles, face shield, outer gloves. Ensure the outer glove cuff goes over the lab coat sleeve.
-
Handling: Conduct all manipulations of the solid compound or its solutions deep within the chemical fume hood.[4] When weighing the solid, use an anti-static weigh boat or paper. Handle containers carefully to avoid generating dust.[8] If preparing a solution, add solvent slowly to prevent splashing. Always add solids to liquids where possible.
-
Post-Handling: Once the procedure is complete, securely cap all containers. Wipe down the external surfaces of any containers with a damp cloth before removing them from the hood.
-
Doffing PPE: Remove PPE in an order that prevents re-contamination. First, remove the outer gloves and dispose of them as hazardous waste. Remove the face shield and goggles. Remove the lab coat. Finally, remove the inner gloves and dispose of them.
-
Hygiene: Wash hands thoroughly with soap and water immediately after completing the work and removing all PPE.[5][8]
Emergency and Disposal Plan
Emergency Protocols for Exposure
-
Skin Contact: Immediately remove any contaminated clothing.[2] Flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[4][10]
-
Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes at an eyewash station, holding the eyelids open.[2] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[2] If breathing is difficult or they feel unwell, seek immediate medical attention.
-
Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.[4][11]
Chemical Spill Response Workflow
Caption: Chemical Spill Response Workflow Diagram.
Disposal Protocol
Proper disposal is essential to prevent environmental contamination and ensure regulatory compliance.[8]
-
Contaminated PPE: All disposable PPE (gloves, absorbent paper, etc.) that has come into contact with the compound must be considered hazardous waste. Collect it in a designated, sealed, and clearly labeled hazardous waste bag or container.[12]
-
Unused Chemical & Rinsate: Unused or waste quantities of this compound and any solvent used to rinse containers must be collected in a designated, sealed, and labeled hazardous waste container.[2] Do not pour chemical waste down the drain.[8]
-
Container Disposal: Empty containers should be triple-rinsed with an appropriate solvent. The rinsate must be collected and disposed of as hazardous chemical waste.[2]
-
Waste Pickup: Follow your institution's specific procedures for hazardous waste pickup and disposal.
By integrating this comprehensive safety framework into your daily operations, you build a culture of safety that protects not only yourself and your colleagues but also the integrity of your research.
References
- Benchchem. Personal protective equipment for handling Spiro[4.5]dec-9-EN-7-one.
- AK Scientific, Inc. 1-Benzyl-1,9-diazaspiro[5.5]undecan-2-one Safety Data Sheet.
- Appchem. This compound | 1158750-06-1.
- AK Scientific, Inc. Benzyl 2,9-Diazaspiro[5.5]Undecane-2-Carboxylate Hydrochloride Safety Data Sheet.
- University of Toronto Environmental Health & Safety. Chemical Spill Procedures.
- University of Manitoba. Chemical Spill Response Procedure.
- Princeton University Environmental Health and Safety. Chemical Spill Procedures.
- CP Lab Safety. benzyl 2, 9-diazaspiro[5.5]undecane-9-carboxylate, min 97%, 250 mg.
- University of Wollongong. Chemical Spill procedure.
- Pharmacy Times. USP Chapter <800>: Personal Protective Equipment.
- GOV.UK. What to do in a chemical emergency.
- Pharmacy Purchasing & Products Magazine. Personal Equipment for Use in Handling Hazardous Drugs.
- Sigma-Aldrich. SAFETY DATA SHEET.
- ChemicalBook. Benzyl 2,9-Diazaspiro[5.5]Undecane-2-Carboxylate Hydrochloride Hydrochloride - Safety Data Sheet.
- Sigma-Aldrich. SAFETY DATA SHEET.
- University of California, Riverside. RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
- GZ Industrial Supplies. Safe Handling Practices for Laboratory Chemicals.
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e-learning. Safe Handling of Chemicals. Available from: [Link]
- Provista. 8 Types of PPE to Wear When Compounding Hazardous Drugs.
- Guidechem. benzyl 5-hydroxy-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate.
- Respirex International. Personal Protective Equipment (PPE) for Industrial Chemicals.
- Chemsrc. tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate.
- Moldb. 3-Benzyl-3,9-diazaspiro[5.5]undecan-10-one CAS No.: 500360-86-1.
- Solubility of Things. Safety and Handling of Organic Compounds in the Lab.
- PubChem. tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate.
Sources
- 1. appchemical.com [appchemical.com]
- 2. aksci.com [aksci.com]
- 3. aksci.com [aksci.com]
- 4. CAS#:173405-78-2 | tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate | Chemsrc [chemsrc.com]
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- 6. Pharmacy Purchasing & Products Magazine [pppmag.com]
- 7. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
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- 9. pharmacytimes.com [pharmacytimes.com]
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- 12. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
